Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZOBJMUDHAXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-34-3 | |
| Record name | tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore novel chemical space with enhanced three-dimensionality. Among these, the diazaspiro[3.5]nonane framework has garnered significant interest due to its unique conformational rigidity and its ability to serve as a versatile building block in the design of new therapeutic agents. This technical guide provides an in-depth exploration of the chemical properties of a key derivative, tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate. We will delve into its synthesis, reactivity, and burgeoning applications, offering field-proven insights for its strategic deployment in drug discovery programs.
The Strategic Advantage of the Diazaspiro[3.5]nonane Core
The incorporation of spirocyclic systems into drug candidates is a deliberate strategy to enhance their pharmacological profiles. The diazaspiro[3.5]nonane core, a bicyclic system featuring a shared quaternary carbon between an azetidine and a piperidine ring, offers several distinct advantages:
-
Inherent Three-Dimensionality: The rigid, non-planar structure of the diazaspiro[3.5]nonane scaffold allows for the precise spatial orientation of substituents. This facilitates optimal interactions with the complex topographies of biological targets, often leading to improved potency and selectivity.
-
Modulation of Physicochemical Properties: The introduction of a spirocenter can significantly impact a molecule's physicochemical properties. It can lead to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability by disrupting planarity and increasing the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with a greater probability of clinical success.
-
Novel Chemical Space Exploration: The diazaspiro[3.5]nonane scaffold provides access to novel chemical vectors, enabling the development of compounds with unique pharmacological profiles and the potential to circumvent existing patent landscapes.
The subject of this guide, this compound, is a key intermediate where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in organic synthesis, allowing for selective functionalization of the unprotected nitrogen atom.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, we can infer its key properties from available data for its isomers and related compounds.
Core Physicochemical Properties
The following table summarizes the computed physicochemical properties for the closely related isomer, tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, which are expected to be similar for the 5,8-isomer.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
These computed values suggest that the compound possesses drug-like properties, with a favorable balance of lipophilicity and polarity, indicating good potential for cell permeability.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be characterized by a singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) would represent the protons of the azetidine and piperidine rings. The presence of the Boc group will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The spectrum would show a signal for the quaternary spiro carbon, as well as signals for the carbons of the azetidine and piperidine rings. The carbonyl carbon of the Boc group would appear around 155 ppm, and the quaternary carbon of the tert-butyl group would be observed around 80 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate (Boc group). The N-H stretching of the secondary amine in the azetidine ring would likely appear as a weaker band around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
For researchers synthesizing this compound, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and HRMS) is essential for unambiguous structure confirmation.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of diazaspiro[3.5]nonanes often involves the construction of the two heterocyclic rings in a sequential manner, followed by appropriate protection and deprotection steps. A general and adaptable synthetic workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Adapted from Isomer Synthesis)
The following protocol is a hypothetical, yet chemically sound, representation of how one might approach the synthesis, drawing inspiration from published methods for related diazaspirocycles.[2]
Step 1: Synthesis of a Suitably Functionalized Piperidine Precursor
This initial phase would focus on constructing a piperidine ring bearing a functional group that can be converted into a leaving group, and another functional group that will ultimately become part of the azetidine ring.
Step 2: Introduction of the Azetidine Precursor Moiety
This would involve the alkylation of a protected amine onto the piperidine scaffold.
Step 3: Intramolecular Cyclization to Form the Azetidine Ring
This key step would involve an intramolecular nucleophilic substitution to form the four-membered azetidine ring, thus creating the spirocyclic core.
Step 4: N-Boc Protection
The remaining free secondary amine would be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Step 5: Purification
The crude product would be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Step 6: Characterization
The purified product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the unprotected secondary amine of the azetidine ring. This nitrogen atom is nucleophilic and can undergo a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.
Caption: Key reactions for the derivatization of this compound.
The Boc-protected piperidine nitrogen is generally stable under these conditions, allowing for selective functionalization of the azetidine nitrogen. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the piperidine nitrogen for further modification, thus enabling the synthesis of orthogonally functionalized diazaspiro[3.5]nonanes.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[3.5]nonane scaffold is increasingly being recognized as a "privileged" structure in medicinal chemistry. Its incorporation into drug molecules can lead to significant improvements in their pharmacological properties. While specific examples of drug candidates containing the this compound core are not widely reported, the broader class of azaspiro[3.5]nonanes has shown promise in various therapeutic areas.
-
Metabolic Diseases: Derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[3]
-
Oncology: Diazaspiro cores have been investigated as bioisosteric replacements for piperazine in the framework of PARP inhibitors like Olaparib. This strategy aims to develop non-cytotoxic congeners with potential applications in treating inflammatory-related diseases.[4]
-
Central Nervous System (CNS) Disorders: The rigid three-dimensional nature of spirocyclic scaffolds makes them attractive for targeting CNS receptors where precise ligand positioning is crucial for activity and selectivity.
The utility of this compound lies in its role as a versatile building block to access these and other novel therapeutic agents. The ability to selectively functionalize the two nitrogen atoms allows for the systematic exploration of chemical space around the spirocyclic core, a key activity in lead optimization.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedures.
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its inherent three-dimensionality and the potential for orthogonal functionalization make it an attractive scaffold for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of their drug candidates. While detailed information on this specific isomer is still emerging, the broader body of research on diazaspirocycles underscores their significant potential in modern drug discovery. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 10(7), 1034–1040.
- Wang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Sources
- 1. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have emerged as privileged scaffolds. Their rigid, three-dimensional structures offer precise vectoral presentation of functional groups, enabling enhanced binding affinity and selectivity for biological targets. Among these, diazaspiroalkanes are of particular interest due to the strategic placement of nitrogen atoms, which can serve as key pharmacophoric features or points for further chemical diversification.
This guide focuses on a specific and valuable building block: This compound . The 5,8-diazaspiro[3.5]nonane core combines a four-membered azetidine ring with a six-membered piperidine ring. The incorporation of a tert-butyloxycarbonyl (Boc) group provides a crucial element of synthetic control. The Boc group is a widely used acid-labile protecting group for amines, essential for preventing unwanted side reactions and enabling the selective functionalization of one nitrogen atom in a diamine system.[1][2]
This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of a robust synthetic pathway to this compound, followed by a comprehensive guide to its structural characterization using modern analytical techniques.
Part 1: Multi-Step Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired mono-protection of the spirocyclic diamine core. The overall strategy involves the initial construction of the unprotected 5,8-diazaspiro[3.5]nonane, followed by a selective mono-Boc protection.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of the 5,8-Diazaspiro[3.5]nonane Core
The construction of the spirocyclic diamine core is the foundational stage of the synthesis. While several routes to diazaspiroalkanes exist, a common approach involves the cyclization of appropriate precursors.[3] For the 5,8-diazaspiro[3.5]nonane system, a plausible route involves the reaction of a suitably functionalized cyclobutane precursor with a piperidine ring fragment, followed by deprotection. A more direct, albeit challenging, approach is the double alkylation of a primary amine with a dielectrophile like 3,3-bis(chloromethyl)oxetane or a related compound to form the azetidine ring, followed by subsequent reactions to build the piperidine moiety.
A frequently employed strategy for related structures involves building the spiro-system with protecting groups already in place, which are then removed to yield the free diamine.
Illustrative Protocol for 5,8-Diazaspiro[3.5]nonane Dihydrochloride:
-
Reaction Setup: To a solution of N,N'-dibenzyl-5,8-diazaspiro[3.5]nonane (1.0 eq) in methanol, add a catalytic amount of Palladium on carbon (10% w/w).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.[3] The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
Salt Formation: The filtrate is acidified with a solution of HCl in methanol or another suitable solvent.
-
Isolation: The solvent is removed under reduced pressure to yield 5,8-diazaspiro[3.5]nonane as its dihydrochloride salt, which can often be purified by recrystallization.
Step 2: Selective Mono-Boc Protection
Achieving selective mono-protection of a symmetric diamine is a common synthetic challenge, as the reaction with Boc-anhydride can easily lead to a mixture of mono-protected, di-protected, and unreacted starting material.[4] A robust and widely adopted method involves the temporary deactivation of one amine group by protonation with one equivalent of a strong acid.[5][6]
Causality Behind the Experimental Choice: By adding exactly one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), one of the two basic nitrogen atoms is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic Boc-anhydride. The remaining free amine can then react selectively, yielding the desired mono-protected product in high yield.[6]
Detailed Experimental Protocol:
-
Dissolution and Protonation: Dissolve 5,8-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0-5°C. To this stirred solution, add one equivalent of a base (e.g., triethylamine) to liberate one of the free amines. Alternatively, starting with the free diamine, add a solution of trifluoroacetic acid (1.0 eq) in the same solvent dropwise.[6]
-
Equilibration: Stir the mixture for 15-30 minutes at low temperature to allow for the formation of the mono-protonated salt to reach equilibrium.
-
Addition of Boc-Anhydride: A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the reaction solvent is added dropwise to the mixture over 10-20 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 3-12 hours. Progress is monitored by TLC or LC-MS.
-
Workup and Purification:
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in water or a dilute sodium thiosulfate solution.
-
The aqueous phase is made basic (pH > 10) with a base like sodium hydroxide.[6]
-
The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Part 2: Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and chromatographic techniques.
Structural Elucidation Workflow
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc | BroadPharm [broadpharm.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. sciforum.net [sciforum.net]
A Technical Guide to tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS 1246035-53-9): From a Spirocyclic Scaffold to Advanced Therapeutics
This technical guide provides an in-depth analysis of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties and, most significantly, its application in the synthesis of sophisticated therapeutic agents, with a focus on the development of Cyclin-Dependent Kinase (CDK) degraders. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to the Spirocyclic Scaffold
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS No. 1246035-53-9) is a bifunctional organic molecule featuring a unique spirocyclic core. This structure consists of an azetidine ring and a piperidine ring sharing a single carbon atom. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, leaving the azetidine nitrogen available for chemical modification.
The rigid, three-dimensional nature of the diazaspiro[3.5]nonane scaffold is of high interest in medicinal chemistry. Such motifs can impart improved physicochemical properties to drug candidates, including enhanced metabolic stability and better solubility, while also providing novel vectors for exploring chemical space compared to more traditional, planar ring systems.[1]
Table 1: Physicochemical Properties of CAS 1246035-53-9
| Property | Value | Source |
| CAS Number | 1246035-53-9 | [Vendor Data] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [Vendor Data] |
| Molecular Weight | 226.32 g/mol | [Vendor Data] |
| Appearance | White to off-white solid | [General Knowledge] |
| Purity | Typically ≥95% | [Vendor Data] |
| Solubility | Soluble in organic solvents like DCM, THF | [General Knowledge] |
Core Application: Synthesis of Cyclin-Dependent Kinase (CDK) Degraders
A critical application of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate is in the synthesis of targeted protein degraders, a novel and powerful therapeutic modality. A recent patent application (WO2024173412A2) details its use in the creation of Cyclin-Dependent Kinase (CDK) degraders, which are being investigated as antineoplastic agents.[2]
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. While traditional inhibitors block the activity of these kinases, bifunctional degraders go a step further: they physically remove the pathogenic protein from the cell by hijacking the cell's own ubiquitin-proteasome system (UPS).[2]
The diazaspiro[3.5]nonane moiety serves as a linker component in these bifunctional molecules, connecting the CDK-binding ligand to an E3 ubiquitin ligase-recruiting ligand.
Experimental Protocol: Synthesis of a CDK Degrader Intermediate
The following protocol is adapted from the synthetic scheme described in patent WO2024173412A2.[2] This procedure illustrates the nucleophilic substitution reaction where the free amine of the azetidine ring of CAS 1246035-53-9 is coupled with a suitable electrophile.
Objective: To synthesize a key intermediate for a CDK degrader by coupling tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate with an electrophilic precursor (designated as "Precursor-L," where L is a leaving group).
Materials:
-
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (1.0 equiv)
-
Electrophilic precursor (e.g., "13-6" as described in the patent, 1.0 equiv)[2]
-
Triethylamine (TEA) (10.0 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (1.0 equiv) and triethylamine (10.0 equiv) in dichloromethane, cool the mixture to 0 °C in an ice bath.
-
Slowly add the electrophilic precursor (1.0 equiv) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain the desired intermediate.
Causality in Experimental Design:
-
Use of Boc Protection: The Boc group on the piperidine nitrogen ensures that the nucleophilic attack occurs specifically from the more reactive (and unprotected) azetidine nitrogen, providing regioselectivity.
-
Excess Triethylamine: TEA is used as a base to neutralize the acid generated during the reaction, driving the equilibrium towards the product. A large excess ensures the reaction goes to completion.
-
Inert Atmosphere: A nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
Diagram: Synthetic Workflow
Caption: Synthetic coupling of the spirocyclic building block.
Mechanism of Action of the Resulting CDK Degrader
The intermediate synthesized using CAS 1246035-53-9 is further elaborated to create the final bifunctional degrader molecule. This molecule functions by forming a ternary complex between the target CDK protein and an E3 ubiquitin ligase.
The Process:
-
Binding: One end of the degrader molecule binds to the target CDK, while the other end binds to an E3 ligase (e.g., Cereblon or VHL).
-
Ubiquitination: This proximity, induced by the degrader, allows the E3 ligase to transfer ubiquitin molecules to the CDK.
-
Degradation: The polyubiquitinated CDK is then recognized and degraded by the proteasome, effectively eliminating the protein from the cell.
-
Recycling: The degrader molecule is released and can catalyze further degradation cycles.
This catalytic mode of action is a key advantage of protein degraders over traditional inhibitors.
Diagram: Mechanism of Targeted Protein Degradation
Caption: The catalytic cycle of a bifunctional protein degrader.
Safety and Handling
As a laboratory chemical, tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate should be handled with appropriate care in a well-ventilated area, such as a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS 1246035-53-9) exemplifies the critical role of specialized chemical building blocks in advancing modern drug discovery. Its unique spirocyclic structure offers a valuable scaffold for creating molecules with complex, three-dimensional architectures. As demonstrated by its use in the synthesis of Cyclin-Dependent Kinase degraders, this compound is a key component in the development of next-generation therapeutics that employ novel mechanisms of action, such as targeted protein degradation. The insights provided in this guide underscore its importance for researchers and scientists working at the forefront of medicinal chemistry and oncology.
References
- Ambeed. Azetidines- Heterocyclic Building Blocks. [URL: https://www.ambeed.com/products/Azetidines_1397.html]
- Google Patents. WO2024173412A2 - Cyclin dependent kinase degraders and methods of use thereof. [URL: https://patents.google.
Sources
Spectroscopic Characterization of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug development.[1][2] The unique structural features of diazaspiro compounds, characterized by two nitrogen-containing rings joined by a single carbon atom, present distinct spectroscopic signatures that are crucial for structural elucidation and confirmation.[1][3] This document will delve into the theoretical and practical aspects of characterizing this molecule using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference.
Molecular Structure and Spectroscopic Correlation
The structural rigidity and defined stereochemistry of spiro compounds make spectroscopic analysis a powerful tool for their characterization.[2] In this compound, the presence of the N-Boc protecting group introduces characteristic signals that are readily identifiable, particularly in NMR spectroscopy.[4]
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Key signals to expect include those for the carbonyl and quaternary carbons of the Boc group, as well as the spiro carbon.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O of Boc group |
| ~80 | Quaternary C of Boc group |
| ~50 - 60 | Spiro carbon |
| ~45 - 55 | CH₂ adjacent to N5 (Boc-protected) |
| ~40 - 50 | CH₂ adjacent to N8 |
| ~30 - 35 | CH₂ of the cyclobutane ring |
| ~28.5 | (CH₃)₃C- of Boc group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C=O bond of the carbamate.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-N stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the sample can be analyzed as a KBr pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) is expected, along with characteristic fragment ions resulting from the loss of the tert-butyl group or the entire Boc group.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Possible Assignment |
| 226 | [M]⁺ (Molecular ion) |
| 170 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 125 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The predictable and distinct signals arising from the N-Boc protecting group and the spirocyclic core allow for unambiguous identification. This guide serves as a valuable resource for researchers working with this and structurally related compounds in the field of drug discovery and development.
References
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Supplementary Information. Macmillan Group - Princeton University. Available at: [Link]
- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Taylor & Francis. Available at: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1985397
-
Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. Available at: [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Semantic Scholar. Available at: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC - NIH. Available at: [Link]
-
(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. Available at: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. NIH. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. lookchem. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
-
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. PubChem. Available at: [Link]
- (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. MDPI. Available at: https://www.mdpi.com/1420-3049/25/19/4547
-
Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis. PubMed. Available at: [Link]
-
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. PubChemLite. Available at: [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
Sources
The Ascendancy of the Diazaspiro[3.5]nonane Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability have positioned it as a valuable building block for the design of novel therapeutics targeting a range of challenging biological targets. This in-depth technical guide provides a comprehensive overview of the diazaspiro[3.5]nonane core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, diverse synthetic strategies, conformational analysis, and, most importantly, its role in shaping the structure-activity relationships (SAR) of bioactive molecules. Through a detailed exploration of case studies, including its application in the development of covalent KRAS G12C inhibitors and G-protein coupled receptor (GPCR) modulators, this guide aims to equip medicinal chemists with the knowledge to effectively leverage the diazaspiro[3.5]nonane scaffold in their drug discovery programs.
Introduction: Embracing the Third Dimension in Drug Design
The concept of "escaping flatland" has become a central theme in contemporary drug discovery, driving the exploration of novel, three-dimensional molecular scaffolds.[1] Saturated heterocyclic systems, particularly spirocycles, have garnered significant attention for their ability to confer favorable physicochemical and pharmacological properties upon drug candidates. The diazaspiro[3.5]nonane framework, characterized by a spirocyclic fusion of an azetidine and a piperidine ring, offers a unique combination of structural rigidity and strategically positioned vectors for chemical modification. This guide will illuminate the multifaceted role of this scaffold, providing both foundational knowledge and practical insights for its application in medicinal chemistry.
Physicochemical Properties and Conformational Analysis of the Diazaspiro[3.5]nonane Core
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The diazaspiro[3.5]nonane core, with its sp³-rich nature, generally imparts a lower lipophilicity and higher aqueous solubility compared to its aromatic counterparts, which can be advantageous for improving pharmacokinetic properties.[4]
Table 1: Computed Physicochemical Properties of the Parent 2,7-Diazaspiro[3.5]nonane Scaffold
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| XLogP3 | -0.3 | [5] |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | [5] |
| Complexity | 99.5 | [5] |
The conformational landscape of the diazaspiro[3.5]nonane scaffold is a key factor influencing its interaction with biological targets.[6][7] The piperidine ring typically adopts a chair conformation, while the azetidine ring remains relatively planar. The spirocyclic fusion point introduces a significant degree of rigidity, limiting the number of accessible conformations and pre-organizing the substituents in well-defined spatial orientations. This conformational constraint can lead to enhanced binding affinity and selectivity for the target protein.[8]
Synthetic Strategies: Accessing the Diazaspiro[3.5]nonane Core and its Analogs
The synthetic accessibility of the diazaspiro[3.5]nonane scaffold is a crucial enabler of its widespread use in medicinal chemistry. Several synthetic routes have been developed to access different isomers of this core, often allowing for the introduction of diverse functionalities.
Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives
A reliable and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported, providing a versatile building block for further elaboration.[9] The key steps involve the construction of the piperidine ring followed by the formation of the azetidine ring.
Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane [9]
A multi-step synthesis starting from commercially available materials can be employed. A key transformation involves a 1,3-dipolar cycloaddition to form the piperidine ring, followed by functional group manipulations and a final intramolecular cyclization to construct the azetidine ring. The use of orthogonal protecting groups, such as Boc and Benzyl, allows for selective functionalization of the two nitrogen atoms.[9]
Detailed, step-by-step procedures with characterization data can be found in the cited literature.
Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives
The 2,7-diazaspiro[3.5]nonane isomer is also a valuable building block, and its synthesis has been described in the context of developing KRAS G12C inhibitors.[10][11]
Experimental Protocol: Synthesis of a 2,7-Diazaspiro[3.5]nonane Intermediate [12]
A common route involves the preparation of a suitably substituted piperidine precursor, followed by the construction of the azetidine ring. For example, a protected 4-piperidone can be converted to a key intermediate which then undergoes a series of reactions, including reductive amination and cyclization, to yield the desired 2,7-diazaspiro[3.5]nonane core.
Detailed experimental procedures and characterization data are available in the supplementary information of the referenced publications.
Synthesis of Oxa-Diazaspiro[3.5]nonane Analogs
The introduction of a heteroatom, such as oxygen, into the piperidine ring can further modulate the physicochemical properties of the scaffold. The synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives has been reported, showcasing the versatility of synthetic approaches to this class of compounds.[13]
Experimental Protocol: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives [13]
The synthesis can be achieved through a multi-step sequence starting from readily available starting materials. Key transformations may include the formation of a tetrahydropyran ring, followed by the construction of the azetidine ring. Functionalized derivatives can be prepared by subjecting the core structure to various chemical transformations.[13]
For detailed experimental procedures and characterization of these compounds, please refer to the cited journal article.
The Role of the Diazaspiro[3.5]nonane Scaffold in Medicinal Chemistry: Case Studies
The true value of a molecular scaffold lies in its ability to enable the discovery of novel, effective, and safe medicines. The diazaspiro[3.5]nonane core has demonstrated its potential in several therapeutic areas, most notably in oncology and the modulation of GPCRs.
Covalent Inhibitors of KRAS G12C in Oncology
The KRAS protein is a key signaling node, and the G12C mutation is a known driver of various cancers.[10] The discovery of covalent inhibitors that target the mutated cysteine residue has been a major breakthrough in oncology. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a potent covalent warhead for inhibiting KRAS G12C.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
Covalent Warhead: The acryloyl group attached to the nitrogen of the azetidine ring acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys12 residue in the KRAS G12C mutant.
-
Scaffold Rigidity: The rigid diazaspiro[3.5]nonane scaffold positions the acryloyl group optimally within the switch-II pocket of the KRAS protein, enhancing the efficiency of the covalent reaction.[10]
-
Exit Vectors for SAR Exploration: The second nitrogen atom on the piperidine ring provides a convenient attachment point for introducing substituents that can interact with other regions of the protein, allowing for the optimization of potency and pharmacokinetic properties.[11]
Table 2: In Vitro Activity of Representative 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors
| Compound | Cellular pERK Inhibition (IC₅₀, nM) | Cell Growth Inhibition (IC₅₀, nM) | Source |
| 5c | Potent | Potent | [10] |
| 7b | Highly Potent | Highly Potent | [10] |
| ASP6918 | Extremely Potent | Extremely Potent | [11] |
Note: Specific IC₅₀ values are detailed in the referenced publications.
The optimization of this series led to the discovery of compound 7b and subsequently ASP6918 , which demonstrated potent in vitro activity and dose-dependent tumor regression in xenograft mouse models, highlighting the clinical potential of this scaffold in oncology.[10][11]
Workflow for the Development of Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors
Caption: A generalized workflow for the discovery and development of diazaspiro[3.5]nonane-based KRAS G12C inhibitors.
Modulation of G-Protein Coupled Receptors (GPCRs)
The diazaspiro[3.5]nonane scaffold has also been explored as a core element in the design of ligands for GPCRs, which represent a large and important class of drug targets.
SAR of Diazaspiro[3.5]nonane Derivatives as CNS Agents:
While specific clinical candidates are not yet prominent in the literature, the structural features of the diazaspiro[3.5]nonane scaffold make it an attractive starting point for the design of CNS-active agents. Its three-dimensional nature can facilitate selective interactions with the complex binding pockets of neurotransmitter receptors. Structure-activity relationship studies have shown that modifications to the substituents on the piperidine nitrogen can significantly impact the affinity and selectivity for specific receptor subtypes.[14][15][16]
Signaling Pathway for a Hypothetical Diazaspiro[3.5]nonane-based GPCR Modulator
Caption: A simplified signaling pathway for a hypothetical GPCR modulator incorporating the diazaspiro[3.5]nonane scaffold.
Future Perspectives and Conclusion
The diazaspiro[3.5]nonane scaffold represents a compelling example of how the exploration of three-dimensional chemical space can lead to the discovery of novel and effective therapeutic agents. Its successful application in the development of potent KRAS G12C inhibitors underscores its potential in oncology, a field with a high unmet medical need. Furthermore, its inherent structural and physicochemical properties make it an attractive starting point for the design of modulators for other challenging targets, including GPCRs implicated in CNS disorders.
As our understanding of the structural biology of drug targets continues to grow, the rational design of ligands based on rigid and well-defined scaffolds like diazaspiro[3.5]nonane will become increasingly important. Future research in this area will likely focus on the development of new and more efficient synthetic routes to access a wider diversity of substituted analogs, as well as the exploration of this scaffold in a broader range of therapeutic areas. The continued investigation of the diazaspiro[3.5]nonane core promises to yield a new generation of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
References
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 2022.
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 2024.
- Unraveling the Therapeutic Potential of 5-Azaspiro[3.5]nonan-2-one Based Compounds: A Comparative Analysis of a Versatile Scaffold. Benchchem. [URL: Not available]
-
2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem. [URL: Not available]
-
Exploring the Conformational Landscape of Bioactive Small Molecules. Journal of Chemical Theory and Computation, 2020.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023.
-
2,7-Diazaspiro[3.5]nonane. PubChem.
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007.
-
Small Ring Building Blocks for Medicinal Chemistry. TCI Chemicals.
-
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem.
-
Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry, 1992.
-
ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate.
-
Physicochemical Descriptors Related to ADME Properties. ResearchGate.
-
Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Journal of Pharmaceutical and Medicinal Chemistry, 2018.
-
Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one derivatives as potential central anti-serotonin agents. Pharmazie, 1992.
-
Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. Archiv der Pharmazie, 1995.
-
Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Journal of Medicinal Chemistry, 2015.
-
Early ADME And Physical-Chemistry Properties. SpiroChem.
-
Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 2023.
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 2017.
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 2012.
-
Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 2023.
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace.
-
Conformational analysis of the biologically active cyclic analog of beta-casomorphin H-Tyr-cyclo[D-OrnPheProGly]. International Journal of Peptide and Protein Research, 1992.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Conformational Landscape of Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 13. fujc.pp.ua [fujc.pp.ua]
- 14. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin+ ++ -1-one derivatives as potential central anti-serotonin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of Spirocyclic Diamines: A Technical Guide to Unlocking Three-Dimensional Chemical Space in Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] This guide provides an in-depth technical exploration of spirocyclic diamines, a class of compounds characterized by their unique three-dimensional architecture, and their burgeoning role in modern drug discovery. We will delve into the fundamental principles that render these scaffolds advantageous, offering field-proven insights into their synthesis, strategic application as bioisosteres, and impact on critical drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of three-dimensionality to overcome contemporary challenges in medicinal chemistry.
Introduction: Escaping Flatland and Embracing the Spirocyclic Advantage
The overreliance on planar, sp2-hybridized aromatic rings in drug design has led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. Spirocyclic systems, defined by a single atom common to two rings, offer a compelling solution by introducing a rigid, three-dimensional topology.[2][3] Among these, spirocyclic diamines are particularly noteworthy due to the strategic placement of two nitrogen atoms, which serve as versatile handles for chemical modification and as key pharmacophoric elements.
The inherent three-dimensionality of spirocyclic diamines offers several key advantages in drug discovery:
-
Enhanced Target Engagement: The rigid, non-planar structure of spirocycles can orient substituents in precise vectors, leading to improved complementarity with the three-dimensional binding pockets of biological targets.[1][4] This can translate to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can favorably modulate key drug-like properties.[3][5][6] Studies have shown that replacing traditional moieties with spirocycles can lead to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability.[1][3]
-
Increased Novelty and Patentability: The exploration of spirocyclic chemical space provides access to novel molecular frameworks, offering opportunities for securing intellectual property in a competitive landscape.[7][8] A significant number of spirocyclic diamines are not yet listed in public chemical databases, highlighting the vast untapped potential of this compound class.[7][8]
Navigating the Synthetic Landscape: Strategies for Constructing Spirocyclic Diamines
The successful application of spirocyclic diamines in drug discovery is contingent upon the availability of robust and scalable synthetic methodologies. A variety of strategies have been developed to access these complex scaffolds, ranging from classical cyclization reactions to modern catalytic approaches.
Key Synthetic Approaches
Several common strategies for the synthesis of diazaspirocycles include:
-
Domino Reactions: These elegant one-pot transformations can rapidly build molecular complexity from simple starting materials. For instance, a domino reaction involving a palladium-catalyzed coupling and spirocyclization can afford diazaspiro[4.5]decane scaffolds.[9]
-
Dearomatizing Intramolecular Diamination: This powerful technique allows for the stereocontrolled synthesis of complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit from phenols bearing pendant ureas.[10][11]
-
Ring-Closing Metathesis (RCM): Grubbs' catalysts have been employed in RCM reactions to form various spirocyclic diamine ring systems.[7]
-
Reductive Cyclization: This method can be used to form azaspirocycles from appropriate precursors, such as the reductive cyclization of a diacid to form 2-azaspiro[4.4]nonane.[12]
Experimental Protocol: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
This protocol provides a representative example of a multi-step synthesis of a spirocyclic diamine, culminating in a hydrogenation step for deprotection.
Step 1: Benzylation of the Spirocyclic Diamine Precursor
-
Causality: The benzyl group is a common protecting group for amines, which can be readily removed under mild hydrogenolysis conditions in the final step.
Step 2: Hydrogenation for Deprotection
-
Materials: 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, Methanol, 20% Palladium on carbon catalyst.
-
Procedure:
-
Dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol.
-
Add 1.0 g of 20% palladium on carbon catalyst to the solution.
-
Hydrogenate the mixture at a pressure of 4.5x10^5 Pa for two days.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate to a thick syrup.
-
Induce crystallization by adding acetonitrile to obtain the final product, 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[13]
-
-
Self-Validation: The progress of the hydrogenation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm its identity and purity.[13]
Spirocyclic Diamines as Bioisosteres: A Paradigm Shift in Scaffold Hopping
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocyclic diamines have emerged as powerful non-classical bioisosteres for a variety of common motifs, including piperazines and other cyclic amines.[14]
The Rationale for Bioisosteric Replacement
The replacement of a traditional, often flexible, cyclic amine with a rigid spirocyclic diamine can lead to several beneficial outcomes:
-
Conformational Restriction: The rigid spirocyclic framework locks the relative orientation of the two nitrogen atoms and any appended substituents, reducing the entropic penalty upon binding to a target.[15]
-
Improved Selectivity: By presenting a more defined three-dimensional pharmacophore, spirocyclic analogues can exhibit enhanced selectivity for the desired target over off-targets.
-
Mitigation of Off-Target Effects: A notable example is the reduction of hERG (human Ether-à-go-go-Related Gene) channel activity, a common liability for lipophilic amines, by replacing a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety.[1]
The following diagram illustrates the concept of using a diazaspirocycle as a bioisostere for a piperazine ring.
Caption: A typical drug discovery workflow for spirocyclic diamines.
Conclusion and Future Perspectives
Spirocyclic diamines represent a powerful and increasingly accessible class of building blocks for modern drug discovery. Their inherent three-dimensionality provides a distinct advantage in navigating the complexities of biological target recognition and achieving desirable pharmacokinetic profiles. As synthetic methodologies continue to advance and our understanding of the structure-property relationships of these unique scaffolds deepens, we can anticipate that spirocyclic diamines will play an even more prominent role in the development of the next generation of innovative medicines. The "escape from flatland" is well underway, and spirocyclic diamines are charting a clear path toward new dimensions of therapeutic intervention.
References
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). PubMed.
- Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). Reymond Research Group.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2025). PubMed.
- Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed.
- Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. (2025).
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025).
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 9. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Section 1: Foreword: Embracing Three-Dimensionality in Drug Design
An In-Depth Technical Guide to the Stereochemistry of Substituted Diazaspiro[3.5]nonane Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly led researchers away from flat, aromatic structures towards complex, three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to confer improved pharmacological properties, such as enhanced metabolic stability, target-binding affinity, and selectivity.[1] The diazaspiro[3.5]nonane core, which features a four-membered azetidine ring fused to a six-membered piperidine ring via a single quaternary carbon, is an exemplary scaffold. Its rigid, yet conformationally nuanced, structure provides a unique platform for orienting substituents in precise vectors, making it a valuable bioisostere for common motifs like piperazine.[1]
However, the very structural rigidity that makes this scaffold attractive also introduces significant stereochemical complexity. The spirocyclic carbon atom is a chiral center, and substituents on either ring create additional stereocenters. Controlling and confirming the stereochemistry of these derivatives is not a trivial academic exercise; it is a critical, non-negotiable step in the drug development process. The biological activity of enantiomers can differ dramatically, with one providing therapeutic benefit while the other may be inactive or even toxic.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core stereochemical considerations for substituted diazaspiro[3.5]nonane derivatives. We will move beyond simple definitions to explore the causality behind synthetic strategies and the logic of analytical validation, providing field-proven insights into stereocontrolled synthesis, conformational analysis, and definitive stereochemical assignment.
Section 2: The Stereochemical Landscape of Diazaspiro[3.5]nonanes
The stereochemical complexity of a substituted diazaspiro[3.5]nonane arises from two primary sources: the inherent chirality of the spirocenter and the stereocenters introduced by substituents on the azetidine or piperidine rings.
-
Spirochirality: The spiro carbon atom (C4) is a quaternary stereocenter, meaning even an unsubstituted diazaspiro[3.5]nonane is chiral and exists as a pair of enantiomers, (4R) and (4S).
-
Substituent Chirality: The introduction of a substituent on any non-spiro carbon atom creates an additional stereocenter. For example, a single substituent on the piperidine ring (e.g., at C7) results in four possible stereoisomers: two pairs of enantiomers, which are diastereomers of each other.
The interplay between these stereocenters dictates the molecule's overall shape and its potential interactions with chiral biological targets.
Caption: Stereoisomers of a 7-substituted diazaspiro[3.5]nonane.
Section 3: Strategies for Stereocontrolled Synthesis
Achieving a specific stereoisomer requires a synthetic strategy that is either enantioselective (controlling the spirocenter) or diastereoselective (controlling the relative orientation of substituents). A powerful approach for creating complex spirocycles is the rhodium-catalyzed cyclopropanation of exocyclic olefins.
A recent study demonstrated a highly effective method for producing enantiomerically enriched azaspiro[n.2]alkanes, including a substituted 2-azaspiro[3.5]nonane.[2][3] This reaction utilizes a chiral dirhodium tetracarboxylate catalyst, Rh₂(S-p-PhTPCP)₄, to control the facial selectivity of the carbene addition to an exocyclic methylene azacycle.
Caption: Workflow for Rh-catalyzed asymmetric cyclopropanation.
The results from this strategy highlight its efficacy in generating stereochemically defined products with high fidelity.
| Entry | Reactant | Product | Yield (%) | d.r. | e.e. (%) |
| 1 | N-Boc-7-methylene-2-azaspiro[3.5]nonane | 42 | 82 | >20:1 | 90 |
| Table adapted from data presented in Org. Lett. 2021, 23, 19, 7655–7660.[2] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is representative of the methodology for achieving enantioselective synthesis of an azaspiro[3.5]nonane derivative.[2]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral dirhodium catalyst Rh₂(S-p-PhTPCP)₄ (0.0025 mmol, 0.5 mol%) to an oven-dried vial.
-
Reactant Solution: In a separate vial, dissolve the N-protected methylene-azaspiro[3.5]nonane (0.50 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 1.0 M).
-
Reaction Initiation: Add the substrate solution to the vial containing the catalyst.
-
Slow Addition of Diazo Compound: Dissolve the aryldiazoacetate (0.60 mmol, 1.2 equiv) in anhydrous DCM (2.0 mL). Add this solution to the reaction mixture via syringe pump over a period of 4 hours at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for an additional 12 hours. Monitor the reaction for completion by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired spirocyclopropane product.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Section 4: Conformational Analysis: Beyond Static Pictures
The diazaspiro[3.5]nonane system is not static. The six-membered piperidine ring can adopt chair, boat, or twist-boat conformations. The preferred conformation and the orientation (axial vs. equatorial) of substituents are governed by a complex interplay of steric and electronic effects.[4] For instance, a bulky substituent on the piperidine ring will have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions.
NMR spectroscopy is the primary tool for probing these conformational equilibria in solution.[5] Key parameters include:
-
³J Coupling Constants: The magnitude of the coupling constant between vicinal protons (³JHH) is described by the Karplus equation and is highly dependent on the dihedral angle between them. By measuring these couplings, one can deduce the preferred ring conformation and substituent orientation.[5]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶, where r is the distance between two nuclei. Observing an NOE between two protons provides definitive proof of their spatial proximity (< 5 Å), which is invaluable for determining relative stereochemistry and conformational preferences.[6][7]
Section 5: A Validated Workflow for Stereochemical Assignment
Unambiguous determination of a molecule's three-dimensional structure is a critical step. A multi-pillar approach, combining spectroscopic and chromatographic techniques, provides a self-validating system for stereochemical assignment.
Caption: Decision workflow for complete stereochemical assignment.
Pillar 1: NMR Spectroscopy for Relative Stereochemistry
2D NOESY (or ROESY for medium-sized molecules where the NOE can be zero) is the cornerstone experiment for determining relative stereochemistry.[8] By identifying which protons are close in space, one can build a 3D model of the molecule's configuration. For example, an NOE between a proton on a substituent and an axial proton on the piperidine ring would strongly suggest an axial orientation for that substituent.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of particulate matter. For small molecules, degas the sample using the freeze-pump-thaw method to remove dissolved oxygen, which can quench the NOE.[6]
-
Instrument Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Experiment Acquisition: Load a standard 2D NOESY pulse sequence. A key parameter is the mixing time (d8 or tₘ), during which NOE transfer occurs. For small molecules (MW < 600), a mixing time of 500-800 ms is a good starting point.[8] Acquire the data with an appropriate number of scans to achieve good signal-to-noise.
-
Data Processing: Process the 2D data with a sine-bell or similar window function in both dimensions followed by a two-dimensional Fourier transform.
-
Analysis: Phase the spectrum carefully. Cross-peaks in a NOESY spectrum indicate spatial proximity between the correlated protons. For small molecules, NOE cross-peaks will have the opposite phase (e.g., positive) to the diagonal peaks (e.g., negative).[8] Correlate the observed cross-peaks with inter-proton distances to build a model of the relative stereochemistry.
Pillar 2: Single-Crystal X-ray Crystallography
While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography provides the unambiguous, gold-standard determination of both relative and absolute stereochemistry in the solid state.[9] The ability to grow a high-quality single crystal is the primary limitation of this technique.
-
Crystal Growth: Attempt to grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution. Screen a variety of solvents and solvent combinations.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the model by least-squares methods against the experimental data.
-
Absolute Stereochemistry: If the compound is chiral and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute stereochemistry has been assigned.
Pillar 3: Chiral Chromatography for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a synthetic product.[10][11] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[12]
-
Column Screening: The selection of the CSP is empirical. Screen a set of columns based on polysaccharide derivatives (e.g., cellulose or amylose) as these are broadly applicable.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol. Vary the ratio and add acidic (trifluoroacetic acid) or basic (diethylamine) modifiers if the analyte has corresponding functional groups.
-
Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with appropriate buffers.
-
-
Optimization: Once initial separation is observed, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
-
Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂) to calculate the enantiomeric excess: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.
Section 6: Conclusion and Future Outlook
The stereochemistry of substituted diazaspiro[3.5]nonane derivatives is a multifaceted challenge that demands a rigorous and integrated approach. Control during synthesis and unambiguous validation through a combination of NMR, X-ray crystallography, and chiral chromatography are essential for advancing these promising scaffolds from chemical curiosities to viable drug candidates. As synthetic methodologies become more sophisticated, enabling the creation of ever-more complex substitution patterns, the principles and protocols outlined in this guide will remain fundamental to ensuring the scientific integrity and ultimate success of drug discovery programs leveraging this powerful three-dimensional architecture.
References
-
Pan, C., Liu, Y., & Hu, W. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Organic Letters, 23(19), 7655–7660. Available at: [Link]
-
Askin, D., Reamer, R. A., Joe, D., Volante, R. P., & Shinkai, I. (1996). Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. The Journal of Organic Chemistry, 61(23), 8341–8343. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. Available at: [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2091. Available at: [Link]
-
Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 162-169. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem Compound Database. Available at: [Link]
-
Wang, T., et al. (2015). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(2), 264-269. Available at: [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]
-
ResearchGate. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules. Available at: [Link]
-
IU NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. Available at: [Link]
-
Golovanov, A. P., & Lian, L. Y. (2007). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules, 12(1), 1-28. Available at: [Link]
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Ethyl-5,8-diazaspiro[3.5]nonane. PubChem Compound Database. Available at: [Link]
-
Wang, X. F., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1334. Available at: [Link]
-
Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 60(505), 237-251. Available at: [Link]
-
Heikinheimo, A., Nieger, M., & Koskinen, A. M. P. (2021). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. European Journal of Organic Chemistry, 2021(4), 670-679. Available at: [Link]
-
Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709673. Available at: [Link]
-
ResearchGate. (2014). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-43. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. auremn.org.br [auremn.org.br]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
The Ascendancy of the Third Dimension: A Technical Guide to the Biological Relevance of Spirocyclic Scaffolds in Early-Phase Research
Foreword: Escaping Flatland in Drug Discovery
For decades, the landscape of early-phase drug discovery has been dominated by largely planar, aromatic molecules. While this "flatland" approach has yielded numerous successes, it has also led to challenges in achieving desired potency, selectivity, and pharmacokinetic profiles. The contemporary paradigm shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), has brought spirocyclic scaffolds to the forefront of medicinal chemistry.[1] These unique architectural motifs, where two rings share a single atom, offer a rigid and tunable three-dimensional framework that provides a powerful solution to many of the persistent challenges in drug development.[2] This guide provides an in-depth technical exploration of the biological relevance of spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, and application in the quest for novel therapeutics.
The Spirocyclic Advantage: A Paradigm of Pre-organization and Physicochemical Modulation
The incorporation of a spirocyclic scaffold is not merely a synthetic novelty; it is a strategic decision rooted in the fundamental principles of molecular recognition and pharmacokinetics. The inherent rigidity of the spirocyclic core pre-organizes the molecule into a specific conformation, minimizing the entropic penalty upon binding to a biological target. This conformational constraint can lead to a significant enhancement in binding affinity and, consequently, potency.[3]
Modulating Physicochemical Properties for Enhanced Developability
Beyond conformational rigidity, spirocyclic scaffolds offer a powerful tool for fine-tuning the physicochemical properties of a drug candidate. The introduction of a spiro-center can profoundly impact a molecule's lipophilicity (LogP/LogD), solubility, and metabolic stability.[4][5]
| Property | Impact of Spirocyclic Scaffold Introduction | Rationale and Significance in Drug Discovery |
| Lipophilicity (LogP/LogD) | Generally leads to a decrease in lipophilicity compared to planar aromatic systems. | A lower LogD is often associated with improved aqueous solubility and can mitigate issues of high plasma protein binding and non-specific toxicity. A balanced LogP (typically between 2 and 5) is often desirable for optimal absorption and distribution.[6][7] |
| Aqueous Solubility | Can be significantly improved by disrupting crystal packing and introducing more polar surface area. | Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Spirocycles can help overcome this by creating less planar, more "soluble" shapes.[6] |
| Metabolic Stability | Can block sites of metabolism by replacing metabolically labile groups (e.g., gem-dimethyl groups) or by sterically shielding adjacent functional groups. | Enhanced metabolic stability leads to a longer in vivo half-life, potentially allowing for less frequent dosing and a wider therapeutic window. |
| Fraction of sp³ Carbons (Fsp³) | Inherently increases the Fsp³ character of a molecule. | A higher Fsp³ count is correlated with a greater likelihood of clinical success, as it often leads to improved physicochemical properties and more specific interactions with biological targets.[1] |
Table 1: Impact of Spirocyclic Scaffolds on Key Physicochemical Properties.
A compelling example of this modulation is seen in the development of Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists. The replacement of a morpholine ring with various azaspirocycles led to a decrease in LogD values, which in turn improved the selectivity against the hERG channel and enhanced metabolic stability.[8][9][10]
Case Study: Spiro-Oxindoles as p53-MDM2 Interaction Inhibitors
The protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator MDM2 is a prime target in oncology. Disrupting this interaction can reactivate p53's tumor-suppressing functions. Spiro-oxindoles have emerged as a privileged scaffold for designing potent and selective p53-MDM2 inhibitors.[11][12]
The spiro-oxindole core effectively mimics the key interactions of the p53 peptide, with the oxindole ring fitting into a hydrophobic pocket of MDM2. The spirocyclic nature of the scaffold allows for the precise projection of substituents into other key binding pockets, thereby enhancing potency.[12]
Synthesis of Spiro-Oxindoles via 1,3-Dipolar Cycloaddition: A Step-by-Step Protocol
The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the synthesis of the spiro-oxindole core.[13][14][15][16][17] This reaction involves the in-situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.
Experimental Protocol: Synthesis of a Spiro[indoline-3,3'-pyrrolizine] Derivative [13]
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol) and L-proline (1.2 mmol) in methanol (10 mL).
-
Azomethine Ylide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the azomethine ylide intermediate.
-
Cycloaddition: Add the dipolarophile, dimethyl hex-2-en-4-ynedioate (1.0 mmol), to the reaction mixture.
-
Reaction Monitoring: Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired spiro[indoline-3,3'-pyrrolizine] product.
This protocol offers a highly efficient and stereoselective route to complex spiro-oxindole scaffolds, providing a versatile platform for the generation of diverse compound libraries for screening.[16]
Spirocycles in Action: Targeting Key Signaling Pathways
The unique structural features of spirocyclic compounds make them ideal candidates for modulating complex biological pathways implicated in disease.
Case Study: SpiD3 - A Novel Spirocyclic Dimer Targeting Chronic Lymphocytic Leukemia (CLL)
Chronic Lymphocytic Leukemia (CLL) is characterized by the over-proliferation of malignant B-cells, driven by aberrant B-cell receptor (BCR) and NF-κB signaling pathways.[18][19][20][21] A novel spirocyclic dimer, SpiD3, has shown potent preclinical activity in CLL models by targeting these critical survival pathways.[22][23][24][25][26]
SpiD3 has been shown to inhibit NF-κB activation and induce the unfolded protein response (UPR), leading to apoptosis in CLL cells.[22][23][25][26] This dual mechanism of action makes it a promising candidate for overcoming drug resistance in CLL.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. alfachemic.com [alfachemic.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. Design and optimization of quinazoline derivatives as melanin concentrating hormone receptor 1 (MCHR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 14. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 21. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. The Novel Anti-Cancer Agent, SpiD3, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Novel Spirocyclic Dimer, SpiD3, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Space of Novel Diazaspirocycles: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, two-dimensional structures towards molecules with greater three-dimensional (3D) complexity. This evolution, often termed "escaping from flatland," is driven by the need for compounds with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Spirocyclic scaffolds, particularly diazaspirocycles, have emerged as privileged structures in this pursuit. Their rigid, well-defined 3D architecture provides an exceptional platform for orienting chemical substituents in space, thereby facilitating novel and specific interactions with biological targets.[3][4] This guide provides a comprehensive exploration of the chemical space of novel diazaspirocycles, offering field-proven insights into their synthesis, the causality behind strategic design choices, and their transformative impact on contemporary drug discovery programs.
The Strategic Imperative for Diazaspirocycles in Medicinal Chemistry
For decades, aromatic and flat heterocyclic rings have been staples in drug design. However, their overuse has led to challenges, including poor solubility, metabolic instability, and off-target effects. The introduction of spirocyclic systems, which contain a single atom as the common vertex of two rings, addresses these limitations by increasing the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with greater clinical success, as it often leads to improved solubility, higher potency, and better overall pharmacokinetic profiles.[2][5]
Diazaspirocycles, which incorporate two nitrogen atoms within the spirocyclic framework, are particularly valuable. These nitrogen atoms serve as versatile handles for chemical modification and can act as hydrogen bond donors or acceptors, crucial for molecular recognition at the target protein's binding site. Furthermore, diazaspirocycles are increasingly utilized as bioisosteres for more common motifs like piperazine, offering a pathway to novel chemical space with distinct physicochemical properties and a clear intellectual property advantage.[1][6][7]
Logical Framework for Diazaspirocycle Integration
The decision to incorporate a diazaspirocyclic scaffold is often driven by a need to rigidify a flexible linker, modulate physicochemical properties, or explore new binding interactions. The workflow below illustrates the strategic thinking process.
Caption: Strategic workflow for incorporating diazaspirocycles in lead optimization.
Core Synthetic Strategies: Building the Diazaspirocyclic Framework
The accessibility of a scaffold is paramount for its utility in drug discovery. Fortunately, several robust and scalable synthetic routes to key diazaspirocycles have been developed. The 2,6-diazaspiro[3.3]heptane framework serves as an excellent case study due to its prominence as a piperazine bioisostere.[6][8]
Strategy A: Reductive Amination Approach
This method offers a direct and high-yielding pathway to functionalized 2,6-diazaspiro[3.3]heptanes, making it highly amenable to library synthesis for exploring structure-activity relationships (SAR).[9][10] The causality behind this strategy lies in the sequential formation of two new C-N bonds around a central quaternary carbon.
The key steps involve:
-
Precursor Synthesis: Preparation of a bifunctional intermediate, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which contains both an electrophilic center (aldehyde) and a latent electrophilic center (chloromethyl).
-
Reductive Amination: The aldehyde is reacted with a primary amine to form an imine, which is then reduced in situ to a secondary amine.
-
Intramolecular Cyclization: The newly installed nitrogen atom acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the second azetidine ring, thus completing the spirocycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Synthesis of Derivatives from tert-Butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for the chemical modification of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, a valuable building block in modern medicinal chemistry. We detail robust, step-by-step protocols for the derivatization of the exposed secondary amine at the 8-position through common and critical bond-forming reactions, including N-alkylation, N-acylation, and N-arylation. Furthermore, this guide addresses the subsequent deprotection of the tert-butyloxycarbonyl (Boc) group to enable orthogonal functionalization. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and successful synthesis of diverse chemical libraries based on this privileged spirocyclic scaffold.
Introduction: The Value of the Diazaspiro[3.5]nonane Scaffold
Spirocyclic scaffolds have gained significant prominence in drug discovery due to their inherent three-dimensionality.[1][2] Unlike flat aromatic systems, spirocycles present substituents in precise spatial vectors, which can lead to enhanced binding affinity, improved selectivity for biological targets, and modulation of physicochemical properties.[1] The 5,8-diazaspiro[3.5]nonane core, in particular, is a versatile scaffold found in a range of biologically active agents. Its unique structure, combining a four-membered azetidine ring with a six-membered piperidine ring, offers a rigid framework that can significantly improve metabolic stability and aqueous solubility.[1]
The subject of this guide, this compound, is an orthogonally protected building block. The Boc group on the 5-position amine allows for the selective functionalization of the secondary amine at the 8-position. This targeted reactivity is the gateway to creating a diverse array of chemical entities for screening and lead optimization in drug development programs, including as linkers for Proteolysis Targeting Chimeras (PROTACs).[3]
General Considerations & Handling
-
Compound Properties: this compound is typically a solid at room temperature. It is soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF).
-
Storage: The compound should be stored in a cool, dry place, often under refrigeration, to prevent degradation.[4] It is important to keep the container tightly sealed.
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
Synthetic Strategies & Workflow Overview
The primary synthetic utility of this reagent lies in the reactivity of the N-8 secondary amine. This site can undergo a variety of classical amine functionalization reactions. A subsequent, optional step involves the acidic cleavage of the N-5 Boc protecting group, revealing a new secondary amine for further derivatization, enabling the creation of complex, bifunctional molecules.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the derivatization of the spirocyclic scaffold.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Protocol 1: N-8 Acylation with an Acid Chloride
This protocol describes the formation of an amide bond, a fundamental linkage in medicinal chemistry.
Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
| Reagent | Molar Eq. | MW | Example Amount (for 1 mmol scale) |
| This compound | 1.0 | 226.32 | 226 mg |
| Acid Chloride (e.g., Benzoyl Chloride) | 1.1 | 140.57 | 155 mg (128 µL) |
| Triethylamine (TEA) | 1.5 | 101.19 | 152 mg (209 µL) |
| Dichloromethane (DCM) | - | - | 5 mL |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: N-8 Reductive Amination
This method forms a C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.
Rationale: The amine and carbonyl first form a transient iminium ion intermediate, which is then selectively reduced by a hydride agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material than other hydrides and is effective under mildly acidic conditions that favor iminium ion formation.
| Reagent | Molar Eq. | MW | Example Amount (for 1 mmol scale) |
| This compound | 1.0 | 226.32 | 226 mg |
| Aldehyde (e.g., Benzaldehyde) | 1.1 | 106.12 | 117 mg (112 µL) |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | 318 mg |
| Dichloroethane (DCE) or DCM | - | - | 5 mL |
| Acetic Acid (optional) | catalytic | 60.05 | ~1 drop |
Step-by-Step Procedure:
-
Combine this compound (1.0 eq) and the aldehyde (1.1 eq) in a round-bottom flask with dichloroethane.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 4-16 hours).
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired N-alkylated derivative.
Protocol 3: N-8 Arylation (Buchwald-Hartwig Amination)
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds with aryl halides or triflates.
Rationale: The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex.[5] A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction efficiency.
| Reagent | Molar Eq. | MW | Example Amount (for 0.5 mmol scale) |
| This compound | 1.2 | 226.32 | 136 mg |
| Aryl Bromide (e.g., 4-Bromotoluene) | 1.0 | 171.04 | 86 mg |
| Pd₂(dba)₃ (Palladium catalyst) | 0.02 | 915.72 | 9.2 mg |
| Xantphos (Ligand) | 0.04 | 578.68 | 23 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 67 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.2 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation protocol.
Boc Group Deprotection
To functionalize the N-5 position, the Boc protecting group must be removed. This is typically achieved under acidic conditions.
Rationale: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system.[6]
| Reagent | Volume Ratio / Concentration |
| N-8 Substituted Intermediate | - |
| Dichloromethane (DCM) | ~10-20 volumes |
| Trifluoroacetic Acid (TFA) | 20-50% v/v in DCM |
| OR | |
| 4M HCl in 1,4-Dioxane | ~10 equivalents |
Step-by-Step Procedure (using TFA):
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C.
-
Add a premixed solution of TFA in DCM (e.g., 1:1 v/v) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS for the disappearance of the starting material (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is typically the TFA salt of the diamine. It can be used directly in the next step or basified by partitioning between DCM and saturated aqueous sodium bicarbonate to obtain the free amine.
Characterization
The identity and purity of all synthesized derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. Successful functionalization at N-8 will result in new signals corresponding to the added group and shifts in the signals of the adjacent spirocycle protons.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
This compound is a highly adaptable chemical scaffold for creating diverse molecular libraries. The protocols outlined in this guide provide reliable methods for its derivatization through acylation, reductive amination, and arylation, followed by orthogonal deprotection. By understanding the chemical principles behind these transformations, researchers can confidently employ this building block to accelerate their drug discovery and development efforts.
References
- Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubMed. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. J Org Chem. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig arylation. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Advanced N-Alkylation Protocols for Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of the Diazaspiro[3.5]nonane Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as particularly valuable motifs, offering a three-dimensional topology that can enhance target engagement and improve metabolic stability.[1] Among these, the tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate scaffold is a key building block for the synthesis of a diverse array of bioactive molecules. The presence of a Boc-protected amine allows for selective functionalization at the second nitrogen atom, making it an ideal starting material for the generation of compound libraries in lead discovery programs.[2]
This technical guide provides detailed application notes and protocols for the selective N-alkylation of this compound. We will explore two primary and robust synthetic routes: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in medicinal chemistry and drug development.
Chemical Structure and Reactivity
This compound possesses two nitrogen atoms with distinct chemical environments. The nitrogen at position 5 is protected by a tert-butoxycarbonyl (Boc) group, rendering it significantly less nucleophilic. This directing group allows for the selective alkylation of the unprotected secondary amine at the 8-position.
Figure 1: Chemical structure of this compound.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and widely employed method for the formation of carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the diazaspiro[3.5]nonane attacks the electrophilic carbon of the alkyl halide. The choice of base is critical to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product.
Causality Behind Experimental Choices
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they can solvate the ions formed during the reaction without interfering with the nucleophilicity of the amine.
-
Base: A non-nucleophilic, hindered base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to prevent competition with the substrate for the alkyl halide. The use of a stronger base like sodium hydride (NaH) can also be effective, particularly with less reactive alkyl halides.
-
Temperature: The reaction temperature is typically maintained between room temperature and a moderate heat (e.g., 60-80 °C) to facilitate the reaction without promoting side reactions or decomposition of the starting material or product.
Experimental Workflow: Direct N-Alkylation
Sources
Amide coupling reactions with Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
An Application Guide to Amide Coupling Reactions with Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as privileged scaffolds in medicinal chemistry. Their rigid, defined exit vectors offer a unique way to explore chemical space, often leading to compounds with improved physicochemical properties, metabolic stability, and target-binding affinity. The tert-butyl 5,8-diazaspiro[3.5]nonane core is a particularly valuable building block, incorporating a secondary amine that serves as a versatile handle for chemical modification.[1][2]
This document serves as a detailed guide to one of the most fundamental and powerful transformations involving this scaffold: the amide coupling reaction. We will explore the underlying principles of amide bond formation, provide robust, step-by-step protocols using modern coupling reagents, and offer insights into troubleshooting and optimization. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to successfully synthesize novel derivatives of this compound.
The structure features a secondary amine at the 8-position, which is available for nucleophilic attack, while the amine at the 5-position is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective functionalization, making it a highly strategic starting material.
Caption: Core reaction components.
Pillar 1: The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, making it unsuitable for complex or sensitive molecules.[3] Therefore, the process universally relies on the "activation" of the carboxylic acid to create a highly electrophilic intermediate that is readily attacked by the amine nucleophile.
Common Activation Strategies
-
Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be prone to side reactions, including racemization if the acid has a chiral center. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[3][4][5]
-
Uronium/Aminium Salt-Mediated Coupling: This class of reagents, exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), represents the gold standard for efficiency and suppression of side reactions.[3] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole) and is known for its high reactivity and fast reaction times, making it ideal for sterically hindered substrates.[3][6]
Mechanism of HATU Coupling: A Closer Look
The HATU-mediated coupling is a robust and highly reliable method. Its mechanism proceeds through several distinct steps, which explains its efficiency.[3][7][8]
-
Deprotonation: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6][7]
-
Activation: The carboxylate anion attacks the electron-deficient carbon atom of HATU. This forms a highly reactive OAt-active ester intermediate and releases an equivalent of tetramethylurea.[7][9]
-
Nucleophilic Attack: The secondary amine of the this compound attacks the carbonyl carbon of the OAt-active ester.
-
Product Formation: This attack forms the desired amide bond and regenerates HOAt as a byproduct. The nitrogen atom within the HOAt ring is believed to accelerate the coupling step.[3]
Caption: Mechanism of HATU-mediated amide coupling.
Pillar 2: Experimental Protocols & Data
This section provides a detailed, field-proven protocol for the HATU-mediated coupling of a generic carboxylic acid with this compound.
Protocol: HATU-Mediated Amide Coupling
Materials and Reagents:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Preparation (Activation):
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes. This "pre-activation" step allows for the initial formation of the active ester.
-
Cool the mixture to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions upon addition of the base and amine.
-
-
Reaction Execution:
-
Add DIPEA (2.5 eq) to the cooled solution, followed by a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF. Rationale: The excess base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate and HOAt byproducts.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The reaction is complete upon full consumption of the limiting reagent (typically the carboxylic acid).
-
-
Aqueous Workup:
-
Once complete, dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove acidic byproducts like HOAt, followed by brine (1x) to reduce the water content. Rationale: These aqueous washes are critical for removing the highly polar byproducts, tetramethylurea and HOAt, which can complicate purification.[9]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
-
For highly crystalline amides, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be an effective alternative to chromatography.[10]
-
Typical Reaction Parameters
| Parameter | Value/Ratio | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| Spiro-Amine | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the valuable acid. |
| HATU | 1.1 - 1.2 eq | Ensures efficient activation of the carboxylic acid. |
| DIPEA | 2.0 - 3.0 eq | Acts as a base for both the acid and to neutralize byproducts. |
| Solvent | Anhydrous DMF/DCM | Polar aprotic solvents that are effective for this reaction type.[6] |
| Temperature | 0 °C to RT | Initial cooling controls the reaction, warming ensures completion. |
| Time | 2 - 18 hours | Dependent on the steric and electronic nature of the substrates.[3] |
| Typical Yield | 70 - 95% | Varies based on substrates and purification efficiency. |
Pillar 3: Workflow and Troubleshooting
A successful synthesis relies on a logical workflow and the ability to diagnose and solve common problems.
General Experimental Workflow
Caption: Standard workflow for spiro-amide synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed HATU).2. Insufficient base (DIPEA).3. Presence of water in reagents or solvent. | 1. Use fresh HATU from a reliable source; store under inert gas.2. Ensure adequate equivalents of base are used.3. Use freshly distilled/dried anhydrous solvents and dry reagents thoroughly. |
| Difficulty Removing Byproducts | The main byproduct of HATU, tetramethylurea, is polar and water-soluble, making it sometimes difficult to remove completely with standard extractions.[9] | 1. Perform multiple, vigorous aqueous washes during workup.2. A dilute acid wash (e.g., 1N HCl) can help remove any residual basic impurities.3. Optimize chromatography; sometimes a more polar solvent system is needed to elute the product away from the byproduct front. |
| Formation of Side Products | 1. If the carboxylic acid is part of a larger molecule with other nucleophiles (e.g., unprotected alcohols or thiols), they may compete with the spiro-amine.[9]2. Racemization of a chiral center alpha to the carboxylic acid. | 1. Ensure other potentially reactive functional groups are appropriately protected.2. HATU is excellent at suppressing racemization.[3] If it is still an issue, lower the reaction temperature and shorten the reaction time. |
Conclusion
The amide coupling of this compound is a cornerstone reaction for generating novel chemical entities for drug discovery and development. By leveraging powerful uronium salt-based coupling reagents like HATU, researchers can achieve high yields and purity even with challenging substrates. A thorough understanding of the reaction mechanism, adherence to a validated protocol, and careful attention to purification are paramount for success. This guide provides the foundational knowledge and practical steps to confidently employ this versatile spirocyclic building block in synthesis campaigns.
References
- Amine to Amide Mechanism - HATU.Common Organic Chemistry.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU.Benchchem.
- HATU, DIPEA Peptide Coupling Mechanism.YouTube.
- HATU Coupling: Challenges Associated with the Byproducts.YouTube.
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Lookchem. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Sources
- 1. Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | lookchem [lookchem.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Urea formation from Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Application Note & Protocol
Strategic Synthesis of Spirocyclic Ureas: A Detailed Guide to the Formation of Urea Derivatives from Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Abstract Substituted ureas are a cornerstone of modern medicinal chemistry, appearing as critical structural motifs in a multitude of pharmacologically active agents.[1] Their ability to act as potent hydrogen bond donors and acceptors allows for robust interactions with biological targets. When incorporated into spirocyclic scaffolds, which provide inherent three-dimensionality, the resulting molecules can explore chemical space more effectively than their planar aromatic counterparts, often leading to improved potency and selectivity.[2] This guide provides a comprehensive protocol for the synthesis of novel urea derivatives starting from this compound, a valuable building block for introducing a constrained, spirocyclic amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide expert insights into process optimization and characterization.
Part 1: Mechanistic Foundation and Strategic Considerations
The most direct and widely employed method for urea synthesis is the nucleophilic addition of an amine to an isocyanate.[3][4] This reaction is typically high-yielding, proceeds under mild conditions, and demonstrates broad functional group tolerance.
The Core Mechanism:
The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable, neutral urea product.
The starting material, this compound, possesses two nitrogen atoms. The nitrogen at position 5 is protected as a tert-butyloxycarbonyl (Boc) carbamate, rendering it non-nucleophilic under standard urea formation conditions.[5] The secondary amine at position 8 is the reactive site for the nucleophilic attack on the isocyanate. The use of anhydrous solvents is critical, as isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to unwanted side products and reduced yield.[6]
Caption: Mechanism of Urea Formation.
Part 2: Detailed Experimental Protocol
This protocol outlines the synthesis of a representative urea derivative, 8-benzoyl-N-phenyl-5,8-diazaspiro[3.5]nonane-5-carboxamide, by reacting the free amine of this compound with phenyl isocyanate.
Materials & Reagents:
-
This compound
-
Phenyl Isocyanate (or other desired isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (recommended for moisture-sensitive reactions)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Protocol: Step-by-Step Synthesis
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.2 M). Stir the solution under a nitrogen atmosphere.
-
-
Reagent Addition:
-
In a separate vial, prepare a solution of the desired isocyanate (e.g., phenyl isocyanate, 1.05 equivalents) in a small volume of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred solution of the spirocyclic amine at room temperature over 5-10 minutes. Causality Note: Dropwise addition is crucial for controlling potentially exothermic reactions, especially on a larger scale.[7]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The product spot should be less polar than the starting amine. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by flash column chromatography on silica gel.
-
-
Purification:
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final urea derivative, typically as a white or off-white solid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized urea using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7] The formation of the urea will be indicated by a characteristic C=O stretch in the IR spectrum (approx. 1640 cm⁻¹) and the appearance of an N-H signal in the ¹H NMR spectrum.
-
Part 3: Data Presentation & Workflow Visualization
To demonstrate the versatility of this protocol, a variety of isocyanates can be employed to generate a library of spirocyclic urea derivatives. The following table summarizes expected outcomes for several representative isocyanates.
| Entry | Isocyanate (R-NCO) | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Phenyl isocyanate | DCM | 2 | >95 |
| 2 | 4-Chlorophenyl isocyanate | DCM | 2 | >95 |
| 3 | Benzyl isocyanate | THF | 3 | 90-95 |
| 4 | tert-Butyl isocyanate | DCM | 4 | 85-90 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from initial setup to the final, characterized product.
Caption: Step-by-step experimental workflow for spirocyclic urea synthesis.
Part 4: Scientific Insights & Troubleshooting
-
Side Reactions: The primary competing reaction is the dimerization or trimerization of the isocyanate, or its reaction with trace amounts of water. Using a slight excess (1.05 eq.) of the isocyanate can ensure full consumption of the valuable spirocyclic amine, but a large excess should be avoided.
-
Reactivity of Amines: While the secondary amine of the spirocycle is highly nucleophilic, sterically hindered isocyanates (e.g., tert-butyl isocyanate) may require longer reaction times or gentle heating.[8]
-
Purification Challenges: If the product urea is highly polar, purification by reverse-phase chromatography may be necessary. If the product precipitates from the reaction mixture upon formation, it can often be isolated by simple filtration and washing, yielding a highly pure product without the need for chromatography.[7]
-
Boc Group Stability: The Boc protecting group is stable to the neutral or slightly basic conditions of this reaction. It can be removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second amine, allowing for further functionalization if desired.[5]
The reaction of this compound with isocyanates provides a robust, efficient, and highly versatile method for the synthesis of novel spirocyclic ureas. These compounds are of significant interest in drug discovery, serving as three-dimensional probes for complex biological targets.[9][10] The protocol described herein is straightforward, scalable, and can be adapted to a wide range of isocyanates, enabling the rapid generation of compound libraries for screening and lead optimization campaigns.
References
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines | Request PDF. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
Shen, H. C., et al. (2009). Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3398–3404. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea derivatives of spirocyclic piperidines endowed with antibacterial activity | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
SciSpace. (n.d.). Novel synthesis of ureas: application of t-butylureas. Retrieved from [Link]
-
ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl isocyanate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of Amine Deprotection: A Guide to Boc Removal from Diazaspiro[3.5]nonane Intermediates
Introduction: The Strategic Importance of Diazaspiro[3.5]nonane Scaffolds and the Ubiquitous Boc Group
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is relentless. Among these, diazaspiro[3.5]nonane scaffolds have emerged as privileged structures, offering a unique three-dimensional geometry that can effectively probe the binding sites of biological targets. Their inherent rigidity and defined exit vectors make them ideal building blocks for creating structurally diverse and potent therapeutic agents.
The synthesis of complex molecules bearing the diazaspiro[3.5]nonane core often necessitates the use of protecting groups to mask the reactivity of the two amine functionalities. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability under a wide range of synthetic conditions and its predictable, acid-labile nature.[1] However, the seemingly straightforward removal of the Boc group can present unforeseen challenges, particularly in the context of the strained four-membered azetidine ring within the diazaspiro[3.5]nonane framework. This application note provides a comprehensive guide to the most effective methods for Boc deprotection of diazaspiro[3.5]nonane intermediates, offering detailed protocols, mechanistic insights, and practical considerations to aid researchers in this critical synthetic step.
Pillar 1: Mechanistic Insights into Acid-Mediated Boc Deprotection
The most common and well-established method for Boc group removal is acid-catalyzed hydrolysis.[2] The generally accepted mechanism involves three key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This protonation enhances the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[3] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding amine salt.
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites within the molecule. This can be mitigated by the use of scavengers, such as anisole or thioanisole, particularly when dealing with electron-rich aromatic systems.[4]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Pillar 2: Standard Protocols for Boc Deprotection of Diazaspiro[3.5]nonane Intermediates
The choice of acidic reagent and reaction conditions is critical and depends on the overall stability of the diazaspiro[3.5]nonane intermediate and the presence of other acid-sensitive functional groups. Below are detailed protocols for the two most widely employed methods.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong, volatile acid that is highly effective for Boc deprotection. It is typically used in excess and in a chlorinated solvent like DCM.
Experimental Protocol:
-
Dissolve the Boc-protected diazaspiro[3.5]nonane intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can aid in the complete removal of residual TFA.
-
The resulting crude amine TFA salt can be used directly in the next step or further purified. For isolation of the free amine, proceed to the workup procedure.
Workup Procedure:
-
Dissolve the crude residue in a minimal amount of water.
-
Basify the aqueous solution to pH > 10 with a suitable base (e.g., 1 M NaOH, saturated NaHCO₃, or NH₄OH).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM, or a mixture of chloroform and isopropanol) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free diamine.
A specific example from the patent literature for the deprotection of a 2,7-diazaspiro[3.5]nonane derivative involves dissolving the intermediate in DCM, cooling to 0°C, and treating with TFA. The mixture is stirred at room temperature for 3 hours, followed by evaporation to dryness and trituration with ether to yield the crude product.[5]
Method 2: Hydrochloric Acid (HCl) in Dioxane or Other Ethereal Solvents
A solution of HCl in an organic solvent, most commonly 1,4-dioxane, is another widely used reagent for Boc deprotection.[6] This method often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.
Experimental Protocol:
-
Suspend or dissolve the Boc-protected diazaspiro[3.5]nonane intermediate (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane (10-20 equiv.).
-
Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexanes, and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture in vacuo to obtain the crude hydrochloride salt.
Workup for the Free Amine:
The isolated hydrochloride salt can be neutralized using a similar basic workup as described for the TFA salt. Alternatively, for small-scale reactions, passing a solution of the salt through a plug of basic alumina or a strong cation exchange (SCX) resin can yield the free amine.
| Method | Reagent | Solvent | Temperature | Typical Time | Workup |
| TFA | Trifluoroacetic Acid (10-20 eq.) | Dichloromethane | 0 °C to RT | 1-4 h | Basic aqueous wash |
| HCl | 4 M HCl in Dioxane (10-20 eq.) | Dioxane | Room Temperature | 1-4 h | Filtration or basic wash |
Pillar 3: Critical Considerations and Alternative Methods
Stability of the Azetidine Ring
A primary concern when deprotecting diazaspiro[3.5]nonane intermediates is the stability of the strained four-membered azetidine ring under strongly acidic conditions. While azetidines are generally more stable than their aziridine counterparts, they can be susceptible to ring-opening reactions, particularly if there are suitably positioned nucleophiles within the molecule.[7][8] However, studies have shown that azetidine rings within macrocyclic peptides remain stable even under strongly acidic deprotection conditions (e.g., 90:5:5 TFA/TIS/CH₂Cl₂).[9] For diazaspiro[3.5]nonanes, the rigidity of the spirocyclic system likely confers additional stability. It is, however, prudent to keep reaction times to a minimum and monitor for the formation of any ring-opened byproducts.
Alternative Deprotection Methods for Acid-Sensitive Substrates
In cases where the diazaspiro[3.5]nonane intermediate contains other acid-labile functional groups, alternative, milder deprotection methods may be necessary.
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling point, polar solvent such as water or trifluoroethanol can effect deprotection, often with the advantage of avoiding acidic reagents and producing gaseous byproducts (isobutylene and CO₂).[10]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids, such as ZnBr₂ or CeCl₃, can catalyze the cleavage of the Boc group under milder conditions than strong Brønsted acids.[1]
-
Oxalyl Chloride in Methanol: A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature.[11] This method has been shown to be tolerant of various functional groups that are sensitive to strong acids.
Caption: Decision workflow for Boc deprotection of diazaspiro[3.5]nonanes.
Conclusion
The efficient and clean deprotection of Boc-protected diazaspiro[3.5]nonane intermediates is a critical step in the synthesis of novel therapeutics. While standard acidic conditions using TFA or HCl in dioxane are generally effective, a thorough understanding of the reaction mechanism, potential side reactions, and appropriate workup procedures is essential for success. For substrates containing acid-sensitive functionalities, a range of milder, alternative methods provides valuable options. By carefully selecting the deprotection strategy based on the specific molecular context, researchers can confidently and efficiently access the versatile diazaspiro[3.5]nonane scaffold for further elaboration in their drug discovery programs.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Kocienski, P. J. (2000). Protecting Groups (3rd ed.). Thieme Verlag.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
- Akinyemi, T., & Tlais, Z. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25053–25059.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
- Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
- Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (2009). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2011). Boc deprotection conditions tested. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]
- Google Patents. (2022). CN114086438A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]
Sources
- 1. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate as a Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as a powerful tool for drug designers, offering a distinct three-dimensional geometry that departs from the flat, aromatic structures prevalent in many legacy drugs.[1][2] This inherent three-dimensionality, conferred by the quaternary spiro-carbon, allows for a more precise and novel exploration of chemical space, often leading to enhanced target affinity, improved selectivity, and better physicochemical properties such as solubility and metabolic stability.[1][2]
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate is a premier example of such a scaffold. It features a robust spirocyclic core combining an azetidine and a piperidine ring. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen (N5) and a free secondary amine on the other (N8) presents a synthetically versatile platform. This arrangement enables chemists to perform selective, sequential functionalization at two distinct points, making it an invaluable building block for constructing diverse libraries of complex molecules aimed at a wide array of biological targets. This guide provides an in-depth look at the properties, reaction protocols, and strategic considerations for effectively utilizing this powerful synthetic intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties and safety requirements is foundational to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| CAS Number | 1246035-53-9 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically >97% | [4] |
Safety & Handling: this compound and its derivatives are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[5][7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration.[4]
-
In case of contact: If skin contact occurs, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[5][7] Seek medical attention if irritation persists.
Core Synthetic Strategies & Workflow
The primary utility of this building block lies in its capacity for sequential derivatization. The free N8 amine can be functionalized first, followed by deprotection and subsequent reaction at the N5 position. Alternatively, the N5-Boc group can be removed to expose the second amine for symmetric or asymmetric derivatization.
Detailed Protocol 1: Acid-Catalyzed Boc Deprotection of the N5-Amine
Scientific Rationale: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability in a wide range of conditions while being easily cleaved under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which decomposes to isobutylene. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine.[8] The choice of acid is critical; strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous organic solvent are highly effective.[9][10]
Mechanism of Boc Deprotection:
Experimental Procedure (using 4M HCl in Dioxane):
This method is often preferred for its clean reaction profile and the ease of removing excess reagent and byproducts.[9]
-
Materials & Reagents:
-
This compound
-
4.0 M Hydrogen chloride in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Ice bath
-
-
Step-by-Step Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the substrate in a minimal amount of anhydrous DCM (e.g., 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath. This is crucial to moderate any potential exotherm.
-
Slowly add 4.0 M HCl in 1,4-dioxane (5-10 eq.) to the stirred solution. An immediate precipitation of the hydrochloride salt may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the product fully. Stir for 15-30 minutes.
-
Isolate the resulting white solid (5,8-diazaspiro[3.5]nonane dihydrochloride) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Expert Insights & Causality:
-
Why use anhydrous conditions? Water can compete with the substrate for the acid and potentially lead to side reactions or incomplete deprotection.
-
Why excess acid? A stoichiometric excess ensures the reaction goes to completion and that the final product is fully protonated as the stable salt form.
-
Alternative: TFA in DCM. A solution of 20-50% TFA in DCM is also highly effective.[10] However, TFA is more corrosive and can be harder to remove completely. Co-evaporation with a solvent like toluene may be necessary.
Detailed Protocol 2: Functionalization via Reductive Amination at N8
Scientific Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation. It is less reactive than reagents like NaBH₄ and will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated iminium ion intermediate, thus minimizing side reactions and leading to higher yields of the desired amine.
Experimental Procedure:
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Aldehyde or Ketone of choice (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Magnesium sulfate (MgSO₄)
-
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound in DCE or DCM.
-
Add the selected aldehyde or ketone to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid catalyzes the formation of the iminium ion, accelerating the reaction.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 3-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up & Isolation: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N8-functionalized product.
-
Workflow: Reductive Amination at N8
Conclusion
This compound is more than a mere building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its pre-configured orthogonality allows for controlled, stepwise elaboration into novel, three-dimensional structures. By mastering the fundamental protocols of Boc-deprotection and N-functionalization detailed herein, researchers can unlock the full potential of this scaffold to generate innovative drug candidates with potentially superior efficacy, selectivity, and ADME properties.
References
- Title: Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Title: Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 - PubChem Source: PubChem URL: [Link]
- Title: Method for synthesis of 1-carbonyl-7-diazaspiro[3.
-
Title: Deprotection of different N-Boc-compounds | Download Table Source: ResearchGate URL: [Link]
-
Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Reymond Research Group URL: [Link]
-
Title: (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed URL: [Link]
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros Source: Reddit URL: [Link]
-
Title: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 Source: PubChem URL: [Link]
-
Title: Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery Source: PubMed URL: [Link]
-
Title: Boc deprotection conditions tested. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate URL: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate | 1523571-07-4 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling Reactions with Diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer improved physicochemical properties and biological activity is paramount. The "escape from flatland"—a strategic shift towards three-dimensional, sp³-rich scaffolds—has identified spirocyclic systems as privileged structures.[1][2] Among these, diazaspiro[3.5]nonane has emerged as a versatile and valuable building block. Its rigid, three-dimensional conformation serves as an effective bioisosteric replacement for common motifs like piperidine, often leading to enhanced metabolic stability, solubility, and target engagement.[2][3][4]
This application note provides a comprehensive technical guide to key coupling reactions involving the diazaspiro[3.5]nonane scaffold. As a diamine, selective functionalization of one or both nitrogen atoms is crucial for its incorporation into target molecules. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for two of the most critical transformations in pharmaceutical chemistry: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and amide coupling for the construction of robust amide linkages.
Part 1: General Considerations for Handling Diazaspiro[3.5]nonane
Before proceeding with specific coupling protocols, several foundational aspects must be considered to ensure successful and reproducible outcomes.
Protecting Group Strategy
Diazaspiro[3.5]nonane possesses two secondary amine nitrogens with differing steric and electronic environments. For selective mono-functionalization, a robust protecting group strategy is essential.
-
Boc Protection: The most common strategy involves the use of Di-tert-butyl dicarbonate (Boc₂O) to yield mono- or di-protected intermediates. Mono-protection can often be achieved by carefully controlling stoichiometry (e.g., using 1.0-1.1 equivalents of Boc₂O) at reduced temperatures. The resulting Boc-protected diazaspiro[3.5]nonane is an excellent substrate for a wide range of coupling reactions on the remaining free secondary amine.
-
Orthogonal Protection: For sequential, distinct functionalization of both nitrogens, orthogonal protecting groups such as Boc and Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be employed. This allows for the selective deprotection and subsequent reaction at one nitrogen center without affecting the other.
Reagent and Solvent Quality
-
Anhydrous Conditions: Many coupling reactions, particularly those involving organometallic catalysts like palladium, are sensitive to moisture. It is imperative to use anhydrous solvents and reagents and to conduct the reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassing: Solvents for palladium-catalyzed reactions should be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
Part 2: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] This transformation is indispensable for synthesizing N-aryl diazaspiro[3.5]nonane derivatives, a common motif in pharmacologically active compounds.[8][9]
Mechanistic Overview
The catalytic cycle, in brief, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (diazaspiro[3.5]nonane).[6][10] A base then facilitates the deprotonation of the coordinated amine, leading to a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11][12] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[11][13]
Experimental Protocol: Mono-N-Arylation of Boc-Diazaspiro[3.5]nonane
This protocol describes a general procedure for the coupling of an aryl bromide with mono-Boc-protected diazaspiro[3.5]nonane.
dot
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often used directly. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pre-catalysts are often preferred for their air stability and reproducibility.[11] |
| Ligand | Biaryl phosphines (XPhos, RuPhos, SPhos), DPPF, BINAP | Bulky, electron-rich biaryl phosphine ligands are generally superior for coupling secondary amines and sterically hindered substrates.[10][11] They promote the reductive elimination step and prevent catalyst decomposition. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic alkoxide bases are most common.[12] The choice of base can significantly impact the reaction rate and tolerance of functional groups. Weaker carbonate or phosphate bases may be required for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | The solvent must be anhydrous and capable of solubilizing the reactants. Toluene and dioxane are frequently used due to their high boiling points, allowing for elevated reaction temperatures.[10] |
Part 3: Amide Bond Formation
Amide coupling is one of the most fundamental and frequently performed reactions in drug development. It involves the reaction of the free amine on the diazaspiro[3.5]nonane scaffold with a carboxylic acid, typically activated in situ.
Mechanism: Carbodiimide-Mediated Coupling
A common method for amide bond formation involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14][15] The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by the amine of the diazaspiro[3.5]nonane, forming the amide bond and releasing a soluble urea byproduct.[14] Additives like Hydroxybenzotriazole (HOBt) or HATU are often included to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[14][15]
dot
Caption: Simplified scheme for EDC-mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling
This protocol provides a reliable method for coupling a carboxylic acid to the free nitrogen of mono-Boc-protected diazaspiro[3.5]nonane.
Materials:
-
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the carboxylic acid, HOBt, and tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in the anhydrous solvent in a reaction flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA) to the mixture, followed by the solid EDC·HCl in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl (if the product is stable), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate's complexity, cost considerations, and the desired purity of the final product.[15][16][17]
| Reagent System | Advantages | Disadvantages |
| EDC / HOBt | Cost-effective; water-soluble urea byproduct is easily removed during aqueous work-up.[14] | Can be less effective for sterically hindered acids or amines; risk of racemization. |
| HATU / DIPEA | Highly efficient, rapid reaction times, low rate of racemization.[15] | More expensive; byproducts can sometimes complicate purification. |
| Acyl Chloride | Highly reactive, suitable for unreactive amines. | Requires prior conversion of the carboxylic acid; generates HCl, which must be scavenged by a base.[14] |
| T3P® | Broad substrate scope; byproducts are water-soluble and easily removed. | Can be more expensive than carbodiimides. |
Conclusion
The diazaspiro[3.5]nonane scaffold is a powerful tool in the arsenal of medicinal chemists. Its successful incorporation into drug candidates hinges on the mastery of key synthetic transformations. The Buchwald-Hartwig amination and standard amide coupling reactions are two of the most vital methods for its functionalization. By understanding the mechanistic principles behind these reactions and carefully optimizing the choice of catalysts, ligands, and coupling agents, researchers can efficiently and reliably synthesize novel diazaspiro[3.5]nonane derivatives. The protocols and insights provided in this guide serve as a robust starting point for professionals in drug discovery to leverage the unique structural and physicochemical benefits of this important spirocyclic scaffold.
References
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
National Institutes of Health (NIH). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
ResearchGate. Well-Designed N -Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines | Request PDF. Available at: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
National Institutes of Health (NIH). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
-
ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Amide synthesis by acylation [organic-chemistry.org]
Application of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate in Parallel Synthesis: A Guide for Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. A significant shift away from planar, aromatic structures towards three-dimensional (3D) molecular architectures has been a defining trend. This evolution is driven by the understanding that molecules with greater sp³-hybridized character often exhibit improved physicochemical properties, such as enhanced solubility, metabolic stability, and reduced off-target activity.[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this movement, offering a rigid yet conformationally defined framework for the precise spatial arrangement of functional groups.[2][3]
This guide focuses on a particularly valuable building block for exploring this 3D chemical space: Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate . The inherent structural rigidity of this diazaspiro[3.5]nonane core, combined with the presence of two distinct nitrogen atoms, provides an exceptional platform for the generation of diverse compound libraries through parallel synthesis. The Boc (tert-butoxycarbonyl) protecting group on one of the nitrogens allows for selective functionalization, enabling a systematic and controlled approach to library construction.
Parallel synthesis, a cornerstone of modern medicinal chemistry, facilitates the simultaneous synthesis of large numbers of discrete compounds, dramatically accelerating the hit-to-lead and lead optimization phases of drug development.[4] By leveraging this technique with a versatile scaffold like this compound, researchers can efficiently explore vast regions of chemical space, significantly increasing the probability of identifying novel drug candidates.[5] This application note will provide detailed protocols for the key synthetic transformations used to derivatize this scaffold, offering a practical guide for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: A Two-Stage Approach to Library Generation
The utilization of this compound in parallel synthesis typically follows a logical and efficient two-stage workflow. This strategy is designed to maximize diversity from a common intermediate, a hallmark of effective library synthesis.
Stage 1: Deprotection of the Boc Group
The initial and crucial step is the removal of the Boc protecting group to liberate the secondary amine at the 8-position. This reaction must be high-yielding and clean to ensure the quality of the resulting amine, which serves as the common precursor for the subsequent diversification reactions. Acid-mediated deprotection is the standard and most effective method.
Stage 2: Parallel Diversification Reactions
With the deprotected spirocyclic diamine in hand, a multitude of parallel reactions can be employed to introduce diversity. The two most common and powerful methods for derivatizing the newly freed secondary amine are:
-
Amide Bond Formation: Coupling with a diverse library of carboxylic acids to generate a wide array of amides.
-
Reductive Amination: Reaction with a diverse library of aldehydes or ketones to produce a variety of substituted amines.
This two-stage approach allows for the creation of large, well-defined libraries of compounds from a single, high-value spirocyclic core.
Figure 1: General workflow for parallel library synthesis.
Detailed Experimental Protocols
The following protocols are designed for a parallel synthesis format, such as in a 24 or 96-well reaction block, and can be adapted for automation.
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard procedure for the efficient removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In each well of a reaction block, dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M).
-
Acid Addition: Under an inert atmosphere (N₂ or Ar), add TFA (10.0 eq.) dropwise to each well at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture in each well under reduced pressure.
-
Redissolve the residue in DCM.
-
Carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the organic solution under reduced pressure to yield Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
TFA/DCM: This is a classic and highly effective reagent system for Boc deprotection. TFA is a strong acid that readily cleaves the acid-labile Boc group, while DCM is a good solvent for both the starting material and the resulting amine salt.
-
Inert Atmosphere: While not strictly necessary for the deprotection itself, maintaining an inert atmosphere prevents the introduction of atmospheric moisture, which can be important for the subsequent moisture-sensitive coupling reactions.
-
Neutralization: Careful neutralization is critical to remove the TFA salt and provide the free amine necessary for the next reaction step.
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines the coupling of the deprotected spirodiamine with a library of carboxylic acids.
Materials:
-
Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (from Protocol 1)
-
Library of diverse carboxylic acids (1.1 eq. per acid)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Parallel reaction station (e.g., Radleys Carousel or similar)
-
Automated liquid handler (optional)
Sources
- 1. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Diversity-oriented synthesis: producing chemical tools for dissecting biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of Novel GPR119 Agonists Utilizing a 7-Azaspiro[3.5]nonane Scaffold
Introduction: Targeting GPR119 with Structurally Novel Scaffolds
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[2][4][5] Agonist binding to GPR119 stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4][5] This elevation in cAMP potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[4][6][7] This glucose-dependent mechanism of action is a critical feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic therapies.[1][2]
The therapeutic potential of GPR119 has driven extensive efforts in the discovery of small molecule agonists. While numerous scaffolds have been explored, the 7-azaspiro[3.5]nonane core has shown significant promise in yielding potent and pharmacokinetically sound GPR119 agonists.[8][9] The conformational rigidity and three-dimensional nature of this spirocyclic system are advantageous for optimizing receptor-ligand interactions.[10][11]
These application notes provide a comprehensive guide to the synthesis, purification, and biological evaluation of a novel GPR119 agonist incorporating the 7-azaspiro[3.5]nonane scaffold. The protocols are designed to be self-validating, with explanations of the rationale behind key experimental steps to ensure both technical accuracy and practical applicability in a drug discovery setting.
Signaling Pathway and Experimental Rationale
The activation of GPR119 by an agonist initiates a well-defined signaling cascade that culminates in enhanced insulin and GLP-1 secretion. Understanding this pathway is fundamental to designing and interpreting the results of the biological assays described herein.
Caption: GPR119 signaling cascade upon agonist binding.
Synthetic Protocol: Synthesis of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist
The following protocol details the synthesis of a potent GPR119 agonist, designated here as Compound 54g , based on the work of Matsuda et al.[8] This multi-step synthesis involves the construction of the key 7-azaspiro[3.5]nonane intermediate followed by subsequent derivatization.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of the target agonist.
Part 1: Synthesis of the 7-Azaspiro[3.5]nonane Intermediate
This part of the synthesis focuses on constructing the core spirocyclic structure. The choice of protecting groups is critical to ensure selective reactions in subsequent steps.
Materials:
-
Commercially available starting materials for the multi-step synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)).
-
Reagents for each specific reaction step as outlined in the cited literature.[8]
Procedure:
-
The synthesis of the tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate intermediate is performed following established literature procedures. A plausible method involves the construction of the spirocycle from a piperidine-based precursor.[10]
-
Rationale: The Boc (tert-butyloxycarbonyl) protecting group is employed on the nitrogen of the azaspirocycle. This is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization.
Part 2: N-Arylation and Final Compound Synthesis
Materials:
-
tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
-
A suitable aryl halide (e.g., a substituted 2-fluoropyrimidine)
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane)
-
Deprotecting agent (e.g., Trifluoroacetic acid (TFA) in DCM)
-
Acylating agent (e.g., an appropriate carboxylic acid)
-
Coupling agents (e.g., HATU, DIPEA)
-
Purification supplies (Silica gel, HPLC columns, solvents)
Procedure:
-
N-Arylation:
-
To a solution of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate in 1,4-dioxane, add the aryl halide, Cs2CO3, Xantphos, and Pd2(dba)3.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching, extracting with an organic solvent, and concentrating under reduced pressure. Purify the crude product by column chromatography.
-
Rationale: A palladium-catalyzed cross-coupling reaction (specifically, a Buchwald-Hartwig amination) is a reliable method for forming the C-N bond between the spirocycle and the aryl group. The choice of ligand (Xantphos) is crucial for achieving high yields and minimizing side reactions.
-
-
Boc Deprotection:
-
Dissolve the N-arylated intermediate in DCM and treat with TFA.
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess TFA under reduced pressure.
-
Rationale: TFA provides a strong acidic environment necessary for the clean and efficient removal of the Boc protecting group, revealing the secondary amine for the final acylation step.
-
-
N-Acylation:
-
Dissolve the deprotected amine in a suitable solvent like DMF.
-
Add the desired carboxylic acid, a coupling agent such as HATU, and a base like DIPEA.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the final compound (e.g., 54g ) by preparative HPLC.
-
Rationale: HATU is an efficient peptide coupling reagent that facilitates the formation of the amide bond with minimal racemization and side product formation.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the purity of the final compound by HPLC analysis.
-
Biological Evaluation Protocols
The following protocols are designed to assess the biological activity of the newly synthesized 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay directly measures the activation of the GPR119 receptor by quantifying the downstream production of cAMP.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Control HEK293 cells (for selectivity assessment).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Test compounds (synthesized 7-azaspiro[3.5]nonane derivatives).
-
Reference agonist (e.g., AR231453).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed HEK293-hGPR119 cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the ability of the test compounds to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Materials:
-
MIN6 mouse insulinoma cell line or isolated rodent/human pancreatic islets.[7][12]
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
Low glucose KRBB (e.g., 2.8 mM glucose).
-
High glucose KRBB (e.g., 16.8 mM glucose).[12]
-
Test compounds.
-
Positive control (e.g., Glibenclamide).
-
Insulin ELISA kit.
Procedure:
-
Culture MIN6 cells or islets to the appropriate confluency or recovery state.
-
Pre-incubate the cells/islets in low glucose KRBB for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the buffer with fresh low glucose or high glucose KRBB containing various concentrations of the test compounds or controls.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the test compound at high glucose versus low glucose conditions. A successful agonist will significantly increase insulin secretion only in the high glucose condition.[12]
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to assess the in vivo efficacy of an anti-diabetic agent on glucose disposal.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg for oral gavage).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Administer the test compound or vehicle via oral gavage.
-
After a set time (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
Data Analysis: Plot the blood glucose concentration over time for both the vehicle-treated and compound-treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle group.[5]
Data Presentation and Expected Outcomes
The following tables provide examples of the type of data that can be generated using the protocols described above. The values are representative of a potent and selective GPR119 agonist.
Table 1: In Vitro Potency and Selectivity of Compound 54g
| Compound | Target | Assay Type | EC50 (nM) |
| Compound 54g | hGPR119 | cAMP Accumulation | 15.2 |
| AR231453 (Ref.) | hGPR119 | cAMP Accumulation | 9.5 |
| Compound 54g | Other GPCRs | Counter-screen | >10,000 |
Table 2: Glucose-Stimulated Insulin Secretion (GSIS) Data for Compound 54g
| Treatment Group | Glucose (mM) | Insulin Secretion (ng/mL) | Fold Increase (vs. Low Glucose) |
| Vehicle | 2.8 | 1.2 ± 0.2 | - |
| Vehicle | 16.8 | 3.5 ± 0.4 | 2.9 |
| Compound 54g (1 µM) | 2.8 | 1.4 ± 0.3 | - |
| Compound 54g (1 µM) | 16.8 | 8.9 ± 0.7 | 6.4 |
| p < 0.01 compared to vehicle at 16.8 mM glucose. |
Table 3: Oral Glucose Tolerance Test (OGTT) Results for Compound 54g
| Treatment Group (Dose) | Glucose AUC (0-120 min) | % Reduction in AUC |
| Vehicle | 25000 ± 1500 | - |
| Compound 54g (10 mg/kg) | 18500 ± 1200 | 26% |
| p < 0.05 compared to vehicle. |
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable core for the design of novel GPR119 agonists. The synthetic and biological protocols detailed in these application notes provide a robust framework for researchers to synthesize and evaluate these compounds. The described methodologies, from chemical synthesis to in vivo efficacy studies, are designed to facilitate the identification and characterization of potent, selective, and orally bioavailable GPR119 agonists for the potential treatment of type 2 diabetes. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps ensure the generation of reliable and reproducible data, accelerating the drug discovery process in this important therapeutic area.
References
-
Overton, H. A., Babbs, A. J., Doel, S. M., Fyfe, M. C., Gardner, L. S., Griffin, G., Jackson, H. C., Procter, M. J., Rasamison, C. M., Tang-Christensen, M., Widdowson, P. S., Williams, G. M., & Reynet, C. (2006). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Br J Pharmacol., 148(Suppl 1), S1–S11. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 747–757. [Link]
-
Kim, M. K., & Chae, Y. N. (2020). Therapeutic application of GPR119 ligands in metabolic disorders. Archives of Pharmacal Research, 43(11), 1111–1123. [Link]
-
Zhang, H., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13, 563. [Link]
-
Patsnap Synapse. (2024). What are GPR119 agonists and how do they work? Patsnap Synapse. [Link]
-
Kim, M. K., & Chae, Y. N. (2020). Therapeutic application of GPR119 ligands in metabolic disorders. ResearchGate. [Link]
-
LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem. [Link]
-
Ritter, M., et al. (2016). Is GPR119 agonism an appropriate treatment modality for the safe amelioration of metabolic diseases? Expert Opinion on Investigational Drugs, 25(10), 1145-1151. [Link]
-
Xu, X., et al. (2014). Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35, 495-505. [Link]
-
Yang, J. W., et al. (2018). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Therapeutic Patents, 28(12), 891-899. [Link]
-
Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]
-
Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. [Link]
-
Fustero, S., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]
-
Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. [Link]
-
Lee, H., et al. (2021). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 64(2), 1135-1154. [Link]
-
ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
Fustero, S., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Li, D., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Endocrinology, 14, 1324317. [Link]
-
Flatt, P. R., & Semple, G. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. The Journal of Endocrinology, 214(2), 177–185. [Link]
-
Sreedhar, A., et al. (2021). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 18(11), 4239–4249. [Link]
-
Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 345-350. [Link]
-
Semple, G., et al. (2013). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. Journal of Medicinal Chemistry, 56(15), 6213-6226. [Link]
-
Semple, G., et al. (2012). Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]
-
Li, D., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Semantic Scholar. [Link]
-
Li, D., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Endocrinology, 14, 1324317. [Link]
Sources
- 1. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Deployment of Diazaspiro[3.5]nonane as a Piperazine Bioisostere in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, prized for its synthetic tractability and its presence in numerous FDA-approved drugs.[1] This six-membered heterocycle, with two nitrogen atoms at opposite positions, often serves as a versatile linker, connecting different pharmacophoric elements within a molecule.[1][2] However, the very properties that make piperazine popular can also be liabilities. Its inherent basicity, conformational flexibility, and potential for metabolic N-oxidation or off-target interactions (e.g., with hERG or CYP450 enzymes) often present significant challenges during lead optimization.[1]
The principle of bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity while altering physicochemical properties—offers a powerful strategy to overcome these hurdles. Azaspirocycles, with their rigid, three-dimensional structures, have emerged as compelling bioisosteres for traditional saturated heterocycles.[3][4] This application note focuses on the diazaspiro[3.5]nonane scaffold, a unique piperazine surrogate that combines an azetidine ring with a piperidine ring through a shared quaternary carbon. This "angular" and sp³-rich architecture provides a distinct set of structural and physicochemical properties, enabling medicinal chemists to escape the "flatland" of traditional scaffolds and access novel, improved pharmacological profiles.[5] We will explore the rationale for its use, provide a comparative analysis of its properties, detail synthetic protocols, and outline a workflow for its evaluation.
Comparative Physicochemical Analysis: Diazaspiro[3.5]nonane vs. Piperazine
The primary motivation for employing a bioisostere is to modulate a drug candidate's properties favorably. The diazaspiro[3.5]nonane scaffold offers distinct advantages over piperazine by altering key parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperazine | 2,7-Diazaspiro[3.5]nonane | Rationale and Implication for Drug Design |
| Molecular Weight | 86.14 g/mol [2] | 126.20 g/mol [6] | The increased molecular weight is a consideration for overall lead size, but the structural rigidity and property benefits often outweigh this increase. |
| LogP (Lipophilicity) | ~ -1.5[2] | ~ -0.3[6] | Diazaspiro[3.5]nonane is inherently more lipophilic. This can improve membrane permeability and target engagement but must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target toxicity. |
| pKa (Basicity) | pKa1 ~ 5.7, pKa2 ~ 9.8 | pKa1 ~ 6.5, pKa2 ~ 10.5 (Predicted) | The spirocyclic structure can subtly alter the basicity of the nitrogen atoms. This modulation can be crucial for reducing off-target ion channel interactions (e.g., hERG) and fine-tuning target binding and solubility at physiological pH. |
| 3D Shape & Exit Vectors | Flexible (chair/boat conformers) | Rigid, "angular" structure | The fixed, non-planar geometry of the diazaspiro[3.5]nonane scaffold provides well-defined exit vectors for substituents.[5] This rigidity can lock the molecule into a more bioactive conformation, improving potency and selectivity while reducing the entropic penalty of binding. |
| Metabolic Stability | Prone to N-oxidation | Generally improved | The steric hindrance around the nitrogen atoms and the inherent stability of the spirocyclic core can lead to enhanced metabolic stability in liver microsomes and hepatocytes compared to simple piperazines.[7][8] |
| Aqueous Solubility | High | Moderate to High | While more lipophilic, the spirocyclic nature can disrupt crystal packing, often leading to good aqueous solubility, a critical factor for bioavailability.[9] |
Synthesis Protocol: Orthogonally Protected 2,7-Diazaspiro[3.5]nonane
A key enabler for the widespread adoption of a scaffold is its synthetic accessibility. Orthogonally protected versions are particularly valuable, allowing for selective functionalization of each nitrogen atom. Below is a representative, multi-step synthesis to access an orthogonally protected 2,7-diazaspiro[3.5]nonane core, a versatile building block for drug discovery.[10][11]
Workflow Diagram: Synthesis of Orthogonally Protected Diazaspiro[3.5]nonane Core
Caption: Synthetic workflow for an orthogonally protected core.
Protocol: Synthesis of tert-butyl 7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Materials & Reagents:
-
N-Cbz-4,4-bis(hydroxymethyl)piperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Palladium on carbon (10% Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Standard laboratory glassware and safety equipment
-
-
Step-by-Step Procedure:
-
Mesylation of Diol:
-
Causality: Convert the hydroxyl groups into good leaving groups (mesylates) to facilitate subsequent nucleophilic substitution.
-
Dissolve N-Cbz-4,4-bis(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (2.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (2.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor reaction completion by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude dimesylate is often used directly in the next step.
-
-
Azide Formation (Ring Opening & Substitution):
-
Causality: Introduce a nitrogen precursor (azide) via an SN2 reaction, which will be reduced to the primary amine for the azetidine ring.
-
Dissolve the crude dimesylate in DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80-90 °C and stir overnight.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude diazide intermediate.
-
-
Reductive Cyclization and Boc Protection:
-
Causality: Simultaneously reduce the azides to amines and induce intramolecular cyclization to form the azetidine ring. The resulting secondary amine is immediately protected to ensure stability and allow for orthogonal deprotection later.
-
Dissolve the crude diazide in methanol. Add Boc₂O (1.2 eq).
-
Carefully add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a balloon of H₂ (or in a Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired orthogonally protected product: tert-butyl 7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
-
Experimental Evaluation Workflow: A Head-to-Head Comparison
To validate the utility of the diazaspiro[3.5]nonane scaffold, a newly synthesized compound (Test Compound ) should be rigorously compared against its direct piperazine analogue (Reference Compound ).
Workflow Diagram: Bioisostere Evaluation Cascade
Caption: A tiered workflow for evaluating a bioisosteric pair.
-
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Trustworthiness: This assay provides a direct measure of Phase I metabolic liability, a common downfall for piperazine-containing compounds.
-
Prepare stock solutions of the Test and Reference compounds (e.g., 10 mM in DMSO).
-
In a 96-well plate, pre-incubate the compound (final concentration 1 µM) with pooled HLM (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding a 2-4x volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) to compare the metabolic rates of the two compounds. A significantly longer half-life for the Test Compound indicates successful improvement in metabolic stability.[7][12]
-
-
Protocol 2: hERG Inhibition by Automated Patch Clamp
-
Trustworthiness: Assesses the risk of cardiac toxicity, a critical safety hurdle. The rigid structure of the diazaspiro[3.5]nonane may alter interactions with the hERG channel pore compared to the more flexible piperazine.
-
Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Prepare a concentration-response curve for both the Test and Reference compounds (e.g., 0.01, 0.1, 1, 10, 30 µM).
-
Using an automated patch-clamp system, apply the specific voltage protocol to elicit hERG tail currents.
-
Apply each concentration of the compound and measure the percentage inhibition of the hERG current relative to the vehicle control.
-
Calculate the IC₅₀ value for each compound. A significantly higher IC₅₀ for the Test Compound indicates a reduced risk of hERG-related cardiotoxicity.
-
Case Study Insights & Authoritative Grounding
The utility of the diazaspiro[3.5]nonane scaffold is not merely theoretical. In the development of covalent inhibitors for KRAS G12C, researchers successfully incorporated a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety. This strategic replacement led to the identification of a potent compound with high metabolic stability in both human and mouse liver microsomes, which ultimately demonstrated dose-dependent anti-tumor effects in a xenograft mouse model.[7]
Similarly, in the context of Poly(ADP-ribose) polymerase inhibitors (PARPi), the diazaspiro core was explored as a bioisostere for the piperazine in the framework of Olaparib.[13][14] This work led to the identification of an analogue with high affinity for PARP-1 that, interestingly, did not induce DNA damage at similar concentrations as olaparib, suggesting a potential route to developing PARPi's with reduced toxicity for non-oncology indications like inflammatory diseases.[13][14] However, it is important to note that bioisosteric replacement is context-dependent; in a series of σ2 receptor ligands, replacing a piperazine with diazaspiroalkanes resulted in a loss of affinity, highlighting the need for empirical validation in each specific chemical series.[15][16]
Conclusion
The diazaspiro[3.5]nonane scaffold represents a sophisticated and powerful tool in the medicinal chemist's arsenal. By imposing conformational rigidity and offering a distinct physicochemical profile, it serves as an excellent bioisostere for the common piperazine ring. This strategic replacement can lead to tangible improvements in metabolic stability, target selectivity, and safety profiles, such as reduced hERG liability. While not a universal solution, the compelling preclinical data across different therapeutic areas strongly supports its consideration during lead optimization campaigns. The synthetic accessibility of orthogonally protected cores further enhances its appeal, paving the way for the development of next-generation therapeutics with superior drug-like properties.
References
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2022). ACS Omega. Available at: [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2022). PubMed. Available at: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]
-
The visual comparison of the N,N‐disubstituted piperazine (left), and the “angular” 1,7‐diazaspiro[3.5]nonane (center). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2021). Molecules. Available at: [Link]
-
In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate. Available at: [Link]
-
Examples of azaspiro[3.n]alkanes in drug discovery. (2024). ResearchGate. Available at: [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024). Advanced Synthesis & Catalysis. Available at: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). ResearchGate. Available at: [Link]
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (2012). Google Patents.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Available at: [Link]
-
2,7-Diazaspiro[3.5]nonane. (n.d.). PubChem. Available at: [Link]
-
Phenylmethyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). CAS Common Chemistry. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
-
7-Oxa-1-azaspiro[3.5]nonane. (n.d.). PubChem. Available at: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane. (n.d.). PubChem. Available at: [Link]
-
7-Azaspiro(3.5)nonane. (n.d.). PubChem. Available at: [Link]
-
Piperazine. (n.d.). PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mykhailiukchem.org [mykhailiukchem.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Labyrinth of Diazaspiro[3.5]nonane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for diazaspiro[3.5]nonane synthesis. As a Senior Application Scientist, I understand the intricate challenges and nuances that researchers face when constructing these valuable spirocyclic scaffolds. This guide is designed to be a practical resource, moving beyond simple protocols to provide in-depth, field-proven insights into overcoming common hurdles in your synthetic endeavors. Here, we will explore the causality behind experimental choices, ensuring that every step is a self-validating system for success.
Troubleshooting Guide: Common Issues and Solutions in Diazaspiro[3.5]nonane Synthesis
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Yield or No Product Formation in the Key Cyclization Step
Q: My intramolecular cyclization to form the diazaspiro[3.5]nonane core is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
A: This is a frequent challenge, often stemming from several factors related to the reactivity of the precursors and the reaction conditions. Let's break down the potential culprits and solutions.
-
Causality: The formation of the spirocyclic ring system, whether through an intramolecular aza-Michael addition or a reductive amination pathway, is highly dependent on the spatial proximity of the reacting functional groups and the activation of the electrophilic center. Insufficient activation, steric hindrance, or competing side reactions can all lead to failure.
-
Troubleshooting Strategies:
-
Inadequate Activation of the Electrophile:
-
For Aza-Michael Additions: If your strategy involves the addition of a nitrogen nucleophile to an α,β-unsaturated system, ensure the Michael acceptor is sufficiently electron-deficient.
-
Solution: Consider using a stronger electron-withdrawing group on the acceptor. If this is not feasible, the use of a Lewis acid or a Brønsted acid catalyst can enhance the electrophilicity of the β-carbon.[1]
-
-
For Reductive Aminations: The formation of the iminium ion intermediate is crucial.
-
Solution: Ensure acidic conditions to promote imine formation. The choice of the reducing agent is also critical; reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective as they are mild enough not to reduce the ketone/aldehyde starting material but will readily reduce the iminium ion.[2]
-
-
-
Steric Hindrance:
-
Problem: Bulky protecting groups or substituents near the reaction centers can prevent the necessary orbital overlap for bond formation.
-
Solution: Re-evaluate your protecting group strategy. A less sterically demanding protecting group might be necessary. In some cases, altering the length of the linker connecting the two nitrogen atoms can also alleviate steric strain.
-
-
Incorrect Base/Solvent Combination:
-
Problem: The choice of base and solvent can significantly impact the reaction outcome. For instance, in an intramolecular aza-Michael addition, the base must be strong enough to deprotonate the amine nucleophile without promoting side reactions like polymerization of the Michael acceptor.[3][4]
-
Solution: Screen a variety of bases (e.g., organic bases like DBU, inorganic bases like K₂CO₃) and solvents of varying polarity. Aprotic polar solvents like DMF or acetonitrile are often good starting points.
-
-
Reversibility of the Reaction:
-
Problem: The aza-Michael addition can be reversible, especially at elevated temperatures.[5]
-
Solution: If you suspect reversibility, try running the reaction at a lower temperature for a longer duration.
-
-
Problem 2: Formation of Undesired Side Products
Q: I am observing significant impurities in my reaction mixture that are difficult to separate from the desired diazaspiro[3.5]nonane product. What are these side products likely to be and how can I minimize their formation?
A: The nature of the side products is highly dependent on your synthetic route. Here are some common scenarios and mitigation strategies:
-
In Reductive Amination Routes:
-
Side Product: Over-alkylation of the amine, leading to the formation of tertiary amines or even quaternary ammonium salts.
-
Cause: The newly formed secondary amine can compete with the starting amine in reacting with the carbonyl compound.
-
Solution: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[2] Running the reaction at lower temperatures can also help to control the rate of the competing reactions.
-
-
In Intramolecular Aza-Michael Addition Routes:
-
Side Product: Polymerization of the Michael acceptor.
-
Cause: The activated Michael acceptor can react with another molecule of the acceptor instead of undergoing the desired intramolecular cyclization.
-
Solution: Use high-dilution conditions to favor the intramolecular reaction over the intermolecular polymerization. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
-
During Protecting Group Manipulations:
-
Side Product: tert-Butylation of nucleophilic sites during Boc deprotection.
-
Cause: The tert-butyl cation generated during acidic cleavage of the Boc group can alkylate other nucleophilic atoms in the molecule, such as the other nitrogen atom or electron-rich aromatic rings.[6]
-
Solution: Use scavengers like triethylsilane or thioanisole to trap the tert-butyl cation. Alternatively, milder deprotection methods that do not generate a free carbocation can be employed.[6][7][8]
-
Problem 3: Difficulty in Purification of Diastereomers
Q: My synthesis produces a mixture of diastereomers of the substituted diazaspiro[3.5]nonane, and I am struggling to separate them. What are the best strategies for purification?
A: The separation of diastereomers can be a significant challenge. Here are some proven methods:
-
Flash Column Chromatography: This is the most common method for separating diastereomers.
-
Strategy: Careful optimization of the solvent system is key. A shallow gradient of a more polar solvent in a non-polar solvent often provides the best resolution. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation. For particularly difficult separations, consider using stacked columns.[9]
-
-
Recrystallization: If your diastereomers are crystalline, fractional crystallization can be a powerful purification technique.
-
Strategy: This method relies on the different solubilities of the diastereomers in a particular solvent. A systematic screening of solvents is necessary to find one in which one diastereomer is significantly less soluble than the other. Seeding the solution with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[10]
-
-
Preparative HPLC: For small-scale purifications or when other methods fail, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.
-
Strategy: Both normal-phase and reverse-phase HPLC can be used. The choice of column and mobile phase will depend on the specific properties of your compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the diazaspiro[3.5]nonane core?
A1: The most prevalent strategies involve either the formation of the azetidine ring followed by the piperidine ring, or vice versa. Key reactions employed include:
-
Reductive Amination: This is a versatile method for forming the piperidine ring by reacting a suitable amino-ketone precursor.[2]
-
Intramolecular Aza-Michael Addition: This approach is used to form a C-N bond and create one of the heterocyclic rings through the addition of an amine to an α,β-unsaturated system.[1][3][4][11][12]
-
Ring-Closing Metathesis (RCM): While less common for this specific scaffold, RCM can be a powerful tool for forming the larger piperidine ring.
-
Multi-step sequences involving orthogonal protecting groups: These strategies allow for the selective functionalization of the two nitrogen atoms.[2][13][14]
Q2: How do I choose the right protecting groups for my diazaspiro[3.5]nonane synthesis?
A2: The choice of protecting groups is critical for a successful synthesis, especially when you need to differentiate the two nitrogen atoms. An orthogonal protecting group strategy is often the best approach. This means using protecting groups that can be removed under different conditions without affecting each other.[13][14]
-
Common Orthogonal Pairs:
-
Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl): Boc is acid-labile, while Cbz is typically removed by hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) and Boc: Fmoc is base-labile, while Boc is acid-labile.
-
-
Factors to Consider:
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Impact on Reactivity: The protecting group should not interfere with the desired reactions. For example, a bulky protecting group might hinder a cyclization step due to steric hindrance.
-
Q3: What are the key safety considerations when working with reagents commonly used in diazaspiro[3.5]nonane synthesis?
A3: Several reagents used in these syntheses require careful handling:
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always work in a well-ventilated fume hood and quench the reaction carefully.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that reacts violently with water and other protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Strong Acids and Bases: Reagents like trifluoroacetic acid (TFA), hydrochloric acid, and strong bases like potassium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in diazaspiro[3.5]nonane synthesis.
Protocol 1: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane via a Multi-Step Sequence
This protocol outlines a representative multi-step synthesis, highlighting the use of protecting groups and key transformations.[15][16]
Step 1: Synthesis of Diethyl 2-(piperidin-4-ylidene)malonate
-
To a solution of N-Boc-4-piperidone (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol, add piperidine (0.2 equivalents) and acetic acid (0.2 equivalents).
-
Heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 2: Michael Addition with Benzylamine
-
Dissolve diethyl 2-(piperidin-4-ylidene)malonate (1 equivalent) in ethanol.
-
Add benzylamine (1.1 equivalents) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Step 3: Reductive Cyclization to form the Azetidine Ring
-
Dissolve the crude product from the previous step in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Step 4: Boc Protection of the Azetidine Nitrogen
-
Dissolve the product from the previous step in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Step 5: Deprotection of the Benzyl Group
-
Dissolve the Boc-protected intermediate in methanol.
-
Add palladium on carbon (10% w/w) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir vigorously for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final N-Boc-2,7-diazaspiro[3.5]nonane.
Visualizing the Synthesis: Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis of a diazaspiro[3.5]nonane derivative, emphasizing the key stages of ring formation and protecting group manipulation.
Caption: A generalized workflow for diazaspiro[3.5]nonane synthesis.
Data Summary: Common Protecting Groups in Diazaspiro[3.5]nonane Synthesis
The following table summarizes common protecting groups used in the synthesis of diazaspiro[3.5]nonanes, along with their typical deprotection conditions.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[6][7][8][17][18] | Cbz, Fmoc |
| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine in DMF) | Boc, Cbz |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Boc |
Troubleshooting Decision Tree: Low Yield in Aza-Michael Cyclization
This decision tree can help you systematically troubleshoot low yields in your intramolecular aza-Michael addition step.
Caption: A decision tree for troubleshooting low yields in aza-Michael cyclizations.
References
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123). [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
-
Bosica, G., & Debono, J. (2014). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Defense Acquisition University. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
-
Collins, S. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
Schematic overview of possible aza-Michael addition reactions on... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
de la Torre, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 793. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
-
de la Torre, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.). Google Patents.
-
Alcarazo, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(9), 3213-3224. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]
-
Boc De-protection. (2023, October 18). Reddit. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025, August 19). National Institutes of Health. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. [Link]
-
Ametepey, D. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23969. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. santaisci.com [santaisci.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Boc Deprotection of Spirocyclic Diamines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the tert-butoxycarbonyl (Boc) deprotection of sprocyclic diamines. Our focus is to equip you with the knowledge to anticipate, diagnose, and resolve common side reactions, ensuring the integrity of your target molecules.
Introduction: The Challenge of Deprotecting Spirocyclic Diamines
Spirocyclic diamines are valuable scaffolds in medicinal chemistry, prized for their conformational rigidity and three-dimensional complexity. However, the very features that make them attractive also present unique challenges during synthetic manipulations, particularly the removal of the Boc protecting group. While acid-catalyzed Boc deprotection is a cornerstone of modern organic synthesis, its application to spirocyclic diamines can be complicated by a range of side reactions beyond those typically observed. This guide will delve into these issues, providing both mechanistic understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and what are the primary reactive species I should be concerned about?
A1: Boc deprotection is an acid-catalyzed process where the carbamate oxygen is protonated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a carbamic acid and a highly stable tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The primary reactive species of concern is the electrophilic tert-butyl cation, which can lead to a variety of side reactions.[1][2]
Q2: What are the most common side reactions observed during Boc deprotection of amines in general?
A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[1] This is particularly problematic for substrates containing electron-rich aromatic rings, thiols, thioethers, and even the newly deprotected amine itself.[1] In the context of peptide synthesis, residues like tryptophan, methionine, and cysteine are highly susceptible to tert-butylation.[3]
Q3: Why are spirocyclic diamines potentially more susceptible to unique side reactions during Boc deprotection?
A3: The rigid, strained nature of some spirocyclic systems can make them susceptible to rearrangement under strong acidic conditions. The protonation of the amine or other functional groups can trigger ring-opening, ring-expansion, or other skeletal rearrangements to alleviate strain. While not as common as tert-butylation, this possibility should be considered, especially with complex or strained spirocycles.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues observed during the Boc deprotection of your spirocyclic diamine.
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude reaction mixture as observed by TLC, LC-MS, or NMR.
-
A complex mixture of partially deprotected products.
Potential Causes & Solutions:
-
Insufficient Acid Stoichiometry or Concentration: The deprotection reaction can be slow or incomplete if the acid is not present in sufficient excess or at an adequate concentration.
-
Solution: Increase the equivalents of acid or use a more concentrated solution. For example, if 20% TFA in dichloromethane (DCM) is insufficient, consider using 50% or even neat TFA.[4] Alternatively, 4M HCl in dioxane is a potent alternative.
-
-
Steric Hindrance: The spirocyclic scaffold may sterically hinder the approach of the acid to the Boc group.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction closely to avoid decomposition. If elevated temperatures are required, the use of scavengers becomes even more critical to mitigate side reactions.
-
-
Reaction Time: The deprotection may simply require more time to reach completion.
-
Solution: Extend the reaction time and monitor progress by a suitable analytical technique (e.g., LC-MS) until the starting material is consumed.
-
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Appearance of new, unexpected peaks in your LC-MS or HPLC chromatogram.
-
Complex NMR spectra of the crude product that cannot be attributed to the starting material or the desired product.
Potential Causes & Solutions:
-
tert-Butylation of Nucleophiles: This is the most common side reaction. The liberated tert-butyl cation can alkylate the deprotected amine (leading to N-tert-butylation) or other nucleophilic sites on your molecule.
-
Solution: The Use of Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[1] The choice of scavenger depends on the nature of your substrate.
-
| Scavenger | Target Functionality | Typical Concentration | Notes |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | General purpose carbocation scavenger | 2-5% (v/v) | Highly effective. TIS is bulkier and can be more selective. |
| Anisole | Protects tryptophan and tyrosine residues | 5-10% (v/v) | Can be alkylated itself, so use in sufficient excess. |
| Thioanisole | Protects methionine and cysteine residues | 5% (v/v) | Can also act as a reducing agent for methionine sulfoxide. |
| 1,2-Ethanedithiol (EDT) | Scavenges a broad range of cations | 2-5% (v/v) | Particularly useful for protecting cysteine residues. |
| Water | Can act as a scavenger | 2-5% (v/v) | Often used in combination with other scavengers like TIS. |
-
Spirocycle Rearrangement: Under strong acidic conditions, certain spirocyclic systems can undergo rearrangement. This is a complex, substrate-dependent side reaction.
-
Solution: Milder Deprotection Conditions. If you suspect a rearrangement, consider using milder acidic conditions. This could involve lowering the reaction temperature, using a less concentrated acid, or switching to a different acid altogether. For example, HCl in dioxane at 0°C may be less prone to inducing rearrangements than neat TFA at room temperature. Careful mechanistic analysis of your specific spirocyclic system is crucial.
-
Visualizing Reaction Pathways
To better understand the chemical events during Boc deprotection, the following diagrams illustrate the desired reaction and a common side reaction.
Caption: Desired Boc deprotection pathway versus a common side reaction.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
-
Preparation: Dissolve the Boc-protected spirocyclic diamine in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add the appropriate scavenger(s) to the solution. For a general-purpose approach, a combination of triisopropylsilane (5% v/v) and water (2.5% v/v) is often effective.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product can then be purified by an appropriate method (e.g., chromatography, crystallization, or extraction after basification).
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the Boc-protected spirocyclic diamine in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The hydrochloride salt of the deprotected amine may precipitate from the solution.
-
Work-up: If a precipitate forms, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting common issues during the Boc deprotection of spirocyclic diamines.
Caption: A step-by-step workflow for troubleshooting Boc deprotection.
Concluding Remarks
The successful Boc deprotection of spirocyclic diamines requires careful consideration of both common and substrate-specific side reactions. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of this critical synthetic step. Always perform small-scale test reactions to optimize conditions for your specific substrate before committing large quantities of material.
References
-
Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. Available at: [Link]
-
Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Protection Reactions. Wiley-VCH. Available at: [Link]
Sources
Technical Support Center: Purification of Free Amine Diazaspiro[3.5]nonane by Column Chromatography
Welcome to the technical support center for the purification of free amine diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific class of compounds. The unique structural characteristics of diazaspiro[3.5]nonanes, particularly the presence of basic amine functionalities, present distinct challenges during silica gel column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.
Understanding the Core Challenge: The Amine-Silica Interaction
The primary obstacle in the purification of free amine compounds like diazaspiro[3.5]nonane on standard silica gel is the acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The amine can strongly bind to the silica, resulting in significant yield loss.[3][4]
-
Peak Tailing: Slow dissociation of the amine from the silica surface as it moves down the column leads to broad, streaky bands, compromising separation efficiency.[5]
-
Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds.[3][4]
This guide will walk you through strategies to mitigate these issues and achieve optimal purification.
Troubleshooting Guide & FAQs
Section 1: Poor Compound Elution and/or Tailing
Q1: My diazaspiro[3.5]nonane is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening and how can I fix it?
A1: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[5] The amine is adsorbing too strongly to the stationary phase. Here’s a systematic approach to resolve this:
1. Mobile Phase Modification: Introducing a Competing Base
The most common and effective strategy is to add a small amount of a basic modifier to your eluent.[6] This additive will "compete" with your diazaspiro compound for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute more cleanly.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.5-2% (v/v) of TEA or DIPEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[7][8] TEA is a common choice, but DIPEA can be advantageous due to its higher boiling point, making it easier to remove under vacuum.
-
Ammonium Hydroxide: For more polar solvent systems like dichloromethane/methanol, adding a small percentage of ammonium hydroxide can be very effective.[9][10] You can prepare a stock solution of 1-10% ammonium hydroxide in methanol and use this as the polar component of your mobile phase.[11]
Experimental Protocol: Developing a Biphasic Solvent System with a Basic Modifier
-
Initial TLC Screening: Start with a standard eluent system, such as 50% ethyl acetate in hexanes.
-
Adding the Modifier: Prepare three separate developing chambers. In each, place your chosen eluent system. To two of the chambers, add 1% and 2% TEA, respectively.
-
Spot and Develop: Spot your crude reaction mixture on three separate TLC plates and develop one in each chamber.
-
Analyze: Compare the chromatograms. You should observe a significant reduction in streaking and an increase in the Rf value of your compound in the chambers containing TEA.[12] The ideal system will give your target compound an Rf between 0.2 and 0.4 for optimal column separation.[13]
Section 2: No Compound Eluting from the Column
Q2: I've loaded my diazaspiro[3.5]nonane onto the column, but even with a highly polar solvent system, nothing is coming off. What should I do?
A2: This indicates very strong, potentially irreversible, binding to the silica gel. Here are a few troubleshooting steps:
1. Deactivating the Silica Gel Before Running the Column
If adding a base to the mobile phase isn't sufficient, you may need to pre-treat, or "deactivate," the silica gel itself.[8][12]
Experimental Protocol: Column Deactivation with Triethylamine
-
Pack the Column: Dry pack your column with the required amount of silica gel.
-
Prepare Deactivating Solution: Create a solution of 5-10% triethylamine in your initial, non-polar eluent (e.g., hexanes).
-
Flush the Column: Pass several column volumes of this deactivating solution through the silica gel. This will neutralize the majority of the acidic silanol groups.[12]
-
Equilibrate: Flush the column with your starting mobile phase (containing 1-2% TEA) until the eluent runs clear and the column is fully equilibrated.
-
Load and Run: Load your sample and proceed with the chromatography.
2. Consider Alternative Stationary Phases
If your compound is particularly basic or sensitive, standard silica gel may not be the best choice. Consider these alternatives:
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and is often a good choice for the purification of basic compounds.[14][15] You can use basic or neutral alumina depending on the stability of your compound.
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for separating basic compounds.[1][16] This often allows for the use of simpler, less polar solvent systems like hexane/ethyl acetate.[1]
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be a powerful alternative. By adjusting the mobile phase pH to be approximately 2 units above the pKa of your amine, the compound will be in its neutral, free-base form, leading to better retention on the nonpolar stationary phase.[3][6]
Section 3: Co-elution with Other Polar Impurities
Q3: My diazaspiro[3.5]nonane is co-eluting with a polar impurity. How can I improve the separation?
A3: Improving separation, or resolution, requires optimizing the selectivity of your chromatographic system.
1. Fine-Tuning the Mobile Phase
-
Gradient Elution: Instead of running the column with a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve separation.[8] Start with a low polarity eluent and slowly increase the percentage of the more polar solvent.
-
Try Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. For example, if you are using an ethyl acetate/hexanes system, try substituting dichloromethane/methanol or even a three-component system like chloroform/methanol/ammonium hydroxide.[9] The differing interactions of these solvents with your compounds and the stationary phase can significantly alter the separation.
Data Presentation: Common Eluent Systems for Amine Purification
| Eluent System | Typical Ratio | Notes |
| Ethyl Acetate / Hexanes + 1-2% TEA | 10-80% EtOAc | A good starting point for moderately polar amines. |
| Dichloromethane / Methanol + 1-2% TEA | 1-10% MeOH | For more polar amines. |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90:9:1 to 80:18:2 | Highly effective for strongly basic compounds.[9][10] |
2. Adjusting the Stationary Phase
As mentioned previously, switching to a different stationary phase like alumina or amine-functionalized silica can drastically change the selectivity and resolve co-eluting compounds.[1][14]
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process when developing a purification protocol for free amine diazaspiro[3.5]nonanes.
Caption: Decision workflow for purifying diazaspiro[3.5]nonanes.
Conclusion
The successful purification of free amine diazaspiro[3.5]nonane by column chromatography hinges on effectively mitigating the interaction between the basic amine and the acidic silica stationary phase. By systematically employing mobile phase modifiers, considering silica gel deactivation, and exploring alternative stationary phases, researchers can overcome common challenges like peak tailing and poor recovery. This guide provides a framework for troubleshooting and optimizing your purification protocol, ultimately leading to the isolation of high-purity material essential for downstream applications in drug discovery and development.
References
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Reddit. (2022, July 16). Alternative stationary phases. r/Chempros. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?[Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? YouTube. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
York University, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.8: Liquid Chromatography. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?[Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. [Link]
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 13. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
Technical Support Center: N-Functionalization of 2,7-Diazaspiro[3.5]nonane
Introduction
Diazaspiro[3.5]nonane is a valuable saturated heterocyclic scaffold in modern drug discovery, prized for its three-dimensional structure that allows for an "escape from flatland" in molecular design.[1] Its two distinct nitrogen atoms—one in an azetidine ring (N2) and the other in a piperidine ring (N7)—offer multiple vectors for chemical modification. However, the differential reactivity of these two nitrogens presents a common and significant challenge for researchers: achieving high-yield, regioselective N-functionalization.
This technical guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your reaction outcomes.
Core Principles: Understanding Differential Reactivity
The key to optimizing reactions with diazaspiro[3.5]nonane lies in understanding the inherent differences between the N2 (azetidine) and N7 (piperidine) positions.
-
N7 (Piperidine): This secondary amine is generally more nucleophilic and less sterically hindered. It is the kinetically favored site for many reactions, such as acylation and alkylation, particularly under mild conditions.[2]
-
N2 (Azetidine): This nitrogen is part of a more strained four-membered ring, making it more basic but often less nucleophilic due to greater steric hindrance and different orbital hybridization compared to the piperidine nitrogen.
This fundamental difference is the primary cause of most regioselectivity issues.
Troubleshooting Guide
This section addresses specific problems encountered during the N-functionalization of 2,7-diazaspiro[3.5]nonane in a practical question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly starting material. What are the likely causes?
-
Insufficient Activation of Electrophile: For reactions like acylations or sulfonations, the electrophile (e.g., acid chloride, sulfonyl chloride) may be hydrolyzing before it can react. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar). Acid anhydrides can be used as an alternative to acid halides.[3]
-
Inappropriate Base: The choice of base is critical. For functionalizing the more nucleophilic N7, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to scavenge the acid byproduct. Using a base that is too strong or too weak can stall the reaction.
-
Low Reaction Temperature: While lower temperatures can improve selectivity (see Q2), they can also significantly slow down the reaction rate. If starting material remains after a prolonged period, consider gradually increasing the temperature while monitoring for side product formation via TLC or LC-MS.
-
Poor Solubility: The diazaspiro[3.5]nonane salt (e.g., HCl or TFA salt) may not be fully soluble in the reaction solvent, limiting its availability. Consider starting with the free base or performing a liquid-liquid extraction to liberate the free base before the reaction.
Q2: I'm getting a mixture of N2- and N7-functionalized products. How can I improve regioselectivity for the N7 position?
This is the most common challenge. Achieving N7 selectivity relies on favoring the kinetic product.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. The lower temperature provides a greater energy barrier for the less reactive N2 nitrogen to overcome, thus favoring the more nucleophilic N7.
-
Use a Bulky Electrophile: A sterically demanding electrophile will have a harder time accessing the more hindered N2 position, thereby increasing selectivity for N7.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the electrophile. Adding a large excess will eventually drive the reaction at the less reactive N2 site after the N7 position is consumed.
-
Avoid Overly Strong Bases: Strong bases can deprotonate both nitrogens, increasing the nucleophilicity of N2 and reducing selectivity. Stick to tertiary amine bases like TEA or DIPEA.
Q3: How can I selectively functionalize the N2 (azetidine) position?
Direct selective functionalization of N2 is challenging. The most reliable method is an orthogonal protecting group strategy.
-
Protect N7: First, selectively protect the more reactive N7 nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal for this. Due to its kinetic preference, reacting diazaspiro[3.5]nonane with 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) under standard conditions will predominantly yield the N7-Boc protected intermediate.[4]
-
Functionalize N2: With N7 protected, the N2 position is the only remaining site for reaction. You can now perform your desired functionalization (acylation, alkylation, reductive amination, etc.) on the N2 nitrogen.
-
Deprotect N7: Finally, remove the Boc group using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane) to yield the N2-functionalized product.
Frequently Asked Questions (FAQs)
What are the best general starting conditions for a standard N7-acylation? A good starting point is to dissolve the diazaspiro[3.5]nonane free base in an anhydrous solvent like DCM or THF. Cool the mixture to 0 °C under a nitrogen atmosphere. Add 1.5 equivalents of a non-nucleophilic base (e.g., TEA), followed by the dropwise addition of 1.1 equivalents of your acyl chloride. Let the reaction stir at 0 °C and monitor its progress by TLC or LC-MS.
How do I confirm the regiochemistry of my final product? Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The chemical shifts of the protons adjacent to the functionalized nitrogen will change significantly.
-
¹³C NMR: The chemical shifts of the carbons in the functionalized ring will also be affected.
-
2D NMR (HMBC, HSQC): These experiments can show correlations between the protons on your newly introduced functional group and the carbons of either the azetidine or piperidine ring, providing unambiguous proof of connectivity.
Can I use reductive amination with this scaffold? Yes. Reductive amination is a powerful method for functionalizing diazaspiro[3.5]nonane.[5] To achieve N7 selectivity, react the free base with 1 equivalent of an aldehyde or ketone to form the iminium ion intermediate, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] NaBH(OAc)₃ is preferred as it is chemoselective for the iminium ion over the carbonyl starting material.[8] For N2 selectivity, the orthogonal protection strategy is recommended.
Data & Protocols
Table 1: Troubleshooting Common N-Functionalization Issues
| Symptom | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Insufficiently reactive electrophile or poor leaving group. | Use a more activated electrophile (e.g., acid chloride instead of carboxylic acid + coupling agent). |
| Starting material is the salt form (e.g., HCl). | Convert to free base before reaction or add an extra equivalent of base. | |
| Reaction temperature is too low. | Allow the reaction to warm slowly to room temperature while monitoring. | |
| Poor N7-Regioselectivity | Reaction temperature is too high. | Run the reaction at 0 °C or lower. |
| Excess electrophile used. | Use no more than 1.1 equivalents of the electrophile. | |
| Base is too strong, activating N2. | Use a milder, non-nucleophilic base like DIPEA. | |
| Di-substitution Product | More than 2 equivalents of electrophile and/or base used. | Carefully control stoichiometry. Use 1.1 eq. electrophile for mono-substitution. |
| Difficult Purification | Product is highly polar and water-soluble. | Use reverse-phase chromatography or consider salt formation for purification/precipitation. |
| Unreacted starting material co-elutes with product. | Optimize reaction for full conversion; consider a quenching step to derivatize unreacted starting material. |
Protocol 1: Regioselective N7-Boc Protection
This protocol describes the selective protection of the piperidine nitrogen (N7), a crucial first step for subsequent N2 functionalization.
Materials:
-
2,7-Diazaspiro[3.5]nonane (or its salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
If starting from a salt, dissolve 2,7-diazaspiro[3.5]nonane salt in water and basify to pH > 11 with NaOH. Extract the free base into DCM, dry the organic layer with MgSO₄, and concentrate under reduced pressure.
-
Dissolve the 2,7-diazaspiro[3.5]nonane free base (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add TEA (1.5 eq.) to the solution.
-
Dissolve Boc₂O (1.05 eq.) in a small amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 7-aza-2-azoniaspiro[3.5]nonane-2-carboxylate, which can often be used in the next step without further purification.
Visual Guides
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
This diagram outlines the decision-making process when faced with a mixture of N2 and N7-functionalized products.
Caption: Standard workflow for N-functionalization experiments.
References
- Reddit. (2023). Why is the other nitrogen in this molecule not a nucleophile as well? r/chemhelp.
- Benchchem. (n.d.).
- ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.
- ResearchGate. (2025).
- PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Sigma-Aldrich. (n.d.).
- PubChem. 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane.
- Biosynth. 6-Boc-2-oxo-6-azaspiro[3.5]nonane.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- ResearchGate. (2025).
- Royal Society of Chemistry. Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using sBu2Mg in Toluene.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- MDPI. (n.d.).
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Chemistry LibreTexts. (2023).
- Obniska et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference.
- MDPI. (n.d.).
- Chemistry Stack Exchange. (2020).
- Benchchem. (n.d.). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Byproduct Formation in Spirocycle Synthesis
Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry. However, their synthesis is often accompanied by challenges, most notably the formation of unwanted byproducts that can complicate purification and reduce yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. Moving beyond simple procedural lists, we delve into the mechanistic origins of common side reactions and offer field-proven strategies to ensure the stereochemical and regiochemical integrity of your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered during spirocycle synthesis.
Q1: My reaction is yielding a complex mixture of products, and the desired spirocycle is a minor component. Where should I start troubleshooting?
A1: A complex product mixture often points to issues with reaction selectivity, starting material purity, or product stability.[1] Begin by analyzing the crude reaction mixture at different time points to check for product decomposition.[1] Ensure the purity of your starting materials, as impurities can interfere with catalysis or lead to side reactions.[1] Then, systematically evaluate the reaction parameters, starting with the catalyst and solvent, as these often have the most significant impact on selectivity.
Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a common hurdle.[1] The stereochemical outcome is influenced by several factors that control the transition state of the cyclization.[1] Key strategies include:
-
Catalyst/Ligand Screening: For metal-catalyzed reactions, the choice of ligand can dramatically influence stereocontrol.[1][2]
-
Solvent Effects: The polarity of the solvent can affect the transition state geometry. Experiment with a range of solvents to find the optimal conditions.[3]
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[3]
-
Chiral Auxiliaries/Catalysts: Employing chiral catalysts or auxiliaries can effectively induce asymmetry and favor the formation of a single diastereomer.[3]
Q3: My spiroketal synthesis is giving me a mixture of anomers. How can I control the stereochemistry at the anomeric carbon?
A3: The formation of spiroketals can be under either thermodynamic or kinetic control, which dictates the stereochemical outcome at the anomeric carbon.[4] To favor a specific anomer:
-
Thermodynamic Control: This relies on product stability, often influenced by anomeric and steric effects. Equilibration using an acid catalyst (e.g., TsOH) can drive the reaction towards the most stable isomer.[5]
-
Kinetic Control: To access the less stable anomer, kinetically controlled reactions are necessary.[4] This can be achieved through specific reagents, such as using Ti(Oi-Pr)₄, which can control the spirocyclization through metal chelation, or by carefully controlling reaction conditions like temperature and addition rates.[5][6]
Q4: I'm struggling to purify my target spirocycle from a persistent byproduct. What purification strategies are most effective?
A4: When standard column chromatography fails, consider alternative purification techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for removing soluble impurities.
-
Trituration: This involves washing the crude material with a solvent in which your desired product is insoluble, but the byproducts are soluble.[7]
-
Preparative HPLC/SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer superior resolution.[8][9]
-
Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification, followed by removal of the derivatizing group.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific, complex issues organized by reaction type.
Problem 1: Formation of Diastereomers and Epimerization in Spirooxindole Synthesis
Spirooxindoles are a prominent class of spirocycles in medicinal chemistry.[10][11] A frequent challenge is controlling the multiple stereocenters generated during their synthesis.
Possible Cause 1.1: Lack of Stereocontrol in Cycloaddition Reactions Many spirooxindole syntheses rely on cycloaddition reactions, such as [3+2] cycloadditions, to construct the spirocyclic core.[12][13] Without proper control, a mixture of diastereomers can be formed.
Troubleshooting & Optimization:
-
Employ Chiral Catalysts: The use of chiral organocatalysts or metal complexes is a primary strategy to induce enantioselectivity and diastereoselectivity.[2][3]
-
Optimize Solvent: The solvent can influence the facial selectivity of the cycloaddition. Screen solvents of varying polarity. For some [3+2] cycloadditions, polar protic solvents have been shown to enhance stereoselectivity.[3]
-
Lower Reaction Temperature: Reducing the temperature generally increases selectivity by amplifying the energy difference between competing diastereomeric transition states.[3]
Possible Cause 1.2: Epimerization of the Product The newly formed stereocenters, particularly the spiro-center, can be prone to epimerization under acidic or basic conditions during the reaction or workup.[3]
Troubleshooting & Optimization:
-
Use Mild Reaction Conditions: Opt for milder catalysts and reaction conditions to minimize the risk of epimerization.
-
Careful Workup: Ensure that the reaction mixture is carefully neutralized during workup to avoid prolonged exposure to harsh pH conditions.[3]
-
Post-Synthetic Isomerization: If a mixture of diastereomers is obtained, it may be possible to isomerize the mixture to the thermodynamically favored product using acidic or basic conditions, if that is the desired isomer.
Problem 2: Unwanted Rearrangements and Side Reactions in Spirocyclization
The construction of spirocycles can sometimes be plagued by unexpected molecular rearrangements or the formation of alternative cyclic or acyclic byproducts.
Possible Cause 2.1: Carbocationic Rearrangements Acid-catalyzed spirocyclizations, particularly those involving intramolecular Friedel-Crafts-type reactions or epoxide openings, can proceed through carbocationic intermediates that are susceptible to rearrangement.[14][15][16]
Troubleshooting & Optimization:
-
Lewis Acid Selection: The choice of Lewis acid can be critical. A milder Lewis acid may favor the desired cyclization over rearrangement. Conversely, a stronger acid might be needed to promote the desired reaction efficiently.[14]
-
Substrate Design: Modifying the substrate to disfavor the formation of a stable carbocation that could initiate a rearrangement can be an effective strategy.
-
Temperature Control: Lower temperatures can help suppress rearrangement pathways that have higher activation energies.
Workflow for Diagnosing Rearrangements
Caption: Troubleshooting workflow for carbocationic rearrangements.
Problem 3: Competing Intermolecular vs. Intramolecular Reactions
In many spirocyclization strategies, an intramolecular reaction is the key step. However, under certain conditions, competing intermolecular reactions can lead to dimers, oligomers, or polymeric byproducts.[3]
Possible Cause 3.1: High Concentration The rate of intermolecular reactions is highly dependent on concentration.
Troubleshooting & Optimization:
-
High Dilution Conditions: Performing the reaction at high dilution (typically <0.01 M) significantly favors the intramolecular pathway over intermolecular reactions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
Possible Cause 3.2: Unfavorable Ring Size Formation The kinetics of ring closure are dependent on the size of the ring being formed. If the desired intramolecular cyclization leads to a strained or entropically disfavored ring system, intermolecular reactions may become competitive.
Troubleshooting & Optimization:
-
Use of Templates: In some cases, a template (e.g., a metal ion) can be used to pre-organize the substrate in a conformation that favors intramolecular cyclization.
-
Substrate Modification: Introducing conformational constraints, such as a double bond or a bulky substituent, into the linker connecting the reacting moieties can favor the desired cyclization.
Quantitative Comparison of Reaction Conditions
| Parameter | Standard Conditions | High Dilution Conditions |
| Concentration | 0.1 - 1.0 M | < 0.01 M |
| Addition Method | All reagents added at once | Slow addition of substrate via syringe pump |
| Typical Outcome | Mixture of intra- and intermolecular products | Predominantly intramolecular product |
Problem 4: Byproduct Formation in Radical Spirocyclizations
Radical-mediated spirocyclizations offer a powerful method for constructing complex spirocyclic systems, often under mild conditions.[17][18][19] However, these reactions can be accompanied by byproducts arising from undesired radical pathways.
Possible Cause 4.1: Premature Quenching or Unwanted Hydrogen Atom Transfer (HAT) The key radical intermediate may be prematurely quenched by a hydrogen donor in the reaction mixture before it can undergo the desired cyclization.
Troubleshooting & Optimization:
-
Solvent Choice: Avoid solvents that are good hydrogen atom donors (e.g., THF, 1,4-dioxane). Opt for solvents like benzene, toluene, or acetonitrile.
-
Reagent Purity: Ensure all reagents are free from impurities that could act as radical traps or quenchers.
Possible Cause 4.2: Competing Radical Rearrangements Certain radical intermediates can undergo rearrangements (e.g., β-scission) that compete with the desired cyclization.
Troubleshooting & Optimization:
-
Reaction Rate Acceleration: Increase the rate of the desired cyclization relative to the rearrangement. This can sometimes be achieved by increasing the concentration of a radical initiator or by using a more reactive substrate.
-
Substrate Design: Modify the substrate to make the desired cyclization more kinetically favorable.
Radical Spirocyclization Pathway
Caption: Competing pathways in a radical spirocyclization reaction.
Experimental Protocols
Protocol: Kinetically Controlled Spiroketalization via Ti(Oi-Pr)₄ Mediation
This protocol provides a method for achieving the kinetically favored spiroketal, which may be the contrathermodynamic product.[6]
Materials:
-
Glycal epoxide precursor
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the glycal epoxide precursor (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add Ti(Oi-Pr)₄ (1.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at the same temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Zhang, X. et al. (2021). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect. Available at: [Link]
-
GrhO1 controls spiroketal formation in rubromycin polyketide biosynthesis. (2021). Angewandte Chemie. Available at: [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. Available at: [Link]
-
Tan, D. S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792-1793. Available at: [Link]
-
Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. ACS Central Science, 3(4), 279-291. Available at: [Link]
-
Cao, Z.-Y., & Zhou, J. (2016). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 3(1), 107-111. Available at: [Link]
-
Synthesis of spirooxindoles by [3+2] cycloadditions. ResearchGate. Available at: [Link]
-
Sittel, T., & Tlustoch, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3747. Available at: [Link]
-
Trost, B. M., & Chen, S. F. (1986). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 108(20), 6053-6054. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]
-
G, A. T., & V, A. G. (2020). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 10(16), 9586-9615. Available at: [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Publishing. Available at: [Link]
-
Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. Available at: [Link]
-
Proctor, R. S., & Phipps, R. J. (2023). Dearomatization of Biaryls through Polarity Mismatched Radical Spirocyclization. Angewandte Chemie International Edition, 62(6), e202215422. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
-
A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
-
All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journals. Available at: [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal. Available at: [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Available at: [Link]
-
Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. National Institutes of Health. Available at: [Link]
-
Radical spirocyclization of biaryl ynones for the construction of NO2-containing spiro[5.5]trienones. New Journal of Chemistry. Available at: [Link]
-
Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. ScienceDirect. Available at: [Link]
-
Purification strategies for combinatorial and parallel chemistry. PubMed. Available at: [Link]
-
Fraley, A. E., et al. (2020). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. Journal of the American Chemical Society, 142(8), 3843-3851. Available at: [Link]
-
Radical spirocyclization and dearomatization N‐arylpropiolamides. ResearchGate. Available at: [Link]
-
Synthetic and Mechanistic Studies into the Rearrangement of Spirocyclic Indolenines into Quinolines. ResearchGate. Available at: [Link]
-
Diastereodivergent aminocatalyzed spirocyclization strategies using 4-alkylideneisoxazol-5-ones and methyl vinyl ketones. Organic Chemistry Frontiers. Available at: [Link]
-
Radical Dearomatising Spirocyclisation of Benzisoxazole-Tethered Ynones. York Research Database. Available at: [Link]
-
Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk. Osaka University. Available at: [Link]
-
Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. ResearchGate. Available at: [Link]
-
Strategies for the enantioselective synthesis of spirooxindoles. PubMed. Available at: [Link]
-
Development of TfOH-Catalyzed Spirocyclization by Intramolecular Friedel-Crafts-type 1,4-Addition: Application to the Total Synthesis of the Unusual Proaporphine Alkaloid (±)-Misrametine. PubMed. Available at: [Link]
-
Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. eScholarship, University of California. Available at: [Link]
-
Fraley, A. E., et al. (2020). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. Journal of the American Chemical Society, 142(8), 3843-3851. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mskcc.org [mskcc.org]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of TfOH-Catalyzed Spirocyclization by Intramolecular Friedel-Crafts-type 1,4-Addition: Application to the Total Synthesis of the Unusual Proaporphine Alkaloid (±)-Misrametine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dearomatization of Biaryls through Polarity Mismatched Radical Spirocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radical spirocyclization of biaryl ynones for the construction of NO2-containing spiro[5.5]trienones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Boc Deprotection of Sterically Hindered Amines
Welcome to our dedicated technical support center for chemists and researchers in the field of organic synthesis and drug development. This guide provides in-depth troubleshooting advice and advanced protocols for the often-challenging task of removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered amines. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and field-proven experience to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard Boc deprotection with TFA in DCM is sluggish or incomplete for my hindered substrate. What are the likely causes and what should I try first?
Answer:
This is a classic challenge when dealing with sterically encumbered amines. The primary reason for a slow or incomplete reaction is the steric hindrance around the nitrogen atom, which impedes the approach of the acid catalyst to the carbamate oxygen.[1][2] The standard mechanism for acid-catalyzed Boc deprotection involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[3][4][5]
Here’s a systematic approach to troubleshoot this issue:
-
Increase Acid Concentration and Reaction Time: The rate of Boc deprotection has been shown to have a second-order dependence on the concentration of certain acids, meaning that incremental increases in acid concentration can have a significant impact on the reaction rate.[6][7][8] Instead of the typical 20-50% TFA in DCM, consider increasing the TFA concentration or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[1] Be sure to monitor the reaction over an extended period, as hindered substrates may simply require more time for complete conversion.[1][2]
-
Elevate the Reaction Temperature: While many Boc deprotections are run at room temperature, gentle heating can often provide the necessary activation energy to overcome the steric barrier.[1] However, be mindful of potential side reactions with other functional groups in your molecule at higher temperatures.
-
Consider Alternative Acid Systems: If TFA or HCl are proving ineffective, other strong acids like methanesulfonic acid (MsOH) or p-toluenesulfonic acid (TsOH) can be employed.[9][10]
Q2: I'm concerned about the acidity of TFA and HCl damaging other sensitive functional groups in my molecule. What are some milder, yet effective, alternatives for deprotecting a hindered Boc-amine?
Answer:
This is a very common and valid concern, especially in the synthesis of complex molecules. Fortunately, a range of milder methods have been developed.
-
Lewis Acids: Lewis acids offer an alternative pathway for Boc deprotection by coordinating to the carbamate oxygen, which facilitates the cleavage.[11] These reactions are often performed under anhydrous conditions and can be highly selective.
-
Aluminum chloride (AlCl₃): This Lewis acid can efficiently cleave N-Boc groups, even in the presence of other acid-sensitive groups like esters and ethers.[12]
-
Zinc bromide (ZnBr₂): This reagent is particularly useful for the selective deprotection of secondary N-Boc groups while leaving primary N-Boc groups intact.[11][13]
-
Tin(IV) chloride (SnCl₄): This has been described as an extremely mild reagent for Boc deprotection, even in the presence of highly acid-labile thioamide moieties.[11][14]
-
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient method for the deprotection of a wide array of N-Boc derivatives, including aliphatic, aromatic, and heterocyclic substrates.[15][16][17][18] The reaction typically proceeds at room temperature in 1-4 hours with good to excellent yields.[15][16][17][18] This method has been shown to be successful even when standard TFA conditions lead to the cleavage of other acid-labile groups like esters.[15][16]
-
Thermal Deprotection: In the absence of any acid catalyst, the Boc group can be removed by heating.[19] This "green" chemistry approach can be highly effective for certain substrates.
-
Boiling Water: For some substrates, simply refluxing in water can achieve quantitative deprotection.[9][10][19][20]
-
Continuous Flow High-Temperature Deprotection: Using a continuous flow reactor, thermal deprotection can be achieved at elevated temperatures in solvents like methanol or trifluoroethanol.[21][22] This method allows for precise control over reaction time and temperature, and can even enable the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group.[21][22]
-
Q3: My reaction is producing a significant amount of a side product that appears to be the starting material with an added tert-butyl group. What is happening and how can I prevent this?
Answer:
This is a well-known side reaction in Boc deprotections and is caused by the electrophilic tert-butyl cation that is generated during the cleavage of the Boc group.[23][24] This cation can then alkylate nucleophilic sites on your starting material or product, particularly electron-rich aromatic rings, thiols, and guanidines.[23]
To mitigate this, you need to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your molecule of interest.
| Scavenger | Typical Concentration | Target Functional Group Protection |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | General purpose, effective for tryptophan and methionine. |
| Thioanisole | 2-5% (v/v) | Protects against sulfoxide formation in methionine. |
| Water | ~5% (v/v) | Can act as a scavenger, but may affect the acidity of the medium.[2] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Effective for protecting tryptophan residues. |
Visualizing the Deprotection and Troubleshooting Workflow
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction.
Troubleshooting Workflow for Hindered Amine Boc Deprotection
Caption: Decision workflow for troubleshooting difficult Boc deprotections.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours for unhindered amines, potentially much longer for hindered substrates).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (3x) to remove residual TFA.[1]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a reported mild deprotection method.[15][16]
-
Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
The resulting hydrochloride salt of the amine can be used as is or neutralized with a suitable base and extracted.
Protocol 3: Thermal Deprotection in Boiling Water
This protocol is based on green chemistry principles for Boc deprotection.[9][10][19][20][25]
-
Suspend the N-Boc protected amine in deionized water.
-
Heat the mixture to reflux (100 °C) and stir vigorously.
-
Monitor the reaction by TLC. Reaction times can vary from 10 minutes to several hours depending on the substrate's solubility and steric hindrance.[20][25]
-
After completion, cool the reaction mixture to room temperature.
-
If the product is soluble in water, it may be isolated by lyophilization. If it is not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
References
-
Boc Deprotection Mechanism. Organic Chemistry - YouTube. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry - Figshare. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. Available at: [Link]
-
BOC deprotection. Hebei Boz Chemical Co., Ltd. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]
-
Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications (RSC Publishing). Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances (RSC Publishing). Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. ResearchGate. Available at: [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. scribd.com [scribd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mcours.net [mcours.net]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xray.uky.edu [xray.uky.edu]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 24. Acids - Wordpress [reagents.acsgcipr.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Diazaspiro[3.5]nonane Derivatives for High-Throughput Screening
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with diazaspiro[3.5]nonane derivatives during screening and early development. This document provides practical, in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to enable successful formulation and screening of this promising class of compounds.
Introduction: The Solubility Challenge of Diazaspiro[3.5]nonane Derivatives
Diazaspiro[3.5]nonane and its analogs are a class of compounds with significant potential in drug discovery due to their rigid, three-dimensional structure. However, their often-hydrophobic nature can lead to poor aqueous solubility, posing a significant hurdle for in vitro screening assays and subsequent drug development. Precipitation of these compounds in aqueous assay buffers can lead to inaccurate data and misinterpretation of structure-activity relationships (SAR). This guide will equip you with the knowledge and practical steps to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my diazaspiro[3.5]nonane derivatives precipitating in my aqueous assay buffer?
A1: Precipitation, or "crashing out," of your compound is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This occurs because the compound's solubility in the final aqueous environment is much lower than in the organic stock. The diazaspiro[3.5]nonane core, while containing basic nitrogen atoms, can be part of a larger, more lipophilic molecule, leading to poor aqueous solubility.
Q2: What is the maximum concentration of DMSO I should use in my final assay?
A2: As a general rule, the final concentration of DMSO in your assay should be kept below 1%, with 0.5% being a widely accepted industry standard. Higher concentrations of DMSO can not only increase the risk of compound precipitation but may also have direct effects on the biological target or cells, leading to artifacts in your screening data.
Q3: How do the basic nitrogen atoms in the diazaspiro[3.5]nonane core affect solubility?
A3: The two nitrogen atoms in the diazaspiro[3.5]nonane core are basic and can be protonated at acidic or neutral pH. This protonation introduces a positive charge, which generally increases the polarity and aqueous solubility of the molecule. Therefore, pH modification and salt formation are often effective strategies for this class of compounds.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is the concentration of a compound that remains in solution after a short incubation time when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer. This is a high-throughput measurement that mimics the conditions of many screening assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).
For initial screening purposes, kinetic solubility is often the more relevant measurement as it reflects the behavior of the compound under typical assay conditions. Thermodynamic solubility becomes more critical during lead optimization and formulation development.
Troubleshooting Guide: Addressing Compound Precipitation
This section provides a structured approach to troubleshooting and resolving precipitation issues with your diazaspiro[3.5]nonane derivatives.
Initial Assessment and Simple Fixes
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution. | Compound concentration exceeds its kinetic solubility in the assay buffer. | - Decrease the final test concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform a serial dilution of the stock solution in the assay buffer to determine the maximum soluble concentration. |
| Precipitation occurs over time in the incubator. | Temperature-dependent solubility, pH shift in the medium due to CO2, or interaction with media components. | - Pre-warm the assay buffer to the incubation temperature before adding the compound.- Ensure the buffer is adequately buffered for the CO2 environment of the incubator.- Test for precipitation in a simplified buffer to identify potential interactions with media components. |
| Cloudy or hazy solution, but no visible precipitate. | Formation of sub-micron aggregates or colloids. | - Use nephelometry or dynamic light scattering (DLS) to detect and quantify aggregation.- Consider formulation strategies to prevent aggregation, such as the use of surfactants or cyclodextrins. |
Systematic Solubility Enhancement Strategies
If simple fixes are insufficient, a more systematic approach to improving solubility is required. The following sections provide detailed protocols for key solubility enhancement techniques suitable for diazaspiro[3.5]nonane derivatives.
Detailed Experimental Protocols
Protocol 1: pH Modification and Salt Formation
The basic nature of the diazaspiro[3.5]nonane core makes pH modification and salt formation highly effective strategies for improving aqueous solubility.
Objective: To determine the pH-solubility profile and identify a suitable salt form with enhanced solubility.
Materials:
-
Diazaspiro[3.5]nonane derivative
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
A selection of pharmaceutically acceptable acids (counter-ions) for salt screening (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid)
-
Suitable organic solvents (e.g., isopropanol, ethanol, acetone)
-
Analytical instrumentation (e.g., HPLC-UV, UPLC-MS)
Workflow for pH-Solubility Profiling and Salt Screening:
Caption: Workflow for cyclodextrin complexation studies.
Troubleshooting Cyclodextrin Complexation:
-
No significant solubility improvement: The hydrophobic portion of your molecule may not fit well into the cyclodextrin cavity. Try a different type of cyclodextrin with a different cavity size or modification. The presence of the basic nitrogens may also influence complexation.
-
Precipitation of the complex: At high concentrations, the drug-cyclodextrin complex itself may have limited solubility.
Protocol 4: Solid Dispersions
Solid dispersions involve dispersing the drug in a solid matrix, often a polymer, to create an amorphous form of the drug with enhanced solubility. Hot-melt extrusion and spray drying are common manufacturing methods.
Objective: To prepare an amorphous solid dispersion of the diazaspiro[3.5]nonane derivative with improved dissolution characteristics.
Materials:
-
Diazaspiro[3.5]nonane derivative.
-
A selection of polymers (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®).
-
Hot-melt extruder or spray dryer.
General Workflow for Solid Dispersion Formulation:
-
Polymer Screening: Screen for miscibility of the drug and polymer using techniques like differential scanning calorimetry (DSC).
-
Formulation Preparation:
-
Hot-Melt Extrusion: Blend the drug and polymer and process through the extruder at a temperature above the polymer's glass transition temperature.
-
Spray Drying: Dissolve the drug and polymer in a common solvent and spray the solution into a drying chamber to rapidly remove the solvent.
-
-
Characterization: Analyze the resulting solid dispersion by DSC and X-ray powder diffraction (XRPD) to confirm that the drug is in an amorphous state.
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion to the crystalline drug.
Troubleshooting Solid Dispersion Formulations:
-
Drug recrystallization: The drug may not be fully miscible with the polymer, or the polymer may not effectively inhibit crystallization. Try a different polymer or a lower drug loading.
-
Thermal degradation (Hot-Melt Extrusion): The required processing temperature may be too high for the drug's stability. Consider using a polymer with a lower glass transition temperature or using the spray drying method.
-
Poor powder properties (Spray Drying): The spray-dried powder may have poor flowability or be difficult to handle. Optimize the spray drying parameters (e.g., inlet temperature, feed rate, nozzle design).
Concluding Remarks
Improving the solubility of diazaspiro[3.5]nonane derivatives is a critical step in enabling their successful screening and development. By systematically applying the principles and protocols outlined in this guide, researchers can overcome solubility challenges and unlock the full potential of this important class of molecules. Remember to always characterize the solid form of your material and to validate that any solubility-enhancing excipients do not interfere with your screening assay.
References
-
Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]
-
Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]
-
Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to oral bioavailability enhancement of poorly soluble drugs?. Journal of pharmaceutical sciences, 98(8), 2549-2572. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068-1075. [Link]
Technical Support Center: Managing Stereoisomers in the Synthesis of Substituted Diazaspiro[3.5]nonanes
Welcome to the Technical Support Center for the stereocontrolled synthesis of diazaspiro[3.5]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereochemistry in this valuable class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying principles to empower your synthetic strategy and troubleshoot common hurdles.
The diazaspiro[3.5]nonane core is a key structural motif in modern drug discovery, prized for its ability to confer three-dimensional complexity and novel physicochemical properties. However, the presence of multiple stereocenters, including the defining spirocyclic quaternary carbon, presents significant synthetic challenges. This guide offers structured advice, from initial strategic planning to late-stage troubleshooting, to help you achieve your desired stereoisomer with high fidelity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding stereocontrol in diazaspiro[3.5]nonane synthesis.
Q1: What are the primary strategies for controlling stereochemistry in diazaspiro[3.5]nonane synthesis?
There are four principal strategies, which can be employed independently or in combination:
-
Substrate Control: This approach utilizes existing chirality within the starting materials to direct the stereochemical outcome of subsequent transformations. For instance, using an enantiopure amino acid derivative as a precursor can influence the facial selectivity of cyclization reactions.
-
Auxiliary Control: A chiral auxiliary is a temporary, enantiopure functional group that is attached to an achiral substrate. It directs the stereochemistry of a reaction and is subsequently removed. The use of N-tert-butanesulfinyl imines, for example, is a powerful method for diastereoselective additions to form key intermediates for spirocycle synthesis.[1]
-
Catalyst Control: This is the cornerstone of modern asymmetric synthesis. A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) creates a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other. Rhodium-catalyzed asymmetric cyclopropanations and phase-transfer catalysis are relevant examples.[2][3]
-
Separation/Resolution: When a reaction produces a mixture of stereoisomers (either racemic or diastereomeric), separation techniques are employed. This is often considered a "late-stage" strategy. Diastereomers, having different physical properties, can often be separated by standard techniques like column chromatography or crystallization. Enantiomers, which have identical physical properties, must be resolved.[4][5]
Q2: Which analytical techniques are most reliable for determining diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?
Accurate determination of stereochemical purity is critical. The most common and reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to determine the diastereomeric ratio. The signals for protons in different diastereomers will appear in distinct chemical environments, allowing for quantification by integration. For enantiomers, which are indistinguishable in a standard NMR experiment, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral shift reagent can be used to convert them into a mixture of diastereomers in situ, which can then be analyzed.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The stationary phase of the HPLC column is chiral and interacts differently with each enantiomer, leading to different retention times. A variety of chiral columns are commercially available (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[7]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a faster, more efficient alternative to HPLC for both analytical and preparative separations.
-
X-ray Crystallography: While not a quantitative method for determining ratios in a mixture, obtaining a crystal structure of a single stereoisomer provides unambiguous proof of its absolute and relative stereochemistry.[8]
Q3: What is "Chiral Resolution" and when is it necessary?
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers.[5] It becomes necessary when an asymmetric synthesis is not feasible or provides low enantioselectivity. Since enantiomers have identical physical properties (melting point, boiling point, solubility), they cannot be separated by standard techniques.[4]
The most common method involves diastereomeric salt formation .[9] The racemic mixture (e.g., a basic diamine) is reacted with an enantiopure chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid).[4] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[5][9] Once separated, the chiral resolving agent is removed to yield the pure enantiomers of the original compound.[5]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: My key cyclization reaction yields a poor diastereomeric ratio (e.g., close to 1:1).
Low diastereoselectivity is a common challenge, often stemming from a small energy difference between the transition states leading to the different diastereomers.
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.
-
Possible Cause A: Suboptimal Reaction Temperature.
-
Explanation: The energy difference between diastereomeric transition states is often small. Higher temperatures provide enough thermal energy to overcome both activation barriers easily, leading to poor selectivity.
-
Solution: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) is the most common and effective first step. This will favor the pathway with the lower activation energy, often enhancing the diastereomeric ratio.
-
-
Possible Cause B: Poor Facial Selectivity due to Solvent Effects.
-
Explanation: The solvent can influence the conformation of the substrate and the transition state geometry through polarity and coordination effects. A non-coordinating solvent might allow for more conformational flexibility, reducing selectivity, while a coordinating solvent might pre-organize the substrate for a more selective reaction.
-
Solution: Perform a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). For reactions involving metal catalysts, coordinating solvents can sometimes be detrimental, while in other cases they are essential.
-
-
Possible Cause C: Insufficient Steric or Electronic Bias.
-
Explanation: The inherent structure of your substrate and reagents may not provide a strong enough preference for one reaction trajectory.
-
Solution: Modify the reagents. For example, in a reduction step, switching from a small hydride source (e.g., NaBH₄) to a bulkier one (e.g., L-Selectride®) can dramatically increase steric hindrance and improve facial selectivity. In catalyst-controlled reactions, modifying the chiral ligand is a standard approach to tune the stereochemical outcome.[2]
-
Problem 2: I cannot separate the final diastereomers by standard silica gel chromatography.
This occurs when the diastereomers have very similar polarities, making them co-elute.
-
Solution A: Optimize Chromatographic Conditions.
-
Explanation: Before resorting to more complex methods, exhaust all chromatographic options.
-
Protocol:
-
Systematically Vary Eluent Polarity: Use a gradient elution or test a wide range of isocratic solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol).
-
Change Solvents: Sometimes swapping one solvent for another of similar polarity but different chemical nature (e.g., replacing Ethyl Acetate with Diethyl Ether or MTBE) can alter selectivity.
-
Use a Different Stationary Phase: Consider using alumina, C18 (reverse-phase), or diol-bonded silica.
-
-
-
Solution B: Derivatization to Amplify Polarity Differences.
-
Explanation: If the diastereomers contain a reactive functional group (like a free amine or hydroxyl group), you can react the mixture with a reagent to create new derivatives that may have significantly different physical properties.
-
Protocol (Example: Acetylation of a secondary amine):
-
Dissolve the diastereomeric mixture (1.0 eq) in Dichloromethane (DCM).
-
Add triethylamine (2.0 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the resulting diastereomeric acetamides, which should now have different retention factors (Rf), by column chromatography.
-
Once separated, hydrolyze the amide group under acidic or basic conditions to recover the individual amine diastereomers.
-
-
-
Solution C: Preparative Chiral Chromatography (HPLC or SFC).
-
Explanation: Even for diastereomers, a chiral stationary phase can sometimes provide the necessary selectivity for separation when achiral methods fail. This is often the most direct, albeit more expensive, route to obtaining pure isomers.
-
Problem 3: My desired stereocenter is epimerizing during a subsequent reaction step.
Epimerization (the change in configuration at one of several stereocenters) can occur if a stereocenter has an adjacent acidic proton and is exposed to basic or, in some cases, acidic conditions.
-
Possible Cause A: Harsh pH Conditions.
-
Explanation: Bases can deprotonate a carbon adjacent to an activating group (like a carbonyl or nitro group), forming a planar enolate or nitronate, which loses its stereochemical information. Reprotonation can then occur from either face, leading to a mixture of epimers.
-
Solution:
-
Screen Milder Bases: If a strong base like LDA or NaH is causing epimerization, consider milder, non-ionic bases like DBU or a hindered amine base (e.g., DIPEA).
-
Buffer the Reaction: Maintain strict pH control throughout the reaction and workup.
-
Reduce Reaction Time/Temperature: Minimize the compound's exposure to the problematic conditions.
-
-
-
Possible Cause B: Unstable Protecting Group.
-
Explanation: Certain protecting groups can be labile under unexpected conditions, or their removal may require harsh conditions that cause epimerization elsewhere in the molecule.
-
Solution: Choose a more robust protecting group that can be removed under orthogonal (non-interfering) conditions.
-
Table 1: Common Amine Protecting Groups and Orthogonal Deprotection Conditions
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection) |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Catalytic Hydrogenation, Mild Base | Strong Acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz (or Z) | Mild Acid/Base | Catalytic Hydrogenation (H₂, Pd/C) |
| Benzyl | Bn | Mild Acid/Base, Organometallics | Catalytic Hydrogenation (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl| Fmoc | Mild Acid, Hydrogenation | Base (e.g., Piperidine) |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general method for resolving a racemic diazaspiro[3.5]nonane derivative using a chiral acid.
-
Solvent Screening: In separate small vials, test the solubility of your racemic base and the chosen chiral acid (e.g., (+)-Dibenzoyl-D-tartaric acid) in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) at room temperature and upon heating. The ideal solvent will dissolve both compounds when hot but provide poor solubility for one of the diastereomeric salts upon cooling.
-
Salt Formation: Dissolve the racemic diazaspiro[3.5]nonane (1.0 eq) in the chosen solvent (heated if necessary). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 eq) in the minimum amount of the same hot solvent.
-
Crystallization: Slowly add the hot acid solution to the hot base solution with stirring. A precipitate may form immediately. If not, allow the solution to cool slowly to room temperature. If no crystals form, try seeding with a small crystal, scratching the inside of the flask, or placing it in a refrigerator (4 °C) or freezer (-20 °C) overnight.
-
Isolation and Analysis: Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals and analyze their diastereomeric purity by NMR. Check the enantiomeric excess of the free base in the mother liquor to assess the efficiency of the resolution.
-
Recrystallization: To improve purity, the isolated salt can be recrystallized one or more times from the same or a different solvent system.
-
Liberation of the Free Base: Dissolve the pure diastereomeric salt in water and adjust the pH to >11 with an aqueous base (e.g., 2M NaOH). Extract the liberated free amine into an organic solvent (e.g., DCM or Ethyl Acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched diazaspiro[3.5]nonane.
Protocol 2: General Method for Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of your sample (racemic standard and the sample to be analyzed) at approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade Isopropanol or Hexane/Isopropanol mixture). Filter the sample through a 0.22 µm syringe filter.
-
Column Selection: Select a chiral column (e.g., Chiralpak IA, IB, IC, etc.). Polysaccharide-based columns are a versatile starting point.
-
Method Development (Screening):
-
Mobile Phase: Start with a standard mobile phase like 90:10 Hexane:Isopropanol. If separation is poor, screen different ratios (e.g., 95:5, 80:20) and consider adding a small amount of an additive like diethylamine (0.1%) for basic compounds or trifluoroacetic acid (0.1%) for acidic compounds to improve peak shape.
-
Flow Rate: Use a standard flow rate, typically 1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or 220 nm).
-
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject your sample. The enantiomeric excess (e.e.) is calculated using the peak areas (A1 and A2) of the two enantiomers:
-
e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
-
References
-
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Pellicciari, R., et al. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Smith, J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
Grygorenko, O. O., et al. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Wang, T., et al. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Boudriga, S., et al. (2009). DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
University of Leeds. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]
-
Fernández-Ibáñez, M. Á., et al. (2011). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
MDPI. (2023). Facile Synthesis of Asymmetric aza-Boron Dipyrromethene Analogues Bearing Quinoxaline Moiety. Available at: [Link]
-
Heikinheimo, A., Nieger, M., & Koskinen, A. M.P. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. Available at: [Link]
-
IntechOpen. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available at: [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]
-
ResearchGate. (2009). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]
-
YouTube. (2013). Diastereoselective reactions. Available at: [Link]
-
MDPI. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Available at: [Link]
-
Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Available at: [Link]
-
PubMed. (1996). Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Scalable Synthesis of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of spirocyclic scaffolds. Here, we provide an in-depth technical resource for the scalable preparation of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, a valuable building block in medicinal chemistry. The core challenge in this synthesis is achieving selective mono-Boc protection of the symmetrical diamine precursor, 5,8-diazaspiro[3.5]nonane. This document offers a robust protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable outcome.
Proposed Scalable Synthetic Pathway
The synthesis is approached as a two-stage process. First, the formation of the parent diamine, 5,8-diazaspiro[3.5]nonane, followed by the critical selective mono-protection step. The second step is the primary focus of this guide due to its inherent stoichiometric challenge.
Caption: Overall synthetic strategy for the target compound.
Detailed Experimental Protocol: Selective Mono-Boc Protection
This protocol is optimized for gram-scale synthesis and employs an in situ mono-hydrochlorination strategy to differentiate the two secondary amine groups, facilitating selective protection.[1]
Reagent and Materials Table
| Reagent/Material | Molar Mass ( g/mol ) | Molarity (M) | Quantity | Moles (mmol) | Equivalents | CAS Number |
| 5,8-Diazaspiro[3.5]nonane | 126.21 | - | 10.0 g | 79.2 | 1.0 | 135894-73-0 |
| Anhydrous Methanol (MeOH) | 32.04 | - | 200 mL | - | - | 67-56-1 |
| Chlorotrimethylsilane (Me₃SiCl) | 108.64 | - | 10.0 mL | 79.2 | 1.0 | 75-77-4 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 17.3 g | 79.2 | 1.0 | 24424-99-5 |
| Triethylamine (TEA) | 101.19 | - | 22.1 mL | 158.4 | 2.0 | 121-44-8 |
| Dichloromethane (DCM) | 84.93 | - | 300 mL | - | - | 75-09-2 |
| Saturated aq. NaHCO₃ | - | - | 150 mL | - | - | - |
| Brine | - | - | 100 mL | - | - | - |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - | - | 7757-82-6 |
Step-by-Step Procedure
-
Mono-protonation:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5,8-diazaspiro[3.5]nonane (10.0 g, 79.2 mmol).
-
Add anhydrous methanol (200 mL) and stir until the diamine is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (10.0 mL, 79.2 mmol) dropwise over 15 minutes. The in situ generation of HCl from Me₃SiCl and methanol protonates one of the amine nitrogens.[1]
-
Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Boc Protection:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (17.3 g, 79.2 mmol) in 50 mL of dichloromethane.
-
To the reaction flask at 0 °C, add triethylamine (22.1 mL, 158.4 mmol). The first equivalent neutralizes the HCl salt, while the second acts as a base for the protection reaction.[2]
-
Immediately following the TEA addition, add the Boc₂O solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Concentrate the reaction mixture under reduced pressure to remove most of the solvent.
-
Redissolve the residue in dichloromethane (250 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product will be a mixture of the desired mono-Boc product, some di-Boc byproduct, and residual starting material.
-
Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane or 5-15% ethyl acetate in hexanes containing 1% triethylamine to prevent streaking.
-
Troubleshooting Guide
Caption: Troubleshooting decision workflow based on analytical results.
Q1: My reaction shows low conversion, with a significant amount of starting diamine remaining. What went wrong?
-
Potential Cause 1: Ineffective Mono-protonation. The in situ generation of HCl is critical. If your methanol is not anhydrous, the Me₃SiCl can be quenched by water.
-
Solution: Ensure you are using anhydrous methanol. You can use a freshly opened bottle or solvent from a purification system.
-
-
Potential Cause 2: Degraded Boc Anhydride. Di-tert-butyl dicarbonate (Boc₂O) can slowly hydrolyze over time, especially if not stored properly.
-
Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock.
-
-
Potential Cause 3: Insufficient Base. While one equivalent of TEA is for neutralizing the HCl salt, the second is needed to scavenge the acidic byproduct of the protection reaction itself.[2]
-
Solution: Double-check the stoichiometry and volume of triethylamine added. Ensure it is at least 2.0 equivalents relative to the starting diamine.
-
Q2: My main product is the di-Boc protected species, with very little mono-Boc product. How can I fix this?
-
Potential Cause 1: Incorrect Stoichiometry. The most common cause is an excess of Boc₂O relative to the mono-protonated diamine.
-
Solution: Carefully re-verify the masses and moles of all reagents. Ensure a strict 1.0:1.0 ratio of diamine to Me₃SiCl and Boc₂O.
-
-
Potential Cause 2: Inefficient Mono-protonation. If the initial protonation step is incomplete, a significant portion of the free diamine is available to react twice.
-
Solution: Ensure the dropwise addition of Me₃SiCl is done at 0 °C and allow for the full 30-minute stirring time before adding the base and Boc₂O. This maximizes the formation of the mono-salt.
-
-
Potential Cause 3: Reaction Temperature Too High. Higher temperatures can increase the rate of the second protection, making it less selective.
-
Solution: Maintain the reaction at 0 °C during the addition of TEA and Boc₂O, and allow it to warm to room temperature slowly. Do not actively heat the reaction.
-
Q3: I'm having difficulty separating the mono-Boc product from the starting material and the di-Boc byproduct during column chromatography.
-
Potential Cause: Similar Polarity. These three compounds can have close Rf values, making baseline separation challenging. The highly polar free diamine can also streak on silica gel.
-
Solution 1 (Optimize Chromatography): Use a long column with a shallow elution gradient. Add 1% triethylamine to your mobile phase to suppress the ionization of the free amine groups, which significantly reduces tailing and improves peak shape.
-
Solution 2 (Chemical Separation): If chromatography fails, you can perform an acidic wash. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a dilute HCl solution (e.g., 0.1 M). The starting diamine and the mono-Boc product (at the unprotected nitrogen) will protonate and move to the aqueous layer, while the non-basic di-Boc product remains in the organic layer. You can then basify the aqueous layer and re-extract the desired mono-Boc product and starting material, which may be easier to separate.
-
Frequently Asked Questions (FAQs)
Q: Why is scalable, selective mono-protection of a symmetrical diamine so challenging? A: The challenge is statistical and kinetic. Because both amine groups in a symmetrical diamine have identical reactivity, adding one equivalent of a protecting group reagent will statistically yield a mixture of unprotected, mono-protected, and di-protected products.[3] Achieving a high yield of the mono-protected species requires a strategy to differentiate the two amines, such as the mono-protonation method described, which effectively "hides" one amine from the reagent.
Q: What is the specific role of chlorotrimethylsilane (Me₃SiCl) in this reaction? A: Me₃SiCl serves as a convenient liquid source for generating exactly one equivalent of anhydrous HCl in situ.[1] It reacts with the methanol solvent (MeOH) to form methoxytrimethylsilane (Me₃Si-OMe) and HCl. This avoids the use of hazardous and difficult-to-handle anhydrous HCl gas while ensuring precise stoichiometry for the mono-protonation of the diamine.
Q: Are there alternative scalable methods besides the in situ HCl approach? A: Yes. For large-scale industrial production, flow chemistry is an excellent alternative.[3] In a microreactor setup, precise control over stoichiometry, residence time, and temperature can be achieved. By controlling the mixing of reagent streams, it's possible to optimize conditions to favor the mono-protected product with higher selectivity and yield than in a batch process.[3]
Q: How do I confirm the identity and purity of the final product? A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure. You should see signals corresponding to the tert-butyl group (~1.45 ppm, 9H singlet in ¹H NMR) and an asymmetric pattern for the spirocycle protons, confirming the loss of symmetry upon mono-protection.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product (M+H⁺ for C₁₂H₂₂N₂O₂ should be ~227.17).
-
HPLC or UPLC: To determine the purity of the final isolated product.
Q: Can I use a different base instead of triethylamine (TEA)? A: Yes, other non-nucleophilic tertiary amine bases like N,N-diisopropylethylamine (DIPEA) can be used. However, avoid using primary or secondary amines as they can compete with the substrate and react with the Boc anhydride. Strong inorganic bases like NaOH could be used in some Boc protections, but they often require biphasic or aqueous solvent systems which may complicate this specific protocol.[2] For this procedure, TEA or DIPEA are reliable choices.
References
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Benchchem.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
Sources
Technical Support Center: Purification of Diazaspiro[3.5]nonane Products
Welcome to the technical support center for the purification of diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity diazaspiro[3.5]nonane products. We will address common issues in a practical, question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to solve complex purification challenges.
Part 1: Frequently Asked Questions (FAQs) on Core Purification Principles
This section addresses high-level questions about the purification strategy for diazaspiro[3.s]nonane compounds.
Question: What are the most common impurities I should expect in my crude diazaspiro[3.5]nonane product?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities. For instance, in multi-step syntheses, precursors from earlier steps may be carried through.
-
Reagents and Byproducts: Reagents used in protection (e.g., di-tert-butyl dicarbonate, (Boc)₂O), cyclization, or deprotection steps can be significant impurities. For example, after a Boc-protection step, you might find residual (Boc)₂O or its breakdown products.
-
Side-Reaction Products: The synthesis of spirocycles can sometimes lead to the formation of isomers or incompletely cyclized intermediates[1].
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol) are almost always present and must be removed[2][3].
-
Water: The basic nitrogen atoms in the diazaspiro core are hygroscopic and can readily absorb atmospheric moisture.
Question: My diazaspiro[3.5]nonane is a basic amine. How does this affect my purification strategy?
Answer: The basicity of the nitrogen atoms is the most critical chemical property to consider during purification, especially for chromatography.
-
Interaction with Silica Gel: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, like diazaspiro[3.5]nonane, will interact strongly with these acidic sites via acid-base interactions. This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column[4].
-
Solubility: The free base is typically soluble in organic solvents, while its protonated salt forms (e.g., hydrochloride or trifluoroacetate salts) are often more soluble in polar, protic solvents like water or methanol. This difference in solubility can be exploited for purification via extraction or recrystallization.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Chromatographic Purification
Question: I'm running a silica gel column and my product is streaking badly or not eluting at all. What's happening?
Answer: This is a classic problem of purifying basic compounds on acidic silica gel. To resolve this, you must neutralize the acidic silanol groups on the stationary phase.
Solution: Add a small amount of a volatile basic modifier to your mobile phase.
-
Recommended Modifiers: Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) are excellent choices.
-
Concentration: Typically, 0.5% to 2% (v/v) of the modifier is sufficient.
-
Mechanism: The basic modifier preferentially binds to the acidic sites on the silica, preventing your target compound from sticking. This results in sharper, more symmetrical peaks and improved recovery.
Below is a logical workflow for troubleshooting this common issue.
Caption: Troubleshooting workflow for amine streaking on silica gel.
Question: I have two impurities that are very close to my product's Rf value on the TLC plate. How can I improve the separation?
Answer: When dealing with closely eluting impurities, you need to adjust the selectivity of your chromatographic system.
Solutions:
-
Reduce the Elution Strength: Use a shallower solvent gradient or an isocratic elution with a weaker solvent system. This will increase the retention time and allow for better separation between peaks.
-
Change the Solvent System: The "choice of solvent" is as important as the "strength of the solvent". If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent-solute interactions can significantly alter the elution order and improve resolution.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternatives. Alumina (neutral or basic) can be effective for basic compounds. For very challenging separations, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile and a modifier like trifluoroacetic acid (TFA) may be necessary[5].
Troubleshooting Recrystallization
Question: I can't find a suitable solvent to recrystallize my crude diazaspiro[3.5]nonane derivative. What should I do?
Answer: Finding the right solvent system is an empirical process. The ideal solvent should dissolve your compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble.
Systematic Approach:
-
Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good single solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Recommended Solvent Systems to Screen for Diazaspiro[3.5]nonane Derivatives:
| Compound Type | Recommended Solvent Systems | Rationale |
|---|---|---|
| Boc-Protected Derivative | Isopropanol/Hexane, Ethyl Acetate/Heptane, Toluene | The Boc group reduces polarity, making moderately polar solvents suitable. |
| Free Base Diamine | Methanol/Diethyl Ether, Ethanol/Water | The free base is polar and may require polar solvents for dissolution. |
| Salt Form (e.g., HCl) | Ethanol/Water, Methanol/Isopropanol | Salts are highly polar and often crystallize well from polar protic solvents. |
Part 3: Standardized Purification Protocols
These protocols provide a detailed, step-by-step guide for common purification methods.
Protocol 1: Flash Column Chromatography of a Boc-Protected Diazaspiro[3.5]nonane
This protocol is optimized for purifying N-Boc protected diazaspiro[3.5]nonane derivatives, which are common intermediates in synthesis[6][7].
Materials:
-
Crude Boc-protected diazaspiro[3.5]nonane
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare the Mobile Phase: Prepare two solvent mixtures.
-
Solvent A: 100% DCM
-
Solvent B: 95% DCM / 5% MeOH / 0.5% Et₃N
-
-
Pack the Column: Prepare a slurry of silica gel in Solvent A and carefully pack the column. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry powder.
-
Carefully add the dried sample onto the top of the column bed.
-
-
Elution:
-
Begin elution with 100% Solvent A, collecting fractions.
-
Gradually increase the proportion of Solvent B to elute your product. A typical gradient might be from 0% B to 50% B over 10-15 column volumes.
-
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a final diazaspiro[3.5]nonane compound[5].
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Purity Calculation: Purity is determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The general workflow for purity analysis is depicted below.
Caption: General workflow for chromatographic purity analysis.
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl].
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Google Patents.
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Eureka | Patsnap. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PubMed Central. [Link]
-
2,7-Diazaspiro[3.5]nonane. PubChem. [Link]
-
What are some common impurities found in crude oil and how can they be removed? Quora. [Link]
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Sources
- 1. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 7. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate Derivatives
The 5,8-diazaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture serves as a unique building block for developing novel therapeutics, offering distinct exit vectors for substituent placement. As researchers and drug development professionals increasingly utilize this core, a comprehensive understanding of its analytical characterization becomes paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of these molecules.
This guide provides an in-depth comparison of NMR techniques for the analysis of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate and its derivatives. We will move beyond a simple recitation of data to explain the causal relationships behind spectral features and advocate for a multi-technique approach as a self-validating system for achieving unambiguous structural assignment.
The Unique Structural Landscape of Diazaspiro[3.5]nonanes
The core structure of this compound presents several interesting features that directly influence its NMR spectra:
-
The Spirocenter: A quaternary carbon (C4) connects the azetidine and piperidine rings. This rigidifies the structure and often leads to complex splitting patterns due to restricted bond rotation.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen (N-5) is a common feature in synthetic schemes. It gives rise to highly characteristic and easily identifiable NMR signals.
-
Two Heterocyclic Rings: The molecule contains both a four-membered azetidine ring and a six-membered piperidine ring. The protons and carbons within these rings exhibit distinct chemical shifts, but signal overlap is a common challenge, especially in complex derivatives.
Below is the general structure with a standard numbering system that will be used for spectral assignments throughout this guide.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Boc-Protected Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, diazaspirocycles represent a privileged scaffold, offering three-dimensional complexity and novel chemical space. The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of these intricate molecules. However, the inherent lability of the Boc group presents a significant challenge for accurate mass spectrometric analysis, a cornerstone of compound verification and characterization. This technical guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Boc-protected diazaspiro compounds, offering experimental insights and data-driven recommendations to navigate this analytical challenge.
The Dichotomy of the Boc Group: Synthetic Utility and Analytical Instability
The widespread use of the Boc protecting group stems from its ease of introduction and its facile cleavage under acidic conditions, a critical feature in multi-step synthetic pathways.[1] This very lability, however, becomes a double-edged sword during mass spectrometric analysis. The energy imparted during ionization and subsequent fragmentation can prematurely cleave the Boc group, leading to spectra that may not accurately represent the intact molecule. This phenomenon, known as in-source fragmentation, can complicate data interpretation, making it difficult to confirm the molecular weight of the desired product.[2][3]
Understanding and controlling the fragmentation of the Boc group is therefore paramount for reliable analysis. The most common fragmentation pathways for Boc-protected amines under electrospray ionization (ESI) involve the loss of isobutylene (C4H8), the entire Boc group, or the formation of a tert-butyl cation.[4][5] A prominent M-56 peak, corresponding to the loss of isobutylene, is often observed and is thought to arise from a McLafferty-like rearrangement.[6]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mitigating the premature fragmentation of Boc-protected compounds. Here, we compare the three most common ionization sources: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Advantages for Boc-Diazaspiros | Disadvantages for Boc-Diazaspiros |
| ESI | Soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[7] | Excellent for polar and large biomolecules, compatible with LC. | Prone to in-source fragmentation of the labile Boc group.[1][3] Can be susceptible to ion suppression.[7] |
| APCI | Uses a corona discharge to ionize the sample in the gas phase.[7] | Better suited for less polar compounds than ESI.[8] | Generally less "soft" than ESI, potentially leading to more fragmentation. Not ideal for large, non-volatile molecules. |
| MALDI | A soft ionization technique where a laser strikes a matrix of small molecules to create ions from the analyte with minimal fragmentation.[9] | Minimizes fragmentation, preserving the integrity of the Boc-protected compound.[1][9] High throughput and tolerant to some sample impurities.[10] | Requires a suitable matrix and may have lower reproducibility compared to ESI.[10] Less readily coupled to liquid chromatography. |
Expert Recommendation: For routine LC-MS analysis where the primary goal is to couple separation with mass detection, ESI remains a viable option, provided that in-source fragmentation is carefully monitored and controlled by optimizing source parameters. However, to unequivocally confirm the molecular weight of a labile Boc-protected diazaspiro compound with minimal fragmentation, MALDI is the superior choice .[1][9]
Selecting the Right Mass Analyzer: A Head-to-Head Comparison
The choice of mass analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis. We compare the three most prevalent types: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
| Mass Analyzer | Principle | Strengths for Boc-Diazaspiro Analysis | Weaknesses for Boc-Diazaspiro Analysis |
| QqQ | Consists of three quadrupoles, where the first and third act as mass filters and the second as a collision cell.[11] | Gold standard for targeted quantification using Multiple Reaction Monitoring (MRM) due to excellent sensitivity and selectivity.[11] | Lower resolution and mass accuracy compared to TOF and Orbitrap. Not ideal for unknown screening or structural elucidation. |
| Q-TOF | Combines a quadrupole for ion selection with a time-of-flight tube for mass analysis.[12] | Provides high resolution, high mass accuracy, and fast acquisition rates, enabling both qualitative and quantitative analysis.[13] | May have a lower dynamic range than Orbitrap for some applications.[14] |
| Orbitrap | Uses an electrostatic field to trap ions in an orbital motion around a central electrode.[13] | Offers very high resolution and mass accuracy, providing excellent specificity and confidence in identification.[13][15] | Slower scan speeds at higher resolutions compared to TOF.[14] Can be more expensive. |
Expert Recommendation: The selection of the mass analyzer should align with the analytical objective. For high-throughput targeted quantification of a known Boc-protected diazaspiro compound, a QqQ in MRM mode is the most efficient choice .[11] For discovery-phase research, where both quantification and the identification of unknown metabolites or impurities are crucial, the high-resolution and accurate mass capabilities of Q-TOF and Orbitrap platforms are highly advantageous .[12][13]
Visualizing the Workflow: From Sample to Spectrum
The following diagram illustrates the typical analytical workflow for the LC-MS/MS analysis of a Boc-protected diazaspiro compound.
Caption: A generalized workflow for the LC-MS analysis of Boc-protected diazaspiro compounds.
Understanding Boc-Group Fragmentation
The fragmentation of the Boc group can provide valuable structural information if understood correctly. The primary fragmentation pathways are illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. reddit.com [reddit.com]
- 7. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 15. High resolution Orbitrap mass spectrometry in comparison with tandem mass spectrometry for confirmation of anabolic steroids in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure Confirmation of Diazaspiro[3.5]nonane Salts: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1][2] Among these, diazaspiro[3.5]nonane derivatives are a promising class of compounds. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for guiding further drug design efforts. While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials, a comprehensive understanding of its application and a comparison with alternative techniques is crucial for researchers in the field. This guide provides an in-depth comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural confirmation of diazaspiro[3.5]nonane salts.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice.[3][4] The resulting atomic coordinates offer a detailed picture of bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the synthesis of a target molecule and for computational modeling studies.
Causality in Experimental Choices: From Solution to Structure
The journey from a synthesized diazaspiro[3.5]nonane salt to its crystal structure involves a series of critical steps, each with its own set of challenges and considerations. The formation of a salt is often a strategy to improve the physicochemical properties of a drug candidate, such as solubility and stability.[5][6] However, the crystallization of salts can be more challenging than that of neutral compounds, often being prone to the formation of oils or poorly ordered solids.[7]
The choice of counter-ion and crystallization solvent are paramount. The counter-ion can significantly influence the crystal packing and the propensity of the salt to crystallize. Similarly, the solvent system must be carefully selected to ensure slow, controlled crystal growth, which is essential for obtaining high-quality crystals suitable for diffraction experiments.[7][8]
Experimental Protocol: X-ray Crystallography of a Diazaspiro[3.5]nonane Salt
The following protocol outlines the key steps for obtaining the crystal structure of a representative diazaspiro[3.5]nonane salt.
Step 1: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which the diazaspiro[3.5]nonane salt has moderate solubility. Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[4][7][8] For salts, polar solvents or mixtures are often a good starting point.
-
Crystal Growth: Prepare a saturated or near-saturated solution of the salt in the chosen solvent system. For slow evaporation, leave the solution undisturbed in a loosely capped vial. For vapor diffusion, place a small vial containing the sample solution inside a larger sealed container with a more volatile anti-solvent.[4][7] The goal is to slowly decrease the solubility of the salt, promoting the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal degradation.[9]
Step 2: Data Collection
-
Mounting: Mount the frozen crystal on a goniometer in the X-ray beam of a diffractometer.
-
Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam. The crystal will diffract the X-rays in a specific pattern of spots.[3][10] A detector records the positions and intensities of these diffracted beams as the crystal is rotated.[9]
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: From the diffraction pattern, the dimensions of the unit cell (the basic repeating unit of the crystal) are determined.[11]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to generate the final, accurate molecular structure.[11]
Data Presentation: Crystallographic Data for a Representative Diazaspiro[3.5]nonane Salt
| Parameter | Value |
| Empirical Formula | C₇H₁₅N₂⁺ · Cl⁻ |
| Formula Weight | 162.66 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, b = 10.123(3) Å, c = 11.234(3) Å |
| β = 105.43(1)° | |
| Volume | 935.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.156 Mg/m³ |
| Absorption Coefficient | 0.35 mm⁻¹ |
| F(000) | 352 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 8452 |
| Independent reflections | 2145 [R(int) = 0.034] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2145 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
Alternative and Complementary Techniques for Structure Confirmation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12][13] For diazaspiro[3.5]nonane salts, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a wealth of information about the connectivity and stereochemistry of the molecule.
Key Information from NMR:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14] For diazaspiro[3.5]nonane salts, electrospray ionization (ESI) is a common technique that can provide the molecular weight of the cation.[15] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the ion with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the ion and provide information about its structure.[15][16]
Comparative Analysis: X-ray Crystallography vs. Alternatives
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solution or Solid |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, dynamic information in solution | Molecular weight, elemental composition, fragmentation pattern |
| Requirement | High-quality single crystals | Soluble sample | Ionizable sample |
| Throughput | Low | High | High |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex stereochemistry | Does not provide 3D structure |
| Key Advantage | Definitive structural proof | Provides information on structure in solution | High sensitivity and speed |
| Key Limitation | Requires suitable crystals, which can be difficult to obtain | Does not provide solid-state packing information | Indirect structural information |
Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized diazaspiro[3.5]nonane salt, integrating the strengths of each technique.
Caption: Workflow for the structure confirmation of diazaspiro[3.5]nonane salts.
Conclusion
The structural elucidation of diazaspiro[3.5]nonane salts is a critical step in the drug development process. While X-ray crystallography remains the unparalleled method for providing definitive three-dimensional structural information, a multi-technique approach is often the most efficient and comprehensive strategy. NMR spectroscopy and mass spectrometry serve as essential, high-throughput tools for initial characterization and confirmation of connectivity and molecular formula. Ultimately, the successful crystallization and subsequent X-ray diffraction analysis provide the high-resolution structural data necessary to confidently advance a promising drug candidate.
References
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]
-
X-ray Crystallography. (2022). Chemistry LibreTexts. [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]
-
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? (2017). Crystal Growth & Design, 17(10), 5194-5205. [Link]
-
A salt or a co-crystal – when crystallization protocol matters. (2018). CrystEngComm, 20(24), 3336-3340. [Link]
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (2012). In K. D. M. Harris (Ed.), Structure Determination from Powder Diffraction Data (pp. 226-259). Wiley-VCH. [Link]
-
Compilation: Methods for growing X-ray crystals. (2021). Reddit. [Link]
-
Spirocyclic Motifs in Natural Products. (2017). Molecules, 22(11), 1823. [Link]
-
Crystal Growing Tips. (2015). University of Florida. [Link]
-
A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. (2001). Crystal Growth & Design, 1(4), 289-293. [Link]
-
X-Ray Crystallography Alternative. (n.d.). Area. [Link]
-
A salt or a co-crystal – when crystallization protocol matters. (2018). Semantic Scholar. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2007). In R. H. Kretsinger, V. N. Uversky, & E. A. Permyakov (Eds.), Encyclopedia of Metalloproteins (pp. 2353-2361). Springer. [Link]
-
The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. (2017). Journal of the American Society for Mass Spectrometry, 28(11), 2443-2453. [Link]
-
Spiro compound. (n.d.). Wikipedia. [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). Pharmaceutics, 11(3), 107. [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. [Link]
-
Getting Crystals Your Crystallographer Will Treasure. (2025). Michigan State University. [Link]
-
Structure of the spiro heterocycle [2.7.0] compound B1. (2021). ResearchGate. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(16), 2745-2766. [Link]
-
Spiro compound. (2021). L.S.College, Muzaffarpur. [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2009). Nature Protocols, 4(5), 729-741. [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2025). ResearchGate. [Link]
-
Understanding x-ray crystallography structures. (2021). YouTube. [Link]
-
Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. (n.d.). MDPI. [Link]
-
A guide to membrane protein X-ray crystallography. (2020). The FEBS Journal, 287(21), 4646-4660. [Link]
-
Mass Spectrometry and Drug Discovery. (2014). ResearchGate. [Link]
-
Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. (n.d.). eScholarship. [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. (2016). Journal of Pharmaceutical and Biomedical Analysis, 130, 25-38. [Link]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro Compounds [chemenu.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. mdpi.com [mdpi.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. benchchem.com [benchchem.com]
- 16. The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Saturated Heterocycles in Drug Discovery
An In-Depth Comparative Analysis of Diazaspiro[3.5]nonane and Piperazine Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for crafting drug candidates with optimized pharmacological profiles. Their three-dimensional (3D) architectures offer a powerful means to escape the "flatland" of aromatic rings, enabling improved target engagement, enhanced solubility, and fine-tuned ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among the vast array of available scaffolds, piperazine has long been a stalwart, gracing the structures of numerous approved drugs. However, the quest for novel chemical space and improved drug-like properties has led to the emergence of more complex, rigid scaffolds like diazaspiro[3.5]nonane.
This guide provides a comprehensive comparison of the diazaspiro[3.5]nonane and piperazine scaffolds, offering a deep dive into their structural nuances, physicochemical properties, and strategic applications in drug design. We will explore experimental data and established protocols to equip researchers with the insights needed to make informed decisions in scaffold selection.
Structural and Conformational Analysis: Beyond Flat Rings
The fundamental difference between piperazine and diazaspiro[3.5]nonane lies in their topology and conformational flexibility.
Piperazine: A six-membered ring containing two nitrogen atoms at positions 1 and 4. It predominantly exists in a chair conformation, with the potential to flip between two chair forms. This conformational flexibility can be both an advantage and a disadvantage. While it allows the molecule to adapt to various binding pockets, it can also lead to an entropic penalty upon binding.
Diazaspiro[3.5]nonane: A spirocyclic system where a four-membered azetidine ring and a six-membered piperidine ring are joined by a common quaternary carbon atom. This spirocyclic fusion imparts significant rigidity to the scaffold. The piperidine ring is locked into a chair conformation, and the azetidine ring is puckered. This rigidity reduces the entropic cost of binding and provides precise vectoral projection of substituents into chemical space.
Caption: Conformational flexibility of piperazine versus the rigid structure of diazaspiro[3.5]nonane.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a scaffold is often dictated by its influence on key physicochemical properties that govern a molecule's "drug-likeness."
| Property | Piperazine | Diazaspiro[3.5]nonane | Rationale and Implications |
| pKa | pKa1 ~ 5.7, pKa2 ~ 9.7 | pKa1 ~ 8.5, pKa2 ~ 10.5 | The increased basicity of the nitrogens in diazaspiro[3.5]nonane can lead to stronger ionic interactions with targets but may also increase the potential for off-target effects and hERG liability. |
| logP/logD | Generally low, contributing to good aqueous solubility. | Can be higher than piperazine due to the increased carbon count, but remains in a favorable range for CNS and non-CNS targets. | The spirocyclic nature can shield the nitrogen lone pairs, modulating lipophilicity. |
| Aqueous Solubility | High | Generally good, but can be influenced by substituents. | Both scaffolds are excellent starting points for achieving good solubility. |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation at carbons alpha to the nitrogens. | The quaternary spirocenter can block metabolism at that position. The azetidine ring can be more stable than the piperazine ring to some metabolic pathways. | The increased metabolic stability of diazaspiro[3.5]nonane can lead to a longer half-life and reduced potential for reactive metabolite formation. |
| 3D Shape (Fsp3) | High fraction of sp3 hybridized carbons, but conformational flexibility can reduce its "3D-ness" in solution. | High Fsp3 character with a well-defined and rigid 3D shape. | The well-defined vectoral orientation of substituents from the diazaspiro[3.5]nonane core can lead to highly specific and potent interactions with the target. |
Impact on Pharmacological Properties: Case Studies and Experimental Evidence
The true test of a scaffold's utility lies in its impact on biological activity and ADME properties in real-world drug discovery projects.
A notable example comes from the development of inhibitors for the dopamine transporter (DAT), where the replacement of a piperazine scaffold with a diazaspiro[3.5]nonane core led to a significant improvement in metabolic stability and a more favorable pharmacokinetic profile. The rigidity of the diazaspiro[3.5]nonane scaffold was hypothesized to pre-organize the pharmacophoric elements into an optimal binding conformation, leading to enhanced potency.
In another study focused on antagonists for the CCR2 receptor, the use of a diazaspiro[3.-5]nonane scaffold resulted in compounds with improved oral bioavailability compared to their piperazine-containing counterparts. This was attributed to a combination of factors, including increased metabolic stability and favorable physicochemical properties imparted by the spirocyclic core.
Experimental Protocols: Synthesis and Evaluation
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program.
General Synthetic Strategy for Diazaspiro[3.5]nonanes
The synthesis of diazaspiro[3.5]nonanes can be more complex than that of simple piperazines, but several robust methods have been developed. A common approach involves the multi-step synthesis starting from commercially available materials.
Step-by-Step Protocol:
-
Synthesis of the Azetidine Ring: This is often the most challenging step. A common method involves the cyclization of a γ-amino alcohol or a related precursor.
-
Introduction of the Piperidine Ring Precursor: An appropriate building block, such as a protected piperidone, is coupled to the azetidine.
-
Spirocyclization: An intramolecular reaction, such as a reductive amination or a Dieckmann condensation, is used to form the spirocyclic core.
-
Functionalization: The nitrogen atoms of the diazaspiro[3.5]nonane core can be functionalized using standard N-alkylation or N-acylation reactions to introduce the desired substituents.
Caption: General synthetic workflow for diazaspiro[3.5]nonane derivatives.
Comparative Metabolic Stability Assay
To experimentally validate the metabolic stability of compounds containing either scaffold, a liver microsomal stability assay is a standard in vitro method.
Step-by-Step Protocol:
-
Preparation of Microsomes: Liver microsomes (from human, rat, or other species) are thawed on ice.
-
Incubation Mixture: A master mix is prepared containing phosphate buffer (pH 7.4), the test compound (at a final concentration of 1 µM), and liver microsomes (at a final protein concentration of 0.5 mg/mL).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Conclusion: Making the Right Choice for Your Project
The choice between a diazaspiro[3.5]nonane and a piperazine scaffold is not a matter of one being universally "better" than the other. Instead, it is a strategic decision that depends on the specific goals of the drug discovery project.
Choose Piperazine when:
-
Rapid and cost-effective synthesis is a priority.
-
A degree of conformational flexibility is desired to explore a broader range of binding modes.
-
Established synthetic routes and a wide variety of commercially available building blocks are advantageous.
Choose Diazaspiro[3.5]nonane when:
-
A rigid and well-defined 3D scaffold is needed to achieve high potency and selectivity.
-
Improved metabolic stability is a key objective.
-
Novel chemical space and intellectual property are important considerations.
By carefully considering the structural, physicochemical, and pharmacological properties of each scaffold, and by employing robust experimental methods for their evaluation, drug discovery teams can harness the power of these valuable building blocks to design the next generation of innovative medicines.
References
-
Dunn, M. et al. (2018). Discovery of Novel Diazaspiro[3.5]nonane-Based Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Surratt, C. K. et al. (2019). Pharmacological Characterization of Diazaspiro[3.5]nonane Analogs at the Dopamine Transporter. Pharmacology, Biochemistry and Behavior. Available at: [Link]
-
Norman, M. H. et al. (2012). Discovery of Novel and Potent Diazaspiro[3.5]nonane CCR2 Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
Navigating the ADME Maze: A Comparative Guide to the In Vitro Properties of Novel Diazaspiro[3.5]nonane Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. A critical hurdle in this path is the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a leading cause of late-stage attrition in drug development, making early in vitro assessment paramount.[1][2]
The diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency and selectivity. However, a thorough understanding of its impact on ADME properties is crucial for its successful application. This guide provides a comparative analysis of the in vitro ADME properties of novel diazaspiro[3.5]nonane derivatives, offering experimental insights and methodologies to empower researchers in their drug discovery endeavors.
The Strategic Importance of the Diazaspiro[3.5]nonane Scaffold
The diazaspiro[3.5]nonane core, a fusion of an azetidine and a piperidine ring sharing a single carbon atom, offers several advantages in drug design. Its inherent rigidity can pre-organize pharmacophoric elements in a desired conformation for optimal target engagement, potentially leading to enhanced potency. Furthermore, the introduction of sp3-rich centers moves away from the "flatland" of traditional aromatic compounds, which can improve physicochemical properties such as solubility and metabolic stability.[3]
Derivatives of this scaffold have shown significant promise in various therapeutic areas. For instance, they have been successfully incorporated into potent and selective covalent inhibitors of KRAS G12C, a challenging oncology target.[4][5][6] Additionally, 7-azaspiro[3.5]nonane derivatives have been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[7]
This guide will delve into the key in vitro ADME parameters for this promising scaffold, providing a framework for its evaluation and comparison with alternative structures.
Comparative In Vitro ADME Profiling
A comprehensive in vitro ADME assessment is a cornerstone of modern drug discovery, providing early insights into a compound's likely in vivo behavior.[1][2] Here, we compare the key ADME properties of diazaspiro[3.5]nonane derivatives with other relevant scaffolds, supported by experimental data where available.
Metabolic Stability: The Gatekeeper of Drug Exposure
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[8][9] It is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[9]
Key Parameters:
-
Half-life (t½): The time taken for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow.
Comparative Data:
| Scaffold/Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Diazaspiro[3.5]nonane Derivative | ||||
| KRAS G12C Inhibitor (Cpd 7b) | Human & Mouse Liver Microsomes | High Stability (quantitative data not provided) | - | [4][5] |
| Alternative Scaffolds | ||||
| Spiro[3.3]heptane Derivative (trans-76) | Human Liver Microsomes | - | 36 | [4] |
| Spiro[3.3]heptane Derivative (cis-76) | Human Liver Microsomes | - | 156 | [4] |
| Piperidine Derivative (JJC8-091) | Mouse Liver Microsomes | 60 | - | [10] |
| Piperidine Derivative (JJC8-088) | Mouse Liver Microsomes | < 15 (4% remaining at 60 min) | - | [10] |
Expert Insights:
The available data, although limited, suggests that the diazaspiro[3.5]nonane scaffold can be engineered to impart high metabolic stability. The KRAS G12C inhibitor containing this moiety was noted for its favorable stability profile.[4][5] This is a significant advantage, as metabolic lability is a common challenge with many small molecules.
In comparison, the spiro[3.3]heptane scaffold, another popular benzene bioisostere, showed variable metabolic stability depending on the stereochemistry, with the cis-isomer being significantly less stable than the trans-isomer.[4] This highlights the importance of stereochemistry in influencing drug metabolism. The piperidine derivatives demonstrate a wide range of metabolic stabilities, emphasizing the impact of subtle structural modifications on the overall metabolic profile.[10]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare working solutions of the test compound, positive controls, and HLM in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound working solution. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: After quenching, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining at each time point versus time. From this curve, calculate the half-life (t½) and the intrinsic clearance (CLint).[10][11][12]
Permeability: Crossing the Cellular Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3][13][14] Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[13][14]
Key Parameter:
-
Apparent Permeability Coefficient (Papp): A measure of the rate at which a compound crosses the Caco-2 cell monolayer.
Papp Value Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | Good |
Comparative Data:
| Compound Class | Expected Papp (A→B) (x 10⁻⁶ cm/s) |
| Diazaspiro[3.5]nonane Derivatives | Moderate to High |
| Alternative Scaffolds | |
| Lipophilic Small Molecules | High |
| Hydrophilic Small Molecules | Low to Moderate |
| P-gp Substrates | Low (efflux ratio > 2) |
Expert Insights:
The Caco-2 assay not only provides a measure of passive permeability but can also identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp). This is determined by measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux. Early identification of P-gp substrates is crucial, as high efflux can significantly limit oral bioavailability.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol provides a general outline for conducting a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution
-
Lucifer yellow (a low permeability marker to assess monolayer integrity)
-
Positive and negative control compounds
-
LC-MS/MS system for analysis
Workflow:
Caption: Workflow for Caco-2 cell permeability assay.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup: Wash the monolayers with transport buffer. Add the test compound to the donor compartment (apical for A→B, basolateral for B→A). Add fresh transport buffer to the acceptor compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the acceptor compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analysis: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method. Also, measure the permeability of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.[3][13][14]
Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug in plasma is free to distribute to tissues and interact with its target.[15][16] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetics and pharmacodynamics.[15] High PPB can limit the free drug concentration, potentially reducing efficacy, and can also affect the drug's clearance.[17]
Key Parameter:
-
Fraction Unbound (fu): The percentage of the drug that is not bound to plasma proteins.
PPB Interpretation:
| % Bound | Fraction Unbound (fu) | Potential Implications |
| < 90% | > 10% | Generally favorable |
| 90 - 99% | 1 - 10% | May require higher doses |
| > 99% | < 1% | High risk of drug-drug interactions, sensitive to changes in protein levels |
Comparative Data:
Specific plasma protein binding data for novel diazaspiro[3.5]nonane derivatives is not widely published. However, based on their typical physicochemical properties (e.g., basic nitrogen atoms), they are expected to exhibit moderate plasma protein binding.
| Compound Class | Expected % Plasma Protein Binding |
| Diazaspiro[3.5]nonane Derivatives | Moderate |
| Alternative Scaffolds | |
| Neutral, lipophilic compounds | High |
| Acidic compounds | High (primarily to albumin) |
| Basic compounds | Moderate to High (to albumin and alpha-1-acid glycoprotein) |
Expert Insights:
Equilibrium dialysis is the most widely accepted method for determining plasma protein binding as it minimizes experimental artifacts.[15] It is important to assess PPB in the plasma of relevant species for preclinical studies, as well as in human plasma to predict clinical outcomes.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the equilibrium dialysis method for determining the fraction of a compound that is unbound in plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff)
-
Plasma (human and/or animal species)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
LC-MS/MS system for analysis
Workflow:
Caption: Workflow for plasma protein binding assay.
Procedure:
-
Preparation: Spike plasma with the test compound at the desired concentration.
-
Assay Setup: Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).
-
Sampling: After incubation, collect samples from both the plasma and the PBS chambers.
-
Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.[15][18]
Conclusion
The diazaspiro[3.5]nonane scaffold represents a valuable building block in modern drug discovery, offering a pathway to novel chemical space with potentially favorable pharmacological properties. However, a thorough and early assessment of in vitro ADME properties is indispensable for the successful development of drug candidates incorporating this moiety.
This guide has provided a comparative overview of the key in vitro ADME parameters for diazaspiro[3.5]nonane derivatives, alongside detailed experimental protocols. By systematically evaluating metabolic stability, permeability, and plasma protein binding, researchers can make more informed decisions, de-risk their projects, and ultimately increase the likelihood of bringing safe and effective new medicines to patients. The strategic application of these in vitro assays is not merely a screening exercise but a critical component of rational drug design in the 21st century.
References
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. National Institutes of Health. Available at: [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. Available at: [Link]
-
In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. PubMed. Available at: [Link]
-
In Vitro ADME Properties of Some Analogues a. ResearchGate. Available at: [Link]
-
In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. ResearchGate. Available at: [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. Available at: [Link]
-
A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. MDPI. Available at: [Link]
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available at: [Link]
-
Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. PubMed Central. Available at: [Link]
-
Physicochemical Properties and ADME Profiling Data for MRTX1133. ResearchGate. Available at: [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Available at: [Link]
-
Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. Available at: [Link]
-
In Vitro ADME Assays and In Vivo Extrapolations. ResearchGate. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health. Available at: [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]
-
Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. ScienceDirect. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. National Institutes of Health. Available at: [Link]
-
In Vitro ADME and In vivo Pharmacokinetics. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. ResearchGate. Available at: [Link]
-
Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. PubMed. Available at: [Link]
-
Plasma Protein Binding Drug Interactions. ResearchGate. Available at: [Link]
-
GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. PubMed. Available at: [Link]
-
A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. PubMed. Available at: [Link]
-
Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. PubMed. Available at: [Link]
-
A novel GPR119 agonist DA-1241 preserves pancreatic function via the suppression of ER stress and increased PDX1 expression. PubMed. Available at: [Link]
-
Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. ResearchGate. Available at: [Link]
-
The clinical relevance of plasma protein binding changes. PubMed. Available at: [Link]
Sources
- 1. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the free fraction and relative free fraction of drugs strongly bound to plasma proteins. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput determination of the free fraction of drugs strongly bound to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Spirocyclic Scaffold Standoff: A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane in Drug Discovery
In the contemporary landscape of medicinal chemistry, the drive to create novel therapeutics with enhanced efficacy and specificity has led to an exploration of three-dimensional molecular architectures that venture beyond the traditional "flatland" of aromatic compounds. Azaspirocycles, characterized by their inherent rigidity and well-defined exit vectors, have garnered significant attention as valuable building blocks in this pursuit. This guide presents a detailed, head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane. By examining their physicochemical properties, synthetic accessibility, conformational landscapes, and applications in drug design, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary for informed scaffold selection.
At a Glance: Physicochemical and Structural Properties
The fundamental physicochemical characteristics of a scaffold are pivotal in determining its potential to be developed into a drug candidate with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While both azaspiro[3.5]nonane and azaspiro[4.4]octane share the same molecular formula and weight, their subtle structural differences translate into distinct physicochemical profiles.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]octane | Key Observations |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N | Identical molecular formula and weight. |
| Molecular Weight | 125.21 g/mol [1] | 125.21 g/mol | |
| Predicted pKa | 10.5 (strongest basic)[1] | 11.2 (strongest basic)[1] | 1-Azaspiro[4.4]octane is predicted to be slightly more basic. |
| Predicted XLogP3 | 1.8[1] | 1.9[1] | 1-Azaspiro[4.4]octane is predicted to be slightly more lipophilic. |
| Predicted Water Solubility | 15.5 g/L[1] | 10.3 g/L[1] | 7-Azaspiro[3.5]nonane exhibits slightly higher predicted aqueous solubility.[1] |
| Topological Polar Surface Area | 12 Ų[1] | 12 Ų[1] | Both scaffolds possess a low polar surface area, suggesting good potential for cell permeability.[1] |
| Complexity | 97.1[1] | 103[1] | 1-Azaspiro[4.4]octane has a slightly higher complexity score. |
Note: The values presented are computationally predicted and may differ from experimental results.
The Synthetic Gauntlet: Accessibility of the Scaffolds
The ease and efficiency of synthesis are critical considerations for the practical application of any scaffold in a drug discovery program. Both azaspiro[3.5]nonane and azaspiro[4.4]octane can be prepared through multi-step synthetic sequences, with various strategies reported in the literature.
Synthesis of 7-Azaspiro[3.5]nonane Derivatives
A common approach to the synthesis of the 7-azaspiro[3.5]nonane core involves the construction of the spirocyclic system through cyclization reactions. One documented method is the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, which is particularly amenable to the creation of compound libraries for high-throughput screening.[2]
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core via Dieckmann Condensation [2]
-
Resin Loading and Acylation: An appropriate amino-piperidine precursor is immobilized on a solid support (e.g., Wang resin). The piperidine nitrogen is then acylated with a suitable carboxylic acid.
-
Spirocyclization (Dieckmann Condensation): The resin-bound intermediate is treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 60°C) to induce intramolecular cyclization, forming the spirocyclic β-keto ester.[2]
-
Decarboxylation: The resulting β-keto ester is heated in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., at 120°C) to effect decarboxylation, yielding the desired 7-azaspiro[3.5]nonan-1-one core attached to the resin.[2]
-
Cleavage: The final compound is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), and purified by standard chromatographic techniques.
Causality Behind Experimental Choices: The use of solid-phase synthesis allows for the use of excess reagents to drive reactions to completion and simplifies purification, which is achieved by washing the resin.[2] The Dieckmann condensation is a reliable method for forming five- and six-membered rings, making it well-suited for the construction of the cyclobutanone ring in this scaffold.
Synthesis of 1-Azaspiro[4.4]octane Derivatives
The synthesis of the 1-azaspiro[4.4]octane scaffold has been achieved through various methods, including domino radical bicyclization, which offers an efficient route to this core structure.[3]
Experimental Protocol: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives [3]
-
Precursor Synthesis: An O-benzyl oxime ether bearing both an alkenyl moiety and a suitable radical acceptor (e.g., an aryl halide) is synthesized as the radical precursor.
-
Radical Cyclization: The precursor is dissolved in a degassed solvent (e.g., cyclohexane) and treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride. The reaction mixture is heated to reflux to initiate the domino radical cyclization, forming the 1-azaspiro[4.4]nonane skeleton.[3] The use of triethylborane as an initiator allows for milder reaction conditions.[3]
-
Purification: The resulting mixture of diastereomers is then purified by flash column chromatography.[3]
Causality Behind Experimental Choices: The domino radical bicyclization is a powerful strategy that allows for the formation of multiple C-C and C-N bonds in a single step, leading to a rapid increase in molecular complexity from a linear precursor.[3] The choice of radical initiator can influence the reaction conditions and diastereoselectivity.[3]
Comparative Synthetic Workflows
Conformational Landscape: Rigidity and Flexibility
The three-dimensional shape and conformational flexibility of a scaffold are critical determinants of its interaction with biological targets. The differing ring sizes in azaspiro[3.5]nonane (azetidine and cyclohexane) and azaspiro[4.4]octane (pyrrolidine and cyclopentane) lead to distinct conformational preferences.
Azaspiro[3.5]nonane: The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The spiro-fused azetidine ring introduces significant rigidity to the overall structure, limiting the conformational freedom of the cyclohexane ring compared to a simple monosubstituted cyclohexane. This constrained geometry provides well-defined exit vectors for substituents, which can be advantageous for optimizing binding to a target protein.
Azaspiro[4.4]octane: The cyclopentane and pyrrolidine rings in the azaspiro[4.4]octane scaffold are more flexible than the cyclohexane ring of its counterpart. Both five-membered rings can adopt various envelope and twist conformations. This inherent flexibility can allow for a more adaptive fit to a binding pocket, but it may also come at a higher entropic cost upon binding.
Conformational Characteristics
Applications in Drug Design: Targeting Diverse Pathologies
The choice between azaspiro[3.5]nonane and azaspiro[4.4]octane scaffolds can be guided by the specific therapeutic target and the desired pharmacological profile.
Azaspiro[3.5]nonane in Metabolic Diseases
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119).[4] GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation stimulates glucose-dependent insulin secretion.[1] The slightly higher predicted aqueous solubility of the azaspiro[3.5]nonane scaffold may be advantageous for developing oral therapeutics for metabolic diseases.[1]
Simplified GPR119 Signaling Pathway
Azaspiro[4.4]octane in Neuroscience and Beyond
The 1-azaspiro[4.4]octane scaffold is a key structural component of several natural products and has been incorporated into molecules targeting nicotinic acetylcholine receptors (nAChRs).[1][3] These ligand-gated ion channels are implicated in a variety of neurological disorders, and their modulation can impact neurotransmitter release and neuronal excitability.[1] The slightly more lipophilic nature of the azaspiro[4.4]octane scaffold might be beneficial for designing compounds that need to cross the blood-brain barrier for central nervous system targets.[1]
Simplified nAChR Signaling Pathway
Conclusion: A Strategic Choice in Drug Design
The head-to-head comparison of azaspiro[3.5]nonane and azaspiro[4.4]octane reveals two distinct and valuable scaffolds for medicinal chemistry. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.
Azaspiro[3.5]nonane may be the preferred scaffold when:
-
Slightly higher aqueous solubility is desired.
-
A more rigid and conformationally defined structure is required to achieve high target specificity.
-
The therapeutic target is in the realm of metabolic diseases, building on the precedent of GPR119 agonists.
Azaspiro[4.4]octane could be the scaffold of choice when:
-
Slightly higher lipophilicity is needed, potentially for CNS penetration.
-
A more flexible scaffold that can adapt to the binding site is advantageous.
-
The drug design is inspired by natural products or is targeting nAChRs in the central nervous system.
Ultimately, the empirical data from the synthesis and biological evaluation of analogous compounds containing each scaffold will be the final arbiter in the selection process. This guide provides a foundational framework to aid researchers in making a more informed and strategic choice between these two compelling three-dimensional building blocks.
References
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crowded Landscape of Saturated Heterocycles: A Comparative Guide to Diazaspiro[3.5]nonane as a Bioisosteric Replacement for Piperidine
In the intricate world of drug discovery, the piperidine ring stands as a titan. Its prevalence in over twenty classes of pharmaceuticals speaks to its remarkable utility as a versatile scaffold.[1] However, the very success of the piperidine motif has led to a crowded intellectual property landscape and, at times, undesirable metabolic liabilities.[2] Medicinal chemists are thus in a perpetual search for novel three-dimensional scaffolds that can replicate the desirable features of piperidine while offering improved properties and a path to novel chemical space.
This guide provides an in-depth evaluation of diazaspiro[3.5]nonane as a compelling bioisosteric replacement for piperidine. We will dissect the nuanced differences in physicochemical properties, pharmacological profiles, and metabolic stability between these two scaffolds, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.
The Rationale for Bioisosteric Replacement: Beyond Flatland
Bioisosterism, the strategy of exchanging a functional group with another that possesses similar physical and chemical properties, is a cornerstone of modern drug design.[3] The goal is to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule while maintaining or enhancing its desired biological activity. Spirocyclic systems, such as diazaspiro[3.5]nonane, have gained significant traction as bioisosteres for common saturated heterocycles. Their inherent three-dimensionality offers a way to "escape from flatland," providing rigid scaffolds with well-defined exit vectors for substituent placement. This rigidity can lead to enhanced binding affinity and selectivity by pre-organizing the molecule in a conformation favorable for receptor interaction.
Caption: The strategic replacement of piperidine with diazaspiro[3.5]nonane.
A Head-to-Head Comparison: Physicochemical Properties
The fundamental physicochemical properties of a scaffold are critical determinants of a drug candidate's ultimate success. Properties such as basicity (pKa), lipophilicity (logP/logD), and aqueous solubility directly impact a molecule's absorption, distribution, and potential for off-target effects.
| Property | Piperidine Analogue | Diazaspiro[3.5]nonane Analogue (Predicted) | Rationale for Change |
| pKa | ~8.5 - 10.5 | ~8.0 - 10.0 (for the less basic nitrogen) | The introduction of a second nitrogen atom can influence the basicity of both nitrogens through inductive effects. The specific pKa will be highly dependent on the substitution pattern. |
| cLogP/LogD | Compound Dependent | Generally lower | The replacement of a methylene group with a more polar nitrogen atom, along with the rigid spirocyclic structure, can lead to a decrease in lipophilicity. For example, the replacement of piperidine with 2-azaspiro[3.3]heptane resulted in a reduction of 0.4 logD units.[3] |
| Aqueous Solubility | Compound Dependent | Generally higher | A decrease in lipophilicity and the presence of an additional hydrogen bond donor/acceptor in the diazaspiro scaffold are expected to enhance aqueous solubility. |
| Metabolic Stability | Prone to N-dealkylation and ring oxidation | Potentially enhanced | The spirocyclic nature and the presence of a quaternary carbon can block common sites of metabolism, leading to improved stability against cytochrome P450 (CYP) enzymes.[4][5] |
Table 1: Comparative Physicochemical Properties. The values for the diazaspiro[3.5]nonane analogue are predicted based on trends observed in similar bioisosteric replacements.
The Pharmacological Landscape: A Tale of Two Scaffolds
The ultimate test of a bioisosteric replacement is its impact on the pharmacological profile of a compound. The rigid nature of the diazaspiro[3.5]nonane scaffold can lead to significant changes in receptor binding and functional activity.
A compelling example can be found in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[6] While direct comparisons are limited, the successful incorporation of 7-azaspiro[3.5]nonane derivatives in potent GPR119 agonists highlights the utility of this scaffold in presenting key pharmacophoric elements in a favorable orientation for receptor engagement.[6]
Case Study: GPR119 Agonists
In a series of novel GPR119 agonists, the optimization of substituents on a 7-azaspiro[3.5]nonane core led to the identification of a potent agonist with a desirable pharmacokinetic profile and significant glucose-lowering effects in diabetic rats.[6] This suggests that the diazaspiro[3.5]nonane scaffold can effectively mimic the role of a piperidine ring in this context, while offering a distinct structural framework.
Experimental Protocols: A Practical Guide
To facilitate the direct comparison of diazaspiro[3.5]nonane and piperidine analogues in your own research, we provide the following detailed experimental protocols.
Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Building Block
This protocol is adapted from a reported synthesis and provides a versatile starting material for further elaboration.[7]
Caption: Synthetic workflow for an orthogonally protected 2,6-diazaspiro[3.5]nonane.
Step-by-Step Methodology:
-
1,3-Dipolar Cycloaddition: React N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with a suitable acrylate ester in the presence of a catalytic amount of trifluoroacetic acid to afford the corresponding pyrrolidine intermediate.
-
Ester Reduction: Reduce the ester functionality of the pyrrolidine intermediate using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding diol.
-
Mesylation: Convert the diol to a dimesylate by reacting it with methanesulfonyl chloride in the presence of a base, such as triethylamine.
-
Intramolecular Cyclization: Treat the dimesylate with a suitable amine, such as benzylamine, to effect an intramolecular cyclization, forming the diazaspiro[3.5]nonane core.
-
N-Protection: Introduce an orthogonal protecting group, such as a Boc group, onto the second nitrogen atom to allow for selective functionalization.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a robust method for comparing the metabolic stability of your piperidine and diazaspiro[3.5]nonane analogues.
Materials:
-
Test compounds (piperidine and diazaspiro[3.5]nonane analogues)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of your test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and your test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox
The strategic replacement of a piperidine ring with a diazaspiro[3.5]nonane scaffold presents a compelling opportunity for medicinal chemists to develop novel drug candidates with potentially superior properties. The increased three-dimensionality, potential for enhanced metabolic stability, and access to new intellectual property make this an attractive bioisosteric replacement.
While direct, comprehensive comparative data for a wide range of analogues is still emerging, the available evidence strongly suggests that diazaspiro[3.5]nonanes can effectively mimic the desirable features of piperidines while offering distinct advantages. By carefully considering the subtle interplay of physicochemical and pharmacological properties, and by employing robust experimental validation, researchers can confidently navigate the complex landscape of saturated heterocycles and unlock the full potential of this promising scaffold.
References
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperine alkaloids.
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Wermuth, C. G. (2006). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 112-121. [Link]
- Singh, R., et al. (2018). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2543-2549.
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]
- Stepan, A. F., et al. (2012). The impact of matched molecular pairs on medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3049-3067.
- Caron, S., et al. (2006). The role of piperidine-containing compounds in drug discovery. Drug Discovery Today, 11(23-24), 1063-1070.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s patents. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): analysis and trends. Journal of Medicinal Chemistry, 64(5), 2342-2360.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Metabolic Endurance: A Comparative Guide to the Stability of Spirocyclic Compounds Over Acyclic Analogs
Introduction: The Quest for Metabolic Robustness in Drug Discovery
In the intricate journey of drug discovery, a candidate molecule's success is not solely dictated by its potency against a biological target. A critical, and often challenging, hurdle is its metabolic stability—the molecule's ability to resist biochemical modification by the body's enzymatic machinery.[1][2][3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic byproducts, ultimately halting the development of an otherwise promising therapeutic agent.[1] Consequently, medicinal chemists are increasingly turning to innovative structural motifs to engineer greater metabolic resilience into their compounds.
Among the most successful strategies is the incorporation of spirocyclic scaffolds.[4][5][6] These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling solution to the metabolic liabilities often seen in more flexible, acyclic counterparts.[7][8][9] This guide provides an in-depth comparison of the metabolic stability of spirocyclic compounds versus their acyclic analogs, grounded in experimental evidence and established biochemical principles. We will explore the mechanistic underpinnings of their enhanced stability, present comparative data, and provide detailed protocols for assessing metabolic fate in your own research.
The Structural Rationale: Why Spirocycles Resist Metabolism
The enhanced metabolic stability of spirocyclic compounds is not a matter of chance; it is a direct consequence of their distinct topology. The key advantages stem from two primary principles: conformational rigidity and steric shielding.[9][10][11]
-
Conformational Rigidity: Acyclic molecules often exist as a dynamic ensemble of conformations, some of which may present metabolically vulnerable sites to the active sites of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][12] Spirocycles, by virtue of their fused ring system, lock the molecule into a more defined, low-energy conformation.[9] This pre-organization can orient susceptible functional groups away from enzymatic attack, effectively "hiding" them from metabolic transformation.[10]
-
Steric Shielding of Metabolic Hotspots: The spirocyclic core itself can act as a bulky, three-dimensional shield. The quaternary carbon at the spiro center and the fixed spatial arrangement of the rings can physically block access to adjacent, metabolically labile positions (e.g., benzylic carbons, heteroatoms) that would be readily oxidized in a more flexible acyclic analog.[13] By replacing rotatable bonds with a rigid spirocyclic scaffold, chemists can effectively "armor" the molecule against enzymatic degradation.[14]
This inherent three-dimensionality also leads to a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with improved clinical success, in part due to better pharmacokinetic properties like metabolic stability.[5][14]
Head-to-Head Comparison: Experimental Evidence
The theoretical advantages of spirocycles are consistently borne out in experimental data. Numerous studies have demonstrated significant improvements in metabolic stability when a flexible, acyclic moiety is replaced with a spirocyclic one.
For instance, in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, researchers found that replacing a simple morpholine ring with various azaspirocycles led to a marked improvement in metabolic stability.[5][14] This strategic swap not only enhanced stability but also improved selectivity and reduced off-target effects.[5][14]
Below is a summary of comparative data from published studies, illustrating the typical enhancements observed.
| Compound Pair | Acyclic/Simpler Cyclic Analog | Spirocyclic Analog | Key Metabolic Parameter | Improvement Factor |
| MCHR1 Antagonists | Morpholine-containing lead | Azaspiro[3.3]heptane analog | In vitro half-life (t½) in human liver microsomes | ~3-5 fold increase |
| PLK4 Inhibitors | Z-alkene containing lead | Spiro[2.4]heptane analog | In vivo exposure (AUC) in mouse | >100-fold increase[10] |
| SHP2 Inhibitors | Acyclic amine-containing series | Spirocyclic amine-containing series | Cellular efficacy and potency | Maintained potency with improved cellular activity[5][14] |
| PARP Inhibitors | Olaparib (piperazine moiety) | Diazaspiro[3.3]heptane analog | Selectivity for PARP-1 | 2-fold reduction in potency but significant increase in selectivity[5][14] |
These examples underscore a clear trend: the introduction of a spirocyclic scaffold is a powerful strategy for mitigating metabolic liabilities and improving the overall drug-like properties of a molecule.[11][15]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of your compounds, the Liver Microsomal Stability Assay is the industry-standard in vitro tool.[2][12][16] It provides a robust, high-throughput method to measure a compound's intrinsic clearance (CLint), which is the rate of metabolism in the absence of physiological constraints like blood flow.[1][16]
Causality Behind Experimental Choices
-
Why Liver Microsomes? The liver is the primary site of drug metabolism.[2][12] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the CYP family, which are responsible for the majority of oxidative drug metabolism.[2][12]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[17] Its presence initiates the catalytic cycle. Running a parallel incubation without NADPH serves as a crucial negative control to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability.
-
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for bioanalysis due to its high sensitivity and specificity.[1][2] It allows for the precise quantification of the parent compound's disappearance over time, even in a complex biological matrix.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed to be a self-validating system, incorporating necessary controls for trustworthy data generation.
1. Reagent and Stock Solution Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of your spirocyclic compound and its acyclic analog in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Liver Microsomes: Use pooled human liver microsomes (HLM) from a reputable supplier. Thaw on ice immediately before use and dilute to a final working concentration of 0.5 mg/mL in phosphate buffer.
- NADPH Regenerating System (or NADPH Stock): Prepare a 1.3 mM NADPH solution in phosphate buffer. Alternatively, use a commercial NADPH regenerating system to ensure a constant supply of the cofactor during the incubation.
- Positive Controls: Prepare 10 mM stock solutions of known rapidly and slowly metabolized compounds (e.g., Verapamil and Warfarin, respectively).
- Quenching Solution: Prepare ice-cold Acetonitrile containing an internal standard (a chemically stable, structurally similar compound not present in the samples) for protein precipitation and reaction termination.
2. Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 16. nuvisan.com [nuvisan.com]
- 17. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry in Drug Discovery: A Comparative Guide to the Pharmacokinetic Profiles of Diazaspiro Isomers
Introduction: The Critical Role of Chirality in Pharmacokinetics
In the intricate landscape of drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—can be the determining factor between a therapeutic breakthrough and a developmental dead end. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, these subtle structural differences can lead to profound variations in pharmacological activity, toxicity, and, critically, their pharmacokinetic (PK) profile. This guide provides an in-depth comparison of the pharmacokinetic profiles of different diazaspiro isomers, a class of scaffolds increasingly utilized in medicinal chemistry for their rigid structures and synthetic tractability. We will explore the causal relationships behind experimental choices in characterizing these isomers and provide field-proven insights into their absorption, distribution, metabolism, and excretion (ADME) properties. The stereoisomers of a drug can undergo different metabolic pathways, and pharmacokinetic studies that do not use stereospecific assays are often inadequate to truly understand the fate of a chiral drug in the body[1].
The Diazaspiro Scaffold: A Question of Configuration
Diazaspiro compounds, characterized by two nitrogen-containing rings joined by a single common carbon atom, offer a unique three-dimensional architecture. This rigidity can enhance binding to biological targets but also means that different isomers can present vastly different faces to metabolic enzymes and transporters. Understanding these isomer-specific interactions is paramount. For instance, replacing a flexible piperazine ring with a more rigid 2,6-diazaspiro[3.3]heptane can significantly lower lipophilicity, a key parameter influencing ADME, but the resulting change in geometry can also impact biological activity.
This guide will use a case study approach, drawing on published data to illustrate the tangible impact of stereoisomerism on the pharmacokinetic journey of diazaspiro compounds. We will delve into the essential in vitro and in vivo studies that form the backbone of any robust pharmacokinetic characterization of chiral molecules.
Comparative Pharmacokinetics: A Case Study of 2,8-Diazaspiro[4.5]decan-1-one Isomers
A compelling example of stereoselectivity in action is found in the development of phospholipase D (PLD) inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one core. An earlier generation of inhibitors, based on an achiral triazaspiro[4.5]decanone core, was hampered by poor pharmacokinetic properties, including a low plasma free fraction (fu < 0.03), high predicted hepatic clearance (CLhep > 65 mL/min/kg), and very short in vivo half-lives (t½ < 0.15 h)[2].
The introduction of a chiral 2,8-diazaspiro[4.5]decan-1-one core marked a significant turning point. This structural modification not only introduced a chiral center but also increased the molecule's three-dimensional character (sp3 character). The subsequent investigation revealed enantioselective inhibition of PLD isoforms and, critically, a marked improvement in the compound's disposition properties[2].
Table 1: Comparative Pharmacokinetic Properties of Achiral vs. Chiral Spiro-Decanone Scaffolds [2]
| Parameter | Achiral Triazaspiro[4.5]decanone | Chiral 2,8-Diazaspiro[4.5]decan-1-one | Rationale for Improvement |
| Plasma Free Fraction (fu) | < 0.03 (Rat, Human) | < 0.13 (Rat, Human) | Increased sp3 character and altered shape can reduce non-specific protein binding. |
| Predicted Hepatic Clearance (CLhep) | > 65 mL/min/kg (Rat) | ~ 43 mL/min/kg (Rat) | Stereoisomers may exhibit different affinities for metabolic enzymes (e.g., CYPs), leading to slower metabolism for one isomer. |
| In Vivo Half-Life (t1/2) | < 0.15 h | > 3 h | A lower clearance rate directly contributes to a longer half-life, allowing for sustained exposure. |
This case study underscores a fundamental principle: chirality is not merely a structural feature but a critical determinant of a drug's pharmacokinetic behavior. The improved profile of the chiral scaffold highlights how stereochemistry can be leveraged to overcome significant ADME liabilities[2]. While detailed PK parameters for the individual enantiomers were not fully elaborated in the cited study, the overall improvement in the chiral series points to a clear stereoselective advantage.
Further illustrating this principle, a study on chiral 1-oxa-8-azaspiro[4.5]decanes found that the desired M1 muscarinic agonist activity resided preferentially in the (-)-isomers, demonstrating that biological activity is often enantiomer-specific[3].
Experimental Protocols for Characterizing Diazaspiro Isomers
To dissect the pharmacokinetic differences between diazaspiro isomers, a tiered approach combining in vitro and in vivo experiments is essential. The following protocols represent a self-validating system, where early in vitro data informs the design and interpretation of subsequent, more complex in vivo studies.
Chiral Analytical Method Development: The Foundation
Before any pharmacokinetic parameter can be measured, a robust analytical method capable of separating and quantifying the individual isomers in complex biological matrices (like plasma or urine) is non-negotiable.
Protocol: Chiral HPLC-MS/MS Method Development
-
Column Screening: Begin by screening a panel of chiral stationary phases (CSPs). Polysaccharide-based (e.g., CHIRALPAK® series) and macrocyclic glycopeptide-based columns are common starting points for their broad applicability[4][5].
-
Mobile Phase Optimization: Test various mobile phase systems, including normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with additives). The goal is to achieve baseline resolution (Rs > 1.5) between the isomer peaks[4].
-
Mass Spectrometry (MS) Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS). Develop a Multiple Reaction Monitoring (MRM) method for each isomer to ensure high sensitivity and selectivity for quantification in biological samples[4].
-
Method Validation: Validate the assay according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
In Vitro ADME Profiling: Early Mechanistic Insights
In vitro assays are cost-effective, high-throughput methods to predict a compound's in vivo behavior and identify potential liabilities early in development[6].
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation: Prepare incubation mixtures in 96-well plates containing pooled HLM (representing the average metabolic activity of a population), buffer, and either Isomer A or Isomer B at a final concentration of 1 µM.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a necessary cofactor for many CYP450 enzymes). Include control wells without NADPH to assess non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant using the validated chiral LC-MS/MS method to measure the percentage of the parent isomer remaining at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which predict the compound's susceptibility to hepatic metabolism[7].
Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data
| Isomer | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg) | Predicted Hepatic Extraction |
| Diazaspiro Isomer A | > 60 | < 10 | Low |
| Diazaspiro Isomer B | 15 | 92 | High |
Causality: A significant difference in intrinsic clearance between isomers, as shown in Table 2, strongly suggests stereoselective metabolism by hepatic enzymes, primarily Cytochrome P450s. Isomer B would be predicted to have a higher "first-pass effect" and lower oral bioavailability compared to Isomer A.
In Vivo Pharmacokinetic Studies: The Definitive Test
Animal PK studies provide the ultimate assessment of a drug's behavior in a complete biological system, integrating all ADME processes simultaneously.
Protocol: Comparative Oral Pharmacokinetics in Rats
-
Animal Dosing: Administer a single oral dose (e.g., 5 mg/kg) of either Isomer A or Isomer B to separate groups of cannulated rats (n=3-5 per group). An intravenous dose group is also required to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples from the cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Process and analyze the plasma samples using the validated chiral LC-MS/MS method to determine the concentration of each isomer at each time point.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 3: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Abbreviation | Description | Significance for Isomer Comparison |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | Differences can indicate varied rates of absorption or extent of first-pass metabolism. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Reflects the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | A primary measure of bioavailability; significant differences between isomers are common. |
| Half-Life | t1/2 | The time required for the drug concentration to decrease by half. | Indicates the rate of elimination (metabolism and excretion). |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Reflects the efficiency of drug elimination from the body. |
| Volume of Distribution | Vd | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | Indicates the extent of drug distribution into tissues. |
| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation unchanged. | A critical parameter for oral drugs, often highly influenced by stereoselective first-pass metabolism. |
Conclusion: Integrating Stereochemical Considerations into Drug Design
The evidence is unequivocal: stereochemistry is a pivotal factor in the pharmacokinetic profile of diazaspiro compounds and chiral drugs in general. As demonstrated, isomers can exhibit dramatic differences in metabolic stability, clearance, half-life, and bioavailability[2]. Ignoring these potential differences by testing only racemic mixtures can lead to misleading data and poor clinical translation[8].
For researchers, scientists, and drug development professionals, a proactive, isomer-specific approach to pharmacokinetic evaluation is not just best practice—it is essential for success. By implementing robust chiral analytical methods and a tiered ADME testing strategy, development teams can make more informed decisions, select candidates with superior drug-like properties, and ultimately de-risk the path to the clinic. The insights gained from comparing isomers allow for a more rational drug design, where stereochemistry is used as a tool to fine-tune a molecule's journey through the body, maximizing therapeutic efficacy and safety.
References
-
Coelho, M. M., Fernandes, C., Remião, F., & Tiritan, M. E. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3113. [Link]
-
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]
-
Handzlik, J., Kucwaj-Brysz, K., et al. (2020). The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. Bioorganic Chemistry, 105, 104466. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]
-
PubMed. (2001). Chiral analysis of drug substance in clinical plasma extracts using achiral HPLC with circular dichroism detection. [Link]
-
Secrets of Science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
-
MDPI. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]
-
ResearchGate. (n.d.). Physicochemical, in Vitro ADME, Antiandrogenic, and Antischistosomal Data for 5-Substituted 4-Fluoro-3- trifluoromethylphenyl Hydantoins. Retrieved from [Link]
-
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
National Center for Biotechnology Information. (2009). Chiral Drugs: An Overview. Retrieved from [Link]
-
PubMed. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
-
National Center for Biotechnology Information. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]
-
PubMed. (2009). Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS. [Link]
-
National Center for Biotechnology Information. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]
-
PubMed. (1999). Comparison between in vivo and in vitro pharmacokinetics of succinylcholine in humans. [Link]
-
PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents. [Link]
-
OASK Publishers. (2023). Pharmacological Effects of β-Lactam Antimicrobial: A Comprehensive Literature Review on Pharmacokinetics, Pharmacodynamics, and. [Link]
-
Preprints.org. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]
-
National Center for Biotechnology Information. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic investigation on 2-aza-spiro[9][10]decan-3-one formation from 1-(aminomethyl)cyclohexylacetic acid (gabapentin). Retrieved from [Link]
-
MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]
-
ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Retrieved from [Link]
-
PubMed. (2020). Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea. [Link]
-
ResearchGate. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9][10]deca-6,9-diene-3,8-dione Derivatives. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of beta-lactam antibiotics in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, a key building block in medicinal chemistry, requires meticulous attention not only in its application but also in its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere instruction to elucidate the chemical rationale behind these essential safety protocols.
Hazard Assessment and Chemical Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
The tert-butoxycarbonyl (Boc) protecting group, while generally stable under basic and nucleophilic conditions, is labile to strong acids. This reactivity is a key consideration in waste segregation and potential neutralization strategies. The diazaspiro[3.5]nonane core is a heterocyclic amine structure, which dictates its basicity and potential for chemical incompatibilities.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 886766-34-3 | Angene Chemical SDS |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Angene Chemical SDS |
| Molecular Weight | 226.32 g/mol | Angene Chemical SDS |
| Appearance | Solid | General Chemical Knowledge |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant | Angene Chemical SDS |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of the compound, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be used. All handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood.
-
Protective Clothing: A laboratory coat is required to prevent skin contact.
Spill Management: Immediate and Controlled Response
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Use a dustpan and brush designated for chemical waste.
-
Absorb and Collect: Place the swept material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.
-
Personal Decontamination: If skin contact occurs, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Procedures: A Step-by-Step Workflow
The proper disposal of this compound follows the principles of solid organic chemical waste management. The primary objective is to ensure that the compound is handled and ultimately disposed of in a manner that is safe, environmentally responsible, and compliant with local, state, and federal regulations.[1][2]
Workflow for the Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
This compound should be treated as a non-halogenated solid organic waste.
-
Crucially, it must not be mixed with incompatible waste streams. Due to the Boc group's acid lability, avoid mixing with acidic waste, which could lead to the uncontrolled release of isobutylene gas and the formation of the free amine. The basic nature of the amine core means it should also be kept separate from strong oxidizing agents.
-
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Carefully transfer the solid waste into the container, minimizing dust generation. A funnel or powder funnel can be beneficial for this purpose.
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity.
-
Securely close the container lid immediately after adding the waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible chemicals.
-
-
Final Disposal:
-
The ultimate disposal of this compound should be carried out by a licensed professional waste disposal service.
-
The most common and recommended method of disposal for this type of compound is incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides that will be produced upon combustion.
-
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash or recycled.
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the container three times with a suitable solvent. Given the compound's likely solubility in organic solvents, a first rinse with a solvent like acetone or ethanol is advisable, followed by two water rinses.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste.
-
Deface Label: Completely remove or deface the original label on the container to prevent any misidentification.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area.
-
Final Disposal of Container: Once decontaminated and dry, the container can typically be disposed of in the regular laboratory glass or plastic waste stream, in accordance with your institution's policies.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible laboratory practice. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment, protect our ecosystem, and maintain the highest standards of scientific integrity. This commitment to safety is the bedrock upon which groundbreaking research is built.
References
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Angene Chemical. Safety Data Sheet for tert-Butyl 5,8-diazaspiro[3.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. Decontaminating Empty Containers. Retrieved from [Link]
-
Lehigh University, Environmental Health and Safety. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
Sources
Personal protective equipment for handling Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Comprehensive Safety and Handling Guide: Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
This guide provides essential safety protocols and operational directives for the handling of this compound. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself, ensuring your team can operate with the highest degree of safety and efficacy. The following procedures are grounded in established safety standards and an expert understanding of the chemical's nature, designed for the professional laboratory environment.
Hazard Identification and Core Risk Assessment
Table 1: Hazard Profile of Structurally Similar Diazaspiro[3.5]nonane Compounds
| Hazard Class | GHS Statement | Causality for Precaution |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] | Ingestion can lead to adverse health effects, mandating procedures that prevent accidental oral exposure. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][3] | Direct contact with the skin can cause irritation, necessitating the use of robust skin protection. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1][3] | The compound poses a significant risk to the eyes, requiring stringent protection against splashes or airborne particles. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][3] | Inhalation of dust or aerosols can irritate the respiratory tract, making controlled ventilation essential. |
This risk profile dictates a protocol centered on preventing contact and inhalation through engineering controls and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified above. Compliance with Occupational Safety and Health Administration (OSHA) standards for PPE is mandatory.[4][5][6]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Authoritative Grounding |
|---|---|---|
| Eye and Face Protection | ANSI-approved safety goggles or a full-face shield.[7] | Given the H319 warning ("Causes serious eye irritation"), standard safety glasses are insufficient.[1][3] Goggles provide a seal to protect against splashes, while a face shield offers broader protection. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[8][9][10] | To prevent skin contact and subsequent irritation (H315), gloves are essential.[1][3] Always inspect gloves for integrity before use and refer to manufacturer compatibility charts for prolonged handling scenarios.[11] |
| Body Protection | Chemical-resistant lab coat.[6][8] | A lab coat serves as a removable barrier to protect skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not typically required if engineering controls are properly utilized. | All handling of the solid or its solutions must be conducted within a certified chemical fume hood to control exposure to vapors or airborne particles that may cause respiratory irritation (H335).[3][6][8] A NIOSH-approved respirator may be necessary only if these engineering controls fail or are unavailable.[9] |
Safe Handling and Operational Protocol
Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility. The following diagram and step-by-step guide outline the mandatory procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Methodology:
-
Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[8] Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[7]
-
Donning PPE : Put on all required personal protective equipment as outlined in Table 2. This is your primary defense against exposure.[8]
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[1][8] Use tools and techniques that minimize the generation of airborne particles.
-
Handling in Solution : When working with the compound in solution, maintain the same level of caution. Use sealed containers for transfers where possible and perform all operations within the fume hood.
-
Post-Handling Decontamination : After completing the work, thoroughly decontaminate all work surfaces and equipment.
-
Doffing PPE : Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.
-
Personal Hygiene : Immediately wash hands thoroughly with soap and water after removing PPE.[1][3] Do not eat, drink, or smoke in the laboratory area.[1][7]
Spill and Emergency Procedures
Preparedness is a key component of laboratory safety.[4]
-
Skin Contact : Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[1][12] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][12]
-
Eye Contact : Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : If dust or vapors are inhaled, move the individual to fresh air immediately.[1][3][12]
-
Minor Spill : For a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., diatomite).[3] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1][11] Decontaminate the area thoroughly.
Storage and Waste Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage Protocol
-
Container : Keep the compound in its original, tightly sealed container when not in use.[1][13]
-
Location : Store in a cool, dry, and well-ventilated area.[11][14]
-
Segregation : As an amine-based compound, it should be stored separately from strong acids and oxidizing agents to prevent incompatible reactions.[15][16] Do not store chemicals on benchtops or in fume hoods indefinitely.[13][14]
Disposal Plan
This compound is a non-halogenated organic compound. This classification is critical for proper waste segregation, which prevents costly and complex disposal procedures.
-
Waste Collection : All waste containing this compound (including contaminated consumables like gloves and absorbent materials) must be collected in a designated hazardous waste container.[11]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste," listing all chemical constituents, including "this compound" and any solvents used.[11] The container must be marked as containing non-halogenated organic waste.
-
Segregation : This waste stream must be kept separate from halogenated solvent waste.[17] Mixing these streams makes solvent recovery impossible and significantly increases disposal costs.
-
Storage of Waste : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab.[11]
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[18][19] Under no circumstances should this chemical or its waste be disposed of down the drain.[18][19]
References
- IPG. (2023, September 20).
- USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- Administration for Strategic Preparedness and Response (ASPR).
- OSHA. (2011).
- Lab Pro. OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- BenchChem. Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- CHEMM. Personal Protective Equipment (PPE).
- HPE Support. Safety Guidelines for Handling Chemicals.
- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Apollo Scientific. tert-Butyl 2,7-diazaspiro[3.
- PubChem. tert-Butyl 2,7-diazaspiro[3.
- LookChem. Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.
- Environmental Health and Safety, Oregon State University. Hazardous Waste Reduction.
- MedChemExpress. (2024, December 4). tert-Butyl 2,7-diazaspiro[3.
- ChemicalBook. (2025, July 19). tert-Butyl2,7-diazaspiro[3.
- Campus Operations, Temple University.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University. (2019, June 12).
- Lab Manager. Handling and Storing Chemicals.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- Georgia Tech Environmental Health & Safety. Chemical Waste Disposal.
- University of St Andrews.
- Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ipgsf.com [ipgsf.com]
- 5. lighthouselabservices.com [lighthouselabservices.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. support.hpe.com [support.hpe.com]
- 8. benchchem.com [benchchem.com]
- 9. falseguridad.com [falseguridad.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 17. ethz.ch [ethz.ch]
- 18. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 19. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
